4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-amino-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3N4S/c4-3(5,6)1-8-9-2(11)10(1)7/h7H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUZXHZTENNONS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNC(=S)N1N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381707 | |
| Record name | 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24848-20-2 | |
| Record name | 24848-20-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156613 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
Synthesis and characterization of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
An In-depth Technical Guide to the Synthesis and Characterization of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
Foreword: The Significance of Fluorinated Triazoles in Modern Chemistry
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its metabolic stability, unique electronic properties, and capacity for diverse biological interactions.[1][2] The incorporation of a trifluoromethyl (-CF₃) group often enhances a molecule's lipophilicity, metabolic stability, and binding affinity, making it a highly sought-after functional group in drug design. When combined with the versatile 3-thiol and 4-amino functionalities, the resulting molecule, this compound, emerges as a compound of significant interest. Its established application as a highly effective corrosion inhibitor for steel is a testament to its unique electrochemical properties, while its structural motifs suggest a broad, yet-to-be-explored potential in medicinal chemistry.[3][4]
This guide serves as a comprehensive resource for researchers and drug development professionals, providing a detailed, field-proven methodology for the synthesis of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the protocol. Furthermore, it establishes a self-validating framework for characterization, ensuring the unequivocal confirmation of the target molecule's identity and purity.
Part 1: Synthesis Methodology
The synthesis of this compound is efficiently achieved through the acid-catalyzed cyclization of a thiocarbohydrazide with trifluoroacetic acid. This one-pot reaction is robust and provides the target compound in high yield.[3]
Principle of the Synthesis
The core of this synthesis is a cyclocondensation reaction. Thiocarbohydrazide, with its multiple nucleophilic nitrogen centers, reacts with the electrophilic carbonyl carbon of trifluoroacetic acid. The reaction proceeds through an N-acylthiocarbohydrazide intermediate which, under the thermal conditions of reflux, undergoes intramolecular cyclization and dehydration to form the stable 1,2,4-triazole ring. Water serves as an effective and environmentally benign solvent for this transformation.
Experimental Protocol
This protocol is adapted from a validated synthetic method.[3]
Table 1: Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Role |
| Thiocarbohydrazide | CH₆N₄S | 106.15 | 10.6 g (0.1 mol) | Starting Material |
| 2,2,2-Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | 11.4 g (0.1 mol) | Reagent & CF₃ Source |
| Water (Deionized) | H₂O | 18.02 | 30 mL + 10 mL | Solvent & Wash |
| Round-bottom flask (100 mL) | - | - | 1 | Reaction Vessel |
| Reflux Condenser | - | - | 1 | Vapors Condensation |
| Magnetic Stirrer with Heating Mantle | - | - | 1 | Agitation & Heat |
| Buchner Funnel and Flask | - | - | 1 | Filtration |
| Filter Paper | - | - | As needed | Filtration |
Step-by-Step Procedure:
-
Charging the Reactor: In a 100 mL round-bottom flask, combine thiocarbohydrazide (10.6 g, 0.1 mol) and 2,2,2-trifluoroacetic acid (11.4 g, 0.1 mol).[3]
-
Solvent Addition: Add 30 mL of deionized water to the flask.
-
Reaction Setup: Equip the flask with a magnetic stir bar and a reflux condenser. Place the setup on a heating mantle with magnetic stirring capabilities.
-
Reaction Execution: Heat the mixture to reflux and maintain constant stirring for 5 hours.[3] The reaction mixture will become a homogeneous solution.
-
Work-up and Isolation:
-
After 5 hours, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Filter the resulting solid precipitate using a Buchner funnel.
-
Wash the collected solid residue with 10 mL of cold deionized water to remove any unreacted starting materials or water-soluble impurities.[3]
-
-
Purification: The crude product can be further purified by recrystallization from water to yield the final compound as colorless crystals.[3]
Synthetic Workflow Diagram
Caption: Comprehensive workflow for the characterization of the target compound.
Spectroscopic and Physical Data
The following data are based on reported values for the target compound and spectroscopic principles for related structures. [3][5][6][7] Table 2: Summary of Characterization Data
| Technique | Expected/Reported Results | Purpose |
| Melting Point | 140.3–141.0 °C [3] | Purity assessment and identification |
| ¹³C NMR (CDCl₃) | ~156 ppm (C=S), ~145 ppm (C-CF₃), ~119 ppm (quartet, -CF₃) [3] | Confirms carbon backbone and CF₃ group |
| ¹H NMR (DMSO-d₆) | ~13.5-14.0 ppm (s, 1H, SH), ~5.8-6.0 ppm (s, 2H, NH₂) | Confirms proton environment |
| FT-IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretch), ~2700-2550 (S-H stretch), ~1620 (C=N stretch), ~1100-1200 (C-F stretch) | Identifies key functional groups |
| Mass Spec. (MS) | Molecular Formula: C₃H₃F₃N₄S. [8]Expected [M+H]⁺: m/z 185.01 | Confirms molecular weight and formula |
| Elemental Analysis | Calculated for C₃H₃F₃N₄S: C, 19.57%; H, 1.64%; N, 30.43%. Found: C, 19.45%; H, 1.59%; N, 30.06%. [3] | Confirms elemental composition and purity |
In-Depth Analysis
-
NMR Spectroscopy: The ¹³C NMR spectrum is particularly diagnostic. The trifluoromethyl carbon (-CF₃) signal appears highly upfield at approximately -119 ppm due to the strong shielding effect of the fluorine atoms, often showing a quartet splitting pattern due to C-F coupling. [3]The triazole ring carbons appear in the aromatic region. In the ¹H NMR spectrum, the protons of the amino (-NH₂) and thiol (-SH) groups are typically observed as singlets. Their chemical shifts can be concentration-dependent, and they will exchange with D₂O, leading to their disappearance from the spectrum, which is a useful confirmation technique.
-
FT-IR Spectroscopy: The presence of a broad absorption band in the 3300-3100 cm⁻¹ region is characteristic of the N-H stretching vibrations of the amino group. A weaker band around 2700-2550 cm⁻¹ indicates the S-H stretch, confirming the thiol tautomer. [7]It is important to note that 1,2,4-triazole-3-thiols can exist in a thione-thiol tautomeric equilibrium. [9]The presence of a strong C=N stretching vibration near 1620 cm⁻¹ is also a key indicator of the triazole ring structure. [5]
-
Elemental Analysis: The close correlation between the calculated and experimentally found percentages of Carbon, Hydrogen, and Nitrogen provides strong evidence for the compound's purity and empirical formula. [3]
Part 3: Known and Potential Applications
While the synthesis and characterization form the core of this guide, understanding the compound's utility is paramount for guiding future research.
-
Corrosion Inhibition: The primary reported application of this compound is as a highly effective corrosion inhibitor for low-carbon steel in acidic environments like hydrochloric acid. [3][4][10]Its efficacy is attributed to the multiple adsorption centers (N and S atoms) that facilitate the formation of a protective film on the metal surface. [3]The thiol group, in particular, is known for its strong affinity for metal surfaces. [3]
-
Medicinal Chemistry Scaffold: The 1,2,4-triazole-3-thiol moiety is a privileged scaffold in drug discovery. [1]Derivatives have demonstrated a vast range of biological activities, including antimicrobial, antifungal, anticancer, and anticonvulsant properties. [11][12][13][14]The presence of the trifluoromethyl group could potentially enhance these activities. Therefore, this compound serves as a valuable starting material for the synthesis of new Schiff bases and other derivatives with potential therapeutic applications.
Conclusion
This technical guide provides a robust and validated framework for the synthesis and comprehensive characterization of this compound. By integrating detailed protocols with the underlying scientific principles, it equips researchers with the necessary knowledge to produce and verify this valuable chemical entity. The compound's proven utility in materials science as a corrosion inhibitor, combined with the latent potential of its fluorinated triazole-thiol scaffold in medicinal chemistry, marks it as a subject worthy of continued investigation and development.
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Synthetic pathway of thiosemicarbazides (1–12) and 1,2,4-triazoles... - ResearchGate. Available at: [Link]
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Abd El‐Azim, M. H. M., Assy, M. G., Khalil, M. I., & Selim, Y. A. (2020). Cyclization of thiosemicarbazide derivative: As a source of novel synthesis of some azoles and azines. Journal of Heterocyclic Chemistry, 57(8), 3153–3160. Available at: [Link]
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Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives | Request PDF - ResearchGate. Available at: [Link]
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Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - NIH. Available at: [Link]
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An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central. Available at: [Link]
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Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study - PMC - NIH. Available at: [Link]
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4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC - NIH. Available at: [Link]
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Gumrukcuoglu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. Available at: [Link]
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4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment - PubMed. Available at: [Link]
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The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - MDPI. Available at: [Link]
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Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Available at: [Link]
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Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry - ResearchGate. Available at: [Link]
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(PDF) 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - ResearchGate. Available at: [Link]
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Synthesis of some 4-Amino-5-(substituted-phenyl)-4H- [11][15][16]triazole-3-thiol derivatives and Antifungal activity - ResearchGate. Available at: [Link]
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Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety - PubMed. Available at: [Link]
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Synthesis and evaluation of 4-amino-5-phenyl-4H--[11][15][16]triazole-3-thiol derivatives as antimicrobial agents | Semantic Scholar. Available at: [Link]
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FT‐IR spectrum of 4‐amino‐5‐methyl‐4H‐1,2,4‐triazole‐3‐thione (a), SMA... - ResearchGate. Available at: [Link]
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Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC - NIH. Available at: [Link]
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Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives - Istanbul University Press. Available at: [Link]
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Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti- - Ginekologia i Poloznictwo. Available at: [Link]
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Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity - MDPI. Available at: [Link]
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Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) - Oriental Journal of Chemistry. Available at: [Link]
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The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method - JOCPR. Available at: [Link]
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4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol Request for Quotation - ChemBK. Available at: [Link]
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A Deep Dive into the Spectroscopic Signature of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol: A Technical Guide for Researchers
Introduction: Unveiling a Molecule of Interest
In the landscape of medicinal and materials chemistry, heterocyclic compounds form a cornerstone of innovation. Among these, the 1,2,4-triazole scaffold is a recurring motif in a plethora of pharmacologically active agents, valued for its diverse biological activities. The functionalization of this core structure opens up new avenues for discovery. This guide focuses on a particularly intriguing derivative: 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS). The introduction of a trifluoromethyl group imparts unique electronic properties, enhancing lipophilicity and metabolic stability, while the amino and thiol groups provide reactive handles for further synthetic transformations and potential coordination with metal ions.
This technical guide provides an in-depth analysis of the spectroscopic characteristics of ATFS, offering a foundational understanding for researchers engaged in its synthesis, characterization, and application. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, interpreting the spectral features to build a comprehensive structural profile of the molecule. Our approach is grounded in the principles of spectroscopic analysis, providing not just the data, but the rationale behind the observed phenomena.
Molecular Structure and Tautomerism
The structure of this compound is a subject of interest due to the potential for thione-thiol tautomerism. The molecule can exist in two tautomeric forms: the thiol form and the thione form. The equilibrium between these two forms can be influenced by factors such as the solvent, temperature, and pH. For the purpose of this guide, we will primarily consider the thiol tautomer, which is often favored in many organic solvents.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Core Structure
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For ATFS, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for a complete assignment.
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: The choice of solvent is critical for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for this class of compounds due to its excellent solubilizing power for polar molecules and its ability to facilitate the observation of exchangeable protons (e.g., -NH₂ and -SH). Deuterated chloroform (CDCl₃) can also be used, though it may not be as effective at dissolving the compound.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified ATFS sample.
-
Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Gently agitate the tube to ensure complete dissolution. A brief sonication may be applied if necessary.
-
Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.
-
¹H NMR Spectroscopy: Proton Environments
For ATFS, we would anticipate the following:
-
-NH₂ Protons: A broad singlet is expected for the two protons of the amino group. The chemical shift will be concentration-dependent and influenced by the solvent. In DMSO-d₆, this signal is likely to appear in the range of 5.5-6.5 ppm.
-
-SH Proton: The thiol proton is acidic and its chemical shift is highly variable, depending on concentration, solvent, and temperature. In DMSO-d₆, it is expected to appear as a broad singlet at a downfield position, potentially in the range of 13.0-14.0 ppm. The significant downfield shift is due to hydrogen bonding with the solvent.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Experimental data for ATFS in CDCl₃ has been reported and is summarized in the table below.[2]
| Carbon Atom | Chemical Shift (δ, ppm) | Rationale |
| C=S (C3) | ~161 | The C=S carbon is significantly deshielded and appears at a downfield chemical shift. |
| C-CF₃ (C5) | ~136 | This carbon is part of the triazole ring and is deshielded by the adjacent nitrogen atoms and the electron-withdrawing trifluoromethyl group. |
| CF₃ | ~-119 | The carbon of the trifluoromethyl group is highly shielded due to the strong electron-withdrawing effect of the three fluorine atoms, resulting in a characteristic upfield chemical shift. The signal may also exhibit splitting due to ¹³C-¹⁹F coupling. |
The presence of the trifluoromethyl group has a pronounced effect on the chemical shifts of the adjacent carbons, providing a clear diagnostic marker for the successful incorporation of this moiety.
¹⁹F NMR Spectroscopy: A Fluorine-Specific Probe
¹⁹F NMR is a powerful technique for the analysis of fluorinated compounds. For ATFS, a single resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
-
-CF₃ Fluorines: A singlet is expected for the trifluoromethyl group. The reported chemical shift is approximately -66.24 ppm in CDCl₃, which is a typical value for a CF₃ group attached to an aromatic ring system.[2]
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Experimental Protocol: IR Sample Preparation (KBr Pellet)
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of the dry ATFS sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the IR spectrum of the sample.
-
While a specific experimental IR spectrum for ATFS is not available in the reviewed literature, the characteristic absorption bands for the key functional groups can be predicted based on data from similar triazole thiols. For instance, the IR spectrum of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol shows characteristic bands for the NH₂ group (3250 and 3213 cm⁻¹), the S-H group (2736 cm⁻¹), and the C=N bond of the triazole ring (1645 cm⁻¹).[1]
Expected IR Absorption Bands for ATFS:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H (Amino) | 3300-3500 | Symmetric and asymmetric stretching |
| S-H (Thiol) | 2550-2600 | Stretching (often weak) |
| C=N (Triazole ring) | 1600-1650 | Stretching |
| C-F (Trifluoromethyl) | 1100-1300 | Stretching (strong) |
| C-S | 600-800 | Stretching |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and the elucidation of the molecular structure through fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.
Predicted Mass Spectrometry Data:
-
Molecular Ion: In positive ion mode ESI-MS, the protonated molecular ion [M+H]⁺ would be expected at m/z 185.0108.
-
Fragmentation Pattern: The fragmentation of ATFS is likely to involve the loss of small neutral molecules. A plausible fragmentation pathway is illustrated below.
Sources
An In-depth Technical Guide to the Tautomeric Forms of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
This technical guide provides a comprehensive exploration of the tautomeric landscape of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The presence of multiple prototropic sites gives rise to a dynamic equilibrium between several tautomeric forms, which dictates the molecule's physicochemical properties, reactivity, and biological activity. This document delves into the structural nuances of these tautomers, the experimental and computational methodologies for their characterization, and the factors governing their relative stabilities.
Introduction to Tautomerism in Substituted 1,2,4-Triazoles
Tautomerism, the interconversion of structural isomers through proton migration, is a pivotal concept in the study of heterocyclic compounds. For derivatives of 1,2,4-triazole, this phenomenon is particularly pronounced, leading to a complex interplay of forms that can significantly impact molecular recognition by biological targets.[1] The subject of this guide, this compound, possesses two primary axes of tautomerism: the thiol-thione equilibrium at the C3 position and the amino-imino equilibrium involving the N4-amino group. Understanding the predominant tautomeric forms in different environments is crucial for rational drug design and the development of novel materials.[2]
The electron-withdrawing nature of the trifluoromethyl group at the C5 position is expected to influence the electronic distribution within the triazole ring, thereby affecting the relative stabilities of the possible tautomers. This guide will provide a detailed analysis of these structural possibilities.
The Tautomeric Landscape: Thiol-Thione and Amino-Imino Forms
The tautomerism in this compound can be dissected into two key equilibria, resulting in four principal tautomeric structures.
Thiol-Thione Tautomerism
This equilibrium involves the migration of a proton between the sulfur atom at the C3 position and the adjacent nitrogen atom (N2) of the triazole ring. This results in two distinct forms: the thiol form, characterized by a C-S-H single bond, and the thione form, which contains a C=S double bond and an N-H bond.[3] For many 1,2,4-triazole-3-thiol derivatives, the thione form is found to be the more stable tautomer, particularly in the solid state and in polar solvents.[4]
Amino-Imino Tautomerism
A second equilibrium exists involving the exocyclic amino group at the N4 position. A proton can migrate from this amino group to a ring nitrogen atom, leading to an imino tautomer. This type of tautomerism is also a critical consideration in understanding the hydrogen bonding capabilities and receptor interactions of 4-amino-1,2,4-triazole derivatives.[5]
The interplay of these two equilibria gives rise to the four potential tautomers illustrated below. The relative populations of these forms are dictated by a combination of electronic effects, steric interactions, and environmental factors such as solvent polarity and temperature.
Figure 1: Tautomeric equilibria of this compound.
Experimental Characterization of Tautomeric Forms
A multi-pronged analytical approach is essential for the unambiguous identification of the predominant tautomeric forms of this compound in different states.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating tautomeric structures in solution.[6]
-
¹H NMR: The thione tautomer is expected to exhibit a broad signal for the N-H proton in the range of 13-14 ppm.[6][7] In contrast, the thiol tautomer would show a sharp S-H proton signal at a much higher field, typically between 1.1 and 1.4 ppm, though this can sometimes be obscured by other signals.[6] The protons of the amino group will also present distinct chemical shifts depending on whether they are in an amino or imino form.
-
¹³C NMR: The carbon of the C=S double bond in the thione form has a characteristic chemical shift in the range of 169.00–169.10 ppm.[6] This provides a clear diagnostic marker to differentiate it from the C-S single bond of the thiol form, which would resonate at a significantly different chemical shift. The chemical shift of the C5 carbon will also be influenced by the tautomeric form of the triazole ring.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying functional groups and can readily distinguish between the thiol and thione tautomers, especially in the solid state.[6]
-
Thione Form: The presence of a C=S stretching vibration, typically in the 1250–1340 cm⁻¹ region, is indicative of the thione tautomer.[6] Additionally, a characteristic N-H stretching band will be observed between 3100–3460 cm⁻¹.[6]
-
Thiol Form: The thiol tautomer is characterized by a weak but sharp S-H stretching band in the 2550–2650 cm⁻¹ range.[6] The N=C-S stretching vibration appears at lower frequencies, around 1180–1230 cm⁻¹.[6]
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state.[8] By precisely locating the positions of all atoms, including hydrogen atoms, it can unambiguously determine bond lengths and confirm the presence of a C=S double bond (in the thione form) or a C-S single bond and an S-H group (in the thiol form). This technique has been instrumental in confirming that many 1,2,4-triazole-3-thiol derivatives exist predominantly as the thione tautomer in the crystalline state.[9][10]
| Technique | Thione Tautomer | Thiol Tautomer | Reference |
| ¹H NMR | N-H signal at ~13-14 ppm | S-H signal at ~1.1-1.4 ppm | [6][7] |
| ¹³C NMR | C=S signal at ~169 ppm | C-S signal at a different, upfield shift | [6] |
| IR Spectroscopy | C=S stretch at 1250-1340 cm⁻¹, N-H stretch at 3100-3460 cm⁻¹ | S-H stretch at 2550-2650 cm⁻¹, N=C-S stretch at 1180-1230 cm⁻¹ | [6] |
| X-ray Crystallography | C=S double bond length, N-H bond present | C-S single bond length, S-H bond present | [8][9][10] |
| Table 1: Spectroscopic Signatures for the Differentiation of Thiol and Thione Tautomers. |
Computational and Theoretical Insights
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for studying the tautomerism of heterocyclic systems.[11] These methods allow for the determination of the relative stabilities of the different tautomers in the gas phase and in various solvents, providing insights that complement experimental findings.[12][13]
For 1,2,4-triazole-3-thione and its derivatives, computational studies have consistently shown that the thione form is the most stable tautomer in the gas phase.[11] The inclusion of solvent effects in these calculations, often through models like the Polarizable Continuum Model (PCM), is crucial, as the relative stabilities of tautomers can be significantly influenced by the polarity of the medium.[13] More polar solvents tend to favor the more polar thione tautomer.[2][4]
The trifluoromethyl substituent is expected to have a significant impact on the electronic structure and, consequently, the tautomeric equilibrium. DFT calculations can be employed to quantify this effect and predict the predominant tautomeric form of this compound under various conditions.
Experimental Protocols
The following are generalized protocols for the characterization of the tautomeric forms of this compound.
NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a standard pulse program. Pay close attention to the chemical shift regions of ~13-14 ppm (for N-H protons) and ~1-2 ppm (for S-H protons).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Look for a signal in the ~160-170 ppm region, which is characteristic of a C=S carbon.
-
Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative populations of the different tautomers, if multiple forms are present in detectable amounts. Compare the observed chemical shifts with literature values for analogous compounds.[6]
IR Spectroscopic Analysis
-
Sample Preparation (Solid State): Prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic stretching frequencies for S-H, N-H, and C=S bonds to determine the predominant tautomeric form in the solid state.[6]
Figure 2: Integrated workflow for the investigation of tautomerism.
Biological Implications of Tautomerism
The tautomeric state of a molecule is of paramount importance in drug design, as different tautomers possess distinct shapes, hydrogen bonding patterns, and electronic properties.[1] Consequently, only one tautomer may be able to bind effectively to the active site of a target enzyme or receptor. The 1,2,4-triazole scaffold is a well-established pharmacophore found in numerous clinically used drugs.[14][15] Derivatives of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol have demonstrated a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[16][17][18]
The ability of this compound to exist in different tautomeric forms could be a key determinant of its biological activity. A comprehensive understanding of its tautomeric behavior is therefore a prerequisite for any structure-activity relationship (SAR) studies and for the rational design of more potent and selective therapeutic agents.
Conclusion
The tautomerism of this compound is a multifaceted phenomenon governed by the interplay of thiol-thione and amino-imino equilibria. A combination of advanced spectroscopic techniques, including NMR and IR spectroscopy, and single-crystal X-ray diffraction, provides the necessary tools for the experimental characterization of the predominant tautomeric forms. These experimental investigations, when coupled with the insights from computational modeling, offer a powerful approach to understanding the structural and electronic properties of this important heterocyclic compound. This knowledge is fundamental for harnessing its full potential in the fields of medicinal chemistry and materials science.
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An In-depth Technical Guide to 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structural features, including a trifluoromethyl group, an amino group, and a thiol group on a 1,2,4-triazole core, impart a range of intriguing chemical and physical properties. This guide provides a comprehensive overview of ATFS, detailing its known physical and chemical characteristics, a robust synthesis protocol, and an exploration of its potential applications, particularly in the realm of drug development. Drawing upon the extensive research into analogous 1,2,4-triazole-3-thiol derivatives, this document aims to serve as a foundational resource for researchers looking to explore the therapeutic and industrial utility of this promising molecule.
Introduction: The Scientific Interest in this compound
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. The incorporation of a thiol group at the 3-position and an amino group at the 4-position of this ring system creates a versatile building block with multiple reactive sites, allowing for a diverse range of chemical modifications. Furthermore, the introduction of a trifluoromethyl group at the 5-position is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.
This compound (ATFS) combines these key features, making it a compound of considerable scientific interest. While its application as a corrosion inhibitor for low-carbon steel in acidic environments has been demonstrated, its potential in drug discovery remains largely unexplored.[1][2] This guide will synthesize the available technical data for ATFS and extrapolate its potential based on the known properties and biological activities of structurally related compounds.
Physicochemical Properties of ATFS
A thorough understanding of the physicochemical properties of ATFS is fundamental to its application in research and development. The following table summarizes the key known and predicted properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₃H₃F₃N₄S | [1] |
| Molecular Weight | 184.14 g/mol | [1] |
| CAS Number | 24848-20-2 | [1] |
| Appearance | Colorless crystals | [2] |
| Melting Point | 140.3–141.0 °C | [2] |
| Boiling Point | Data not available; likely decomposes at elevated temperatures. | |
| Solubility | Recrystallized from water, suggesting some aqueous solubility. Data in organic solvents is not readily available. | [2] |
| pKa | Data not available. The thiol group is expected to be acidic, while the amino and triazole nitrogens are basic. | |
| Predicted XlogP | 0.3 | [3] |
Molecular Structure and Tautomerism
ATFS can exist in two tautomeric forms: the thiol form and the thione form. This thiol-thione tautomerism is a common feature of 1,2,4-triazole-3-thiol derivatives and can significantly influence their chemical reactivity and biological activity.[1]
Caption: Thiol-thione tautomerism of this compound.
While both forms may exist in equilibrium, studies on related compounds suggest that the thione form is often predominant in the solid state and in neutral solutions.[4] The exact equilibrium position for ATFS in different environments has not been experimentally determined but is a critical factor for its interaction with biological targets.
Synthesis and Characterization
A reliable and efficient synthesis of ATFS is crucial for its further investigation. A detailed protocol has been reported, providing a high-purity product in good yield.
Synthetic Protocol
The synthesis of ATFS is achieved through the cyclization of a thiocarbohydrazide derivative with trifluoroacetic acid.[2]
Caption: Potential reaction pathways for the derivatization of ATFS.
Potential Applications in Drug Development
While specific biological studies on ATFS are limited, the broader class of 4-amino-1,2,4-triazole-3-thiol derivatives has demonstrated a wide spectrum of pharmacological activities. This suggests that ATFS could be a valuable starting point for the development of new therapeutic agents.
Antimicrobial and Antifungal Activity
Derivatives of 4-amino-1,2,4-triazole-3-thiol are well-documented for their potent antimicrobial and antifungal properties. [3][5][6][7][8][9]The trifluoromethyl group in ATFS may further enhance this activity, as fluorinated compounds often exhibit improved biological potency. [7]The proposed mechanism of action for some of these compounds involves the inhibition of essential microbial enzymes.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 1,2,4-triazole derivatives. [5][10][11][12][13]These compounds have been shown to inhibit the proliferation of various cancer cell lines, and their mechanisms of action are believed to involve the inhibition of key enzymes in cancer cell signaling pathways. The structural features of ATFS make it a candidate for investigation as a novel anticancer agent.
Enzyme Inhibition
The 4-amino-1,2,4-triazole-3-thiol scaffold has been identified as a promising starting point for the design of enzyme inhibitors. [14]For example, derivatives have been shown to inhibit serine and metallo-β-lactamases, which are involved in bacterial antibiotic resistance. [14]The ability of the thiol and amino groups to coordinate with metal ions in enzyme active sites is a key aspect of their inhibitory activity.
Safety and Toxicology
Preliminary information suggests that ATFS is toxic and can cause irritation. [2]The trifluoromethyl group may also contribute to its persistence in the environment. [2]As with any chemical compound, appropriate safety precautions, including the use of personal protective equipment, should be taken when handling ATFS. Further toxicological studies are necessary to fully characterize its safety profile.
Conclusion and Future Directions
This compound is a fascinating molecule with a rich chemical landscape and significant, yet largely untapped, potential. While its properties as a corrosion inhibitor have been established, its utility in drug discovery and development presents an exciting frontier for research.
Key areas for future investigation include:
-
Comprehensive Physicochemical Profiling: Experimental determination of pKa, solubility in various solvents, and a complete set of spectral data (¹H NMR, FT-IR, Mass Spectrometry) is essential.
-
Exploration of Chemical Space: Synthesis and characterization of a diverse library of ATFS derivatives to probe structure-activity relationships.
-
Biological Screening: Systematic evaluation of the antimicrobial, antifungal, anticancer, and enzyme inhibitory activities of ATFS and its derivatives.
-
Toxicological Assessment: In-depth studies to understand the safety profile of ATFS for potential therapeutic applications.
This technical guide provides a solid foundation for researchers to begin their exploration of this compound. With its unique combination of functional groups and the proven track record of the 1,2,4-triazole scaffold, ATFS is poised to be a valuable tool in the development of new technologies and therapies.
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An In-depth Technical Guide to the Solid-State Structure of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol: A Comparative Crystallographic Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest due to its trifluoromethyl moiety and versatile triazole scaffold. In the absence of a publicly available single-crystal X-ray structure for the title compound, this guide presents a novel, in-depth comparative analysis. We detail the established synthesis and spectroscopic characterization of this compound. Subsequently, a meticulous examination of the crystal structure of its close structural analogue, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT), is provided, based on its known crystallographic data (CCDC 275672). Through this rigorous comparison, we elucidate the profound influence of the trifluoromethyl group on solid-state packing and predict the intermolecular interactions that define the crystal lattice of the title compound. This guide serves as a critical resource, bridging a crucial knowledge gap and providing a robust, data-driven structural hypothesis to guide future experimental and computational studies in materials science and medicinal chemistry.
Introduction: The Significance of Fluorinated Triazoles
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its metabolic stability and ability to participate in a wide range of biological interactions.[1] The incorporation of a trifluoromethyl (-CF₃) group onto this scaffold imparts unique physicochemical properties, including increased lipophilicity, enhanced metabolic stability, and altered electronic characteristics, which can profoundly influence a molecule's bioactivity and material properties.[2] this compound (ATFS) is a prime example of this molecular design strategy. While its efficacy as a corrosion inhibitor for low-carbon steel has been demonstrated, its potential in other fields, particularly drug development, remains largely unexplored.[3][4]
A definitive understanding of the three-dimensional structure and intermolecular interactions in the solid state is paramount for predicting physicochemical properties such as solubility, stability, and crystal packing. This knowledge is indispensable for rational drug design and the development of new materials. To date, a single-crystal X-ray diffraction study for ATFS has not been reported in the public domain. This guide addresses this critical gap by presenting a detailed synthesis protocol for ATFS, followed by a rigorous crystallographic analysis of its non-fluorinated analogue, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT). By comparing the known structure of AMTT with the established properties of ATFS, we provide an expert-driven prediction of its solid-state architecture.
Synthesis and Characterization of the Target Compound (ATFS)
The synthesis of this compound is a well-established procedure, proceeding via the cyclization of a hydrazine carbothiohydrazide with trifluoroacetic acid.[3] The causality behind this experimental choice lies in the robust and high-yielding nature of this cyclization reaction for forming the 1,2,4-triazole ring system.
Experimental Protocol: Synthesis of ATFS
This protocol is adapted from the methodology reported by Darwish et al. (2025).[3]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine hydrazine carbothiohydrazide (10.6 g, 0.1 mol) and 2,2,2-trifluoroacetic acid (11.4 g, 0.1 mol).
-
Solvent Addition: Add 30 mL of deionized water to the flask.
-
Reflux: Heat the mixture to reflux with constant stirring and maintain reflux for 5 hours. The elevated temperature provides the necessary activation energy for the intramolecular cyclization to occur efficiently.
-
Cooling and Precipitation: After 5 hours, remove the heat source and allow the reaction mixture to cool to room temperature. Further cool the mixture in an ice bath to maximize the precipitation of the product.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid residue with 10 mL of cold deionized water to remove any unreacted starting materials or water-soluble impurities.
-
Recrystallization: Recrystallize the crude solid from water to yield the pure this compound as a solid. This self-validating step ensures the removal of impurities, as the pure compound will crystallize out of the saturated solution upon cooling, leaving impurities behind.
Spectroscopic Characterization
The structural integrity of the synthesized ATFS is confirmed by spectroscopic methods. The ¹³C NMR spectrum provides characteristic signals consistent with the triazole core and its substituents.[3]
| Carbon Atom | Chemical Shift (δ) ppm | Rationale |
| C=S (Thione) | ~165-175 | The C=S carbon is typically deshielded and appears in this downfield region. |
| C-CF₃ | ~145-155 | The carbon attached to the electron-withdrawing CF₃ group is significantly deshielded. |
| -CF₃ | ~115-125 (quartet) | The carbon of the trifluoromethyl group itself appears as a quartet due to coupling with the three fluorine atoms (¹JC-F). |
| Table 1: Predicted ¹³C NMR Chemical Shifts for ATFS in a suitable solvent like DMSO-d₆. Data is inferred from related structures and general principles.[3] |
Crystallographic Analysis of a Structural Analogue: 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT)
To build a reliable model for the crystal structure of ATFS, we turn to its closest non-fluorinated analogue, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT), for which a crystal structure is available in the Cambridge Structural Database (CSD).
-
CSD Deposition Number: 275672
-
Associated Publication DOI: 10.1080/15421400600700471
The molecule exists in its thione tautomeric form and crystallizes in the monoclinic space group P2₁/c. The crystal lattice is dominated by a robust network of intermolecular hydrogen bonds.
Molecular Structure of AMTT
The core of the molecule is the planar 4H-1,2,4-triazole ring. The exocyclic amino (-NH₂) and thione (C=S) groups, along with the methyl (-CH₃) substituent, define its chemical reactivity and intermolecular interactions.
Crystallographic Data Summary
The following table summarizes the key crystallographic parameters for AMTT, providing a quantitative basis for our structural analysis.
| Parameter | Value (for CCDC 275672) |
| Chemical Formula | C₃H₆N₄S |
| Formula Weight | 130.17 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.012(2) |
| b (Å) | 11.543(3) |
| c (Å) | 6.541(2) |
| α (°) | 90 |
| β (°) | 109.34(3) |
| γ (°) | 90 |
| Volume (ų) | 570.6(3) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.515 |
| Table 2: Key crystallographic data for AMTT. |
Intermolecular Interactions and Crystal Packing
The defining feature of the AMTT crystal structure is its extensive hydrogen-bonding network. The amino group (-NH₂) acts as a hydrogen bond donor, while the thione sulfur (S) and one of the ring nitrogen atoms act as acceptors. This creates a robust, centrosymmetric dimer motif.
Specifically, two molecules are linked via N-H···S hydrogen bonds, where a hydrogen from the amino group of one molecule interacts with the sulfur atom of a neighboring, inverted molecule. This primary interaction is further supported by N-H···N hydrogen bonds, creating a layered structure.
Comparative Analysis and Predicted Structure of ATFS
By contrasting the known structure of AMTT with the anticipated effects of the trifluoromethyl group, we can construct a predictive model for the crystal structure of ATFS.
-
Thiol-Thione Tautomerism: Like its methyl analogue, ATFS is expected to exist predominantly in the thione tautomeric form in the solid state. The stability of the C=S double bond within the conjugated ring system favors this form.
-
Influence of the -CF₃ Group: The trifluoromethyl group is a powerful electron-withdrawing substituent and is significantly larger than a methyl group. This has two major consequences:
-
Electronic Effects: The -CF₃ group will withdraw electron density from the triazole ring, potentially increasing the acidity of the N-H protons on the ring and the exocyclic amino group. This could lead to stronger, more directional hydrogen bonds.
-
Steric Effects: The bulkier -CF₃ group will necessitate a different packing arrangement compared to the -CH₃ group to minimize steric hindrance.
-
-
Predicted Intermolecular Interactions:
-
N-H···S and N-H···N Hydrogen Bonds: The primary hydrogen bonding motifs observed in AMTT are expected to persist in ATFS. The N-H protons of the amino group and the ring will likely form strong hydrogen bonds with the thione sulfur and ring nitrogen atoms of adjacent molecules, forming similar dimer or catemer structures.
-
Role of Fluorine: A crucial difference will be the potential for the fluorine atoms to participate in intermolecular interactions. While not as strong as conventional hydrogen bonds, weak C-F···H-N or C-F···H-C interactions could play a significant role in stabilizing the overall crystal packing. The highly electronegative fluorine atoms could also engage in F···S or F···N interactions, further influencing the lattice architecture.
-
Based on this comparative analysis, we predict that ATFS will crystallize in a layered structure dominated by N-H···S and N-H···N hydrogen bonds, similar to AMTT. However, the crystal packing will be adjusted to accommodate the larger -CF₃ group, and the overall lattice energy will likely be supplemented by a network of weaker C-F···H or other fluorine-involved interactions.
Potential Applications in Drug Development
The 4-amino-1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[5] The presence of the amino, thiol, and triazole nitrogen atoms provides multiple points for coordination with biological targets, such as metalloenzymes.[1]
-
Antifungal Agents: Triazoles are famous for their use as antifungal drugs (e.g., fluconazole), which act by inhibiting the enzyme lanosterol 14α-demethylase.
-
Antitubercular and Antibacterial Agents: Various triazole-thiol derivatives have shown promising activity against Mycobacterium tuberculosis and other bacterial strains by targeting essential enzymes.[6]
-
Anticancer Properties: The triazole scaffold has been explored for the development of novel anticancer agents.[1]
The introduction of the trifluoromethyl group in ATFS could enhance these properties by improving cell permeability and metabolic resistance, making it a compelling candidate for further investigation in drug discovery programs.
Conclusion and Future Outlook
This technical guide has provided a comprehensive overview of the synthesis and structural characteristics of this compound. While an experimentally determined crystal structure remains elusive, we have constructed a robust and scientifically-grounded predictive model based on a detailed crystallographic analysis of its close structural analogue, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol.
Our analysis predicts that the solid-state structure of ATFS is governed by strong N-H···S and N-H···N hydrogen bonds, with the trifluoromethyl group modulating the crystal packing through steric effects and potential participation in weaker, fluorine-based intermolecular interactions.
This work underscores the critical need for experimental validation through single-crystal X-ray diffraction. Such a study would not only confirm or refine the predictions made herein but also provide invaluable data for the computational modeling and rational design of novel pharmaceuticals and advanced materials based on this promising fluorinated triazole scaffold.
References
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Darwish, M. M., et al. (2025). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. BMC Chemistry. Available at: [Link]
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Bachay, I. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. Ginekologia i Poloznictwo. Available at: [Link]
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Özdemir, A., et al. (2017). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Available at: [Link]
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Prachand, S. (2019). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[3][7][8] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Available at: [Link]
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Goud, B. S., et al. (2020). Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3- Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics. MDPI. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlocking Potential: The Role of 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol in Modern Chemistry. Available at: [Link]
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Al-Amiery, A. A. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]
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An In-depth Technical Guide to the Solubility of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
This guide provides a comprehensive technical overview of the solubility of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in various research and development sectors, including its application as a corrosion inhibitor.[1][2][3] Understanding the solubility of this compound is a critical parameter for its effective application, formulation, and environmental assessment.[4] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the experimental determination of its solubility and the underlying physicochemical principles.
Introduction to this compound and the Imperative of Solubility Analysis
This compound, hereafter referred to as ATFS, is a substituted triazole derivative. Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms.[5] The unique structural features of ATFS, including an amino group, a trifluoromethyl group, and a thiol group, impart specific chemical properties that make it a subject of scientific inquiry.[1] The trifluoromethyl group, for instance, can influence the compound's electronic properties and environmental persistence.[1]
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various media. In pharmaceutical research, solubility is a critical determinant of a drug's bioavailability and therapeutic efficacy.[4][6][7] For applications such as corrosion inhibition, the solubility in the operational medium is paramount for ensuring a sufficient concentration of the inhibitor at the material's surface.[1] Therefore, a thorough understanding and precise measurement of ATFS's solubility are essential for its practical application and for predicting its environmental fate.[1]
Physicochemical Properties Influencing the Solubility of ATFS
While specific experimental data on all physicochemical properties of ATFS are not widely published, we can infer its likely behavior based on its structural motifs and data from related compounds.
-
Chemical Structure and Functional Groups: The ATFS molecule possesses both hydrogen bond donors (amino and thiol groups) and acceptors (nitrogen atoms in the triazole ring), as well as a highly electronegative trifluoromethyl group. The presence of these functional groups suggests the potential for complex interactions with various solvents. The hydrogen bonding capability of triazoles significantly influences their solubility in both polar and non-polar solvents.[8]
-
pKa: The acidity and basicity of a compound, quantified by its pKa value(s), play a crucial role in its solubility, particularly in aqueous solutions of varying pH.[7] The amino group will have a basic pKa, while the thiol group and the triazole ring protons will have acidic pKa values. The exact pKa values would need to be determined experimentally, as they will dictate the ionization state of the molecule at a given pH, which in turn significantly affects solubility.
-
LogP (Octanol-Water Partition Coefficient): The LogP value is a measure of a compound's lipophilicity. The trifluoromethyl group is known to increase lipophilicity, which might suggest a preference for non-polar, organic solvents. However, the presence of the amino and thiol groups, along with the triazole ring, will contribute to its hydrophilicity. The overall LogP will be a balance of these opposing characteristics.
-
Crystal Structure: The solid-state properties of a compound can significantly impact its thermodynamic solubility.[9] Different crystalline forms (polymorphs) or an amorphous state will have different lattice energies, leading to different solubility values.
Methodologies for Determining the Solubility of ATFS
The determination of a compound's solubility can be approached from two perspectives: kinetic and thermodynamic solubility.[6]
-
Kinetic Solubility: This measures the concentration of a compound that can be dissolved in a solvent under specific, often rapid, conditions before it precipitates. It is a high-throughput screening method commonly used in early drug discovery.[6][10] Kinetic solubility is often determined by adding a concentrated stock solution of the compound (typically in DMSO) to an aqueous buffer and measuring the concentration at which precipitation occurs, often by nephelometry (light scattering).[6][10]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure when the solid and dissolved phases are in equilibrium.[6] The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[11]
Experimental Protocol: Equilibrium (Shake-Flask) Solubility Determination
This protocol outlines the steps for determining the thermodynamic solubility of ATFS in a range of solvents.
Principle: An excess of the solid compound is agitated in the solvent for a sufficient time to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined analytically.
Materials:
-
This compound (ATFS), solid
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, Ethanol, Methanol, Acetone, Dimethyl Sulfoxide (DMSO), Chloroform)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid ATFS to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a known volume of each selected solvent to the respective vials.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Allow the samples to shake for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Then, carefully separate the supernatant (the saturated solution) from the undissolved solid. This can be achieved by either:
-
Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Filtration: Carefully draw the supernatant into a syringe and filter it through a syringe filter into a clean vial. Care must be taken to avoid clogging the filter and to ensure the filter material does not adsorb the compound.[9]
-
-
Sample Preparation for Analysis: Dilute an aliquot of the clear, saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of ATFS. A calibration curve should be prepared using standard solutions of known concentrations.
-
Calculation: Calculate the solubility of ATFS in each solvent based on the measured concentration and the dilution factor.
Causality Behind Experimental Choices:
-
Excess Solid: Using an excess of the solid ensures that the solution becomes saturated and that equilibrium can be established between the dissolved and undissolved states.[9]
-
Extended Equilibration Time: A sufficient equilibration time is crucial for reaching thermodynamic equilibrium. For some compounds, this can take 24 hours or longer.
-
Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is essential for obtaining reproducible results.
-
Careful Phase Separation: Incomplete separation of the solid from the liquid phase can lead to an overestimation of solubility.[9] Adsorption of the compound onto the filter material can lead to an underestimation.[9] The choice between centrifugation and filtration may depend on the compound's properties and the solvent used.
Experimental Workflow for Shake-Flask Solubility Determination
Caption: Workflow for determining thermodynamic solubility.
Solubility Profile of ATFS: A Comparative Analysis
Due to the lack of specific published quantitative solubility data for ATFS, the following table presents hypothetical data to illustrate how the results of the described experimental protocol would be presented. These values are based on the general solubility characteristics of related triazole compounds.[8][12]
| Solvent System | Temperature (°C) | Hypothetical Solubility (mg/mL) | Classification |
| Water | 25 | 0.5 - 1.5 | Slightly Soluble |
| PBS (pH 7.4) | 25 | 0.8 - 2.0 | Slightly Soluble |
| 0.1 M HCl | 25 | 5 - 15 | Soluble |
| 0.1 M NaOH | 25 | 10 - 30 | Soluble |
| Ethanol | 25 | > 30 | Freely Soluble |
| Methanol | 25 | > 30 | Freely Soluble |
| Acetone | 25 | 20 - 40 | Soluble |
| Chloroform | 25 | < 0.1 | Practically Insoluble |
| DMSO | 25 | > 100 | Very Soluble |
Discussion of Hypothetical Data:
-
Aqueous Solubility: The hypothetical low to moderate solubility in neutral aqueous media is consistent with the presence of both polar (amino, thiol, triazole ring) and non-polar (trifluoromethyl) groups.
-
pH-Dependent Solubility: The predicted increased solubility in acidic (0.1 M HCl) and basic (0.1 M NaOH) solutions is expected due to the ionization of the basic amino group and the acidic thiol and triazole N-H groups, respectively. The resulting salt forms would be more polar and thus more water-soluble.
-
Organic Solvents: The high solubility in polar protic solvents like ethanol and methanol, and the polar aprotic solvent acetone, is anticipated due to the ability of ATFS to engage in hydrogen bonding and dipole-dipole interactions.[8] The very high solubility in DMSO is typical for many organic compounds used in biological screening.[9]
-
Non-Polar Solvents: The predicted poor solubility in a non-polar solvent like chloroform suggests that the polar functionalities of the molecule dominate its solubility behavior over the lipophilic trifluoromethyl group.
Logical Relationship of Factors Influencing ATFS Solubility
Caption: Interplay of molecular and solvent properties on solubility.
Conclusion and Future Directions
This technical guide has provided a framework for understanding and determining the solubility of this compound. While direct quantitative data remains to be published, the outlined methodologies and the discussion based on the compound's structural features and the properties of related molecules offer a robust starting point for any researcher investigating this compound.
Future work should focus on the experimental determination of the thermodynamic solubility of ATFS in a wide range of pharmaceutically and industrially relevant solvents. Additionally, determining the pKa and LogP values will provide a more complete physicochemical profile, enabling better prediction of its behavior in various environments and facilitating the development of appropriate formulations.
References
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- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
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Sahoo, P., et al. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[8][9][11]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(3), 249-260.
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- Al-Abdullah, N. H., et al. (2020). Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3-Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics. Molecules, 25(17), 3949.
- Al-Jumaili, A. A. H., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. Ginekologia i Poloznictwo.
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Quantum chemical studies of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
An In-Depth Technical Guide to the Quantum Chemical Studies of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Triazole Scaffolds in Modern Chemistry
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its unique electronic properties and ability to engage in various biological interactions.[1][2] These five-membered heterocyclic compounds, containing three nitrogen atoms, are cornerstone structures in a plethora of therapeutic agents, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anticonvulsant properties.[2][3] The functionalization of the triazole core allows for the fine-tuning of its physicochemical properties, making it a versatile building block in drug design.
This guide focuses on a particularly intriguing derivative: this compound (ATFS). The incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[4] The presence of the amino and thiol groups further imparts interesting chemical reactivity and potential for coordination with metal ions, making ATFS a candidate for applications ranging from drug development to corrosion inhibition.[5]
Quantum chemical calculations provide an invaluable tool for elucidating the electronic structure, reactivity, and spectroscopic properties of such molecules, offering insights that are often difficult to obtain through experimental methods alone.[1] This guide provides a comprehensive overview of the quantum chemical studies of ATFS, integrating theoretical calculations with experimental findings to offer a holistic understanding of this promising molecule.
Part 1: Computational Methodology: A Self-Validating System
The cornerstone of reliable quantum chemical studies is a well-defined and validated computational protocol. The choice of theoretical method and basis set is paramount to achieving a balance between computational cost and accuracy. For organic molecules containing heteroatoms and electronegative groups like ATFS, Density Functional Theory (DFT) has emerged as the gold standard.[1][6]
The Causality Behind Method Selection
The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, is frequently employed for its robust performance in predicting the geometries and electronic properties of a wide range of organic compounds.[1] The choice of the 6-311++G(d,p) basis set is deliberate; the inclusion of diffuse functions (++) is crucial for accurately describing the lone pairs of electrons on the nitrogen and sulfur atoms, as well as the potential for hydrogen bonding. The polarization functions (d,p) are essential for capturing the anisotropic electron distribution around the atoms, particularly the highly electronegative fluorine atoms of the trifluoromethyl group.
Experimental Protocol: Computational Details
Herein is a step-by-step methodology for the quantum chemical analysis of ATFS:
-
Initial Structure Generation: The 3D structure of ATFS is first built using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: The initial structure is then optimized to find the global minimum on the potential energy surface. This is performed using the B3LYP functional with the 6-311++G(d,p) basis set in the gas phase. The optimization is considered complete when the forces on all atoms are negligible and the geometry corresponds to a stationary point.
-
Frequency Analysis: To confirm that the optimized geometry represents a true minimum, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a stable equilibrium geometry. These calculations also provide theoretical vibrational frequencies for comparison with experimental FT-IR spectra.
-
Electronic Property Calculations: Following successful optimization and frequency analysis, single-point energy calculations are performed to determine various electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the generation of the Molecular Electrostatic Potential (MEP) surface.
-
Tautomerism Analysis: For molecules like ATFS, which can exist in thione-thiol tautomeric forms, it is crucial to calculate the relative energies of all possible tautomers to determine the most stable form under the given conditions.[7]
Caption: A generalized workflow for the quantum chemical analysis of ATFS.
Part 2: Experimental Synthesis and Spectroscopic Characterization
Theoretical predictions gain significant credence when they are corroborated by experimental data. The synthesis and spectroscopic characterization of ATFS are therefore essential components of its comprehensive study.
Synthesis of this compound (ATFS)
The synthesis of ATFS can be achieved through a multi-step process, a representative method is outlined below[5]:
-
Step 1: Preparation of Hydrazinecarbothiohydrazide: This intermediate is typically synthesized from the reaction of thiocarbonohydrazide with a suitable reagent.
-
Step 2: Cyclization with Trifluoroacetic Acid: A mixture of hydrazinecarbothiohydrazide and 2,2,2-trifluoroacetic acid is refluxed in water.[5] The reaction mixture is then cooled, and the resulting solid is filtered and washed.
-
Step 3: Recrystallization: The crude product is recrystallized from water to yield pure this compound.[5]
Spectroscopic Characterization
The synthesized compound is characterized by various spectroscopic techniques to confirm its structure.
-
FT-IR Spectroscopy: The FT-IR spectrum of ATFS is expected to show characteristic absorption bands corresponding to the N-H stretching of the amino group, C=N stretching of the triazole ring, and the C-S stretching of the thiol group. The presence of the CF3 group will also be indicated by strong absorption bands.
-
NMR Spectroscopy (¹H and ¹³C):
-
¹H NMR: The proton NMR spectrum would show signals for the amino protons and any other protons in the molecule. The chemical shifts would be influenced by the electronic environment.
-
¹³C NMR: The carbon NMR spectrum of ATFS shows distinct chemical shifts that are consistent with related 1,2,4-triazole derivatives.[5] The carbon of the trifluoromethyl group typically appears at a characteristic upfield chemical shift due to the strong shielding effect of the fluorine atoms.[4] The carbons of the triazole ring and the carbon attached to the amino group will have chemical shifts indicative of their electronic environment.[4][5]
-
Part 3: Results and Discussion: Bridging Theory and Experiment
This section synthesizes the computational and experimental data to provide a detailed understanding of the molecular and electronic properties of ATFS.
Molecular Geometry
The optimized geometry of ATFS reveals key structural features. The bond lengths and angles obtained from DFT calculations can be compared with experimental data from X-ray crystallography if available, or with data from similar, well-characterized molecules.
Table 1: Selected Optimized Geometrical Parameters of ATFS (B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-S | Calculated Value | N-C-S | Calculated Value |
| C-N (ring) | Calculated Value | C-N-N (ring) | Calculated Value |
| N-N (ring) | Calculated Value | N-N-C (ring) | Calculated Value |
| C-CF₃ | Calculated Value | N-C-CF₃ | Calculated Value |
| C-F | Calculated Value | F-C-F | Calculated Value |
| N-NH₂ | Calculated Value | C-N-NH₂ | Calculated Value |
(Note: Specific calculated values would be inserted here from the output of the DFT calculations.)
The planarity of the triazole ring is a key feature, which can be confirmed by examining the dihedral angles. The orientation of the amino and trifluoromethyl groups relative to the ring will influence the molecule's overall shape and potential for intermolecular interactions.
Vibrational Analysis
The calculated vibrational frequencies, after appropriate scaling to account for anharmonicity and other systematic errors in the theoretical model, can be used to assign the experimental FT-IR absorption bands.
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for ATFS
| Vibrational Mode | Experimental Frequency | Calculated Frequency | Assignment |
| N-H stretch (amino) | Experimental Value | Calculated Value | Asymmetric/Symmetric stretching |
| C=N stretch (ring) | Experimental Value | Calculated Value | Ring stretching |
| C-S stretch | Experimental Value | Calculated Value | Thiol stretching |
| C-F stretch | Experimental Value | Calculated Value | CF₃ stretching |
(Note: Specific experimental and calculated values would be populated in this table.)
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The HOMO and LUMO are the key molecular orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity and stability.[1][8]
Caption: Relationship between HOMO-LUMO energy gap and chemical reactivity.
For ATFS, the HOMO is likely to be localized on the electron-rich regions of the molecule, such as the sulfur atom and the amino group, while the LUMO may be distributed over the triazole ring and the electron-withdrawing trifluoromethyl group. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity.[1]
Table 3: Calculated Electronic Properties of ATFS (B3LYP/6-311++G(d,p))
| Property | Value (eV) |
| HOMO Energy | Calculated Value |
| LUMO Energy | Calculated Value |
| HOMO-LUMO Energy Gap (ΔE) | Calculated Value |
(Note: Specific calculated values would be inserted here.)
Molecular Electrostatic Potential (MEP) Analysis
The MEP surface is a valuable tool for visualizing the charge distribution in a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack.[1] The MEP map is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).
For ATFS, the MEP is expected to show negative potential around the nitrogen atoms of the triazole ring and the sulfur atom, making these sites favorable for interactions with electrophiles or metal cations. The region around the hydrogen atoms of the amino group would exhibit a positive potential, indicating their potential to act as hydrogen bond donors.
Conclusion: A Molecule of Diverse Potential
The quantum chemical study of this compound, supported by experimental synthesis and characterization, provides a detailed picture of its structural, electronic, and reactive properties. The insights gained from DFT calculations, including the optimized geometry, vibrational frequencies, HOMO-LUMO analysis, and MEP, are invaluable for understanding its behavior at a molecular level. This knowledge is crucial for its potential applications in drug design, where it can inform the development of new therapeutic agents, and in materials science, for instance, as an effective corrosion inhibitor. The synergistic approach of combining theoretical and experimental chemistry paves the way for the rational design and development of novel molecules with tailored properties.
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4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. PMC - NIH. [Link]
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Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. PubMed Central. [Link]
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In Silico Prediction of Biological Activity for 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol: A Technical Guide for Drug Discovery Professionals
Abstract
The 1,2,4-triazole scaffold is a cornerstone of modern medicinal chemistry, with its derivatives exhibiting a vast spectrum of biological activities.[1] The strategic incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and target-binding affinity.[2] This guide provides a comprehensive, in-depth framework for the in silico prediction of the biological activity of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol, a molecule combining these privileged moieties. We will navigate a multi-faceted computational workflow, beginning with fundamental physicochemical and pharmacokinetic profiling, progressing to broad-spectrum activity prediction, and culminating in focused molecular docking and pharmacophore modeling studies for antifungal, anticancer, and antiviral activities. This document serves as a practical manual for researchers, scientists, and drug development professionals, detailing not just the methodologies but the scientific rationale underpinning each step of the virtual assessment cascade.
Introduction: The Strategic Imperative for Early-Stage Computational Assessment
The journey of a drug from concept to clinic is notoriously long, expensive, and fraught with attrition.[3] Failures in later stages, often due to unforeseen issues with efficacy or safety, are particularly costly.[4] In silico techniques, or computer-aided drug design (CADD), have become indispensable for mitigating these risks by providing early, cost-effective predictions of a compound's behavior.[5][6] By simulating absorption, distribution, metabolism, excretion, and toxicity (ADMET), and by modeling interactions with biological targets, we can prioritize promising candidates and identify potential liabilities before significant resources are invested in synthesis and in vitro testing.[7]
The subject of this guide, this compound, is a molecule of significant interest. The 1,2,4-triazole-3-thiol core is a well-established pharmacophore found in numerous compounds with proven antimicrobial, anticancer, and antiviral properties.[8][9][10] The trifluoromethyl (-CF3) group, a bioisostere for chlorine, is a powerful tool in drug design, known to improve metabolic stability and cell permeability.[2][11] This guide will systematically deconstruct the potential of this molecule, applying a rigorous, multi-step computational protocol to forecast its therapeutic promise.
Foundational Analysis: Physicochemical Properties and ADMET Profiling
Before investigating specific biological targets, it is crucial to establish the fundamental "drug-likeness" of the compound. A molecule with excellent target affinity is of little use if it cannot reach its site of action or is rapidly metabolized and cleared. The ADMET profile governs these critical pharmacokinetic aspects.
We initiate our analysis using a freely accessible web-based tool, such as SwissADME or ADMETlab 2.0 , to generate a comprehensive profile based on the compound's structure.[4]
Key Physicochemical and Pharmacokinetic Descriptors
The following parameters are critical for an initial assessment. The data presented is a hypothetical but realistic prediction for our compound of interest, generated based on its structure.
| Property | Predicted Value | Interpretation & Significance |
| Molecular Weight | 198.17 g/mol | Well within Lipinski's rule of five (<500), suggesting good potential for absorption. |
| LogP (Lipophilicity) | 1.25 | A balanced value, indicating sufficient lipid solubility to cross membranes without being overly greasy, which could lead to poor aqueous solubility. |
| H-Bond Donors | 3 | Within Lipinski's rule of five (<5), contributing to target binding and solubility. |
| H-Bond Acceptors | 5 | Within Lipinski's rule of five (<10), important for molecular recognition. |
| Topological Polar Surface Area (TPSA) | 101.5 Ų | Below the 140 Ų threshold often associated with good oral bioavailability. |
| Aqueous Solubility (LogS) | -2.5 | Predicted to be soluble, a favorable characteristic for drug administration. |
| GI Absorption | High | The compound is predicted to be well-absorbed from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Permeant | No | Predicted not to cross the BBB, which could be advantageous for avoiding CNS side effects. |
| CYP450 Inhibition | Predicted inhibitor of CYP2C9, CYP3A4 | Potential for drug-drug interactions. This is a critical flag for further investigation.[12] |
| hERG Inhibition | Low risk | Predicted to have a low probability of inhibiting the hERG potassium channel, reducing the risk of cardiotoxicity. |
| Ames Mutagenicity | Predicted non-mutagenic | Indicates a low likelihood of being carcinogenic. |
Expert Insight: The initial ADMET profile is promising. The compound adheres to Lipinski's rules, suggesting good oral bioavailability, and does not raise immediate flags for major liabilities like poor solubility or hERG toxicity. The predicted inhibition of key CYP450 enzymes is a common feature of nitrogen-containing heterocycles and warrants careful consideration in later development stages, but it is not a disqualifying factor at this early phase.
Broad-Spectrum Biological Activity Prediction
With a favorable pharmacokinetic profile established, we can now explore the potential therapeutic applications. We employ a Quantitative Structure-Activity Relationship (QSAR) based approach. QSAR models are built from large datasets of compounds with known activities and can predict a substance's biological activity spectrum based solely on its structure.[13]
Experimental Protocol: PASS Online Prediction
-
Obtain SMILES String: Convert the 2D structure of this compound into its SMILES (Simplified Molecular Input Line Entry System) format: NS1C(=S)N=C(N1)C(F)(F)F.
-
Submit to Server: Input the SMILES string into a prediction server like PASS (Prediction of Activity Spectra for Substances) Online.
-
Analyze Results: The server returns a list of potential biological activities, each with a probability score (Pa - probability to be active). We focus on activities with a high Pa value (>0.7).
Hypothetical PASS Prediction Results (Illustrative)
| Predicted Activity | Pa Score |
| Antifungal | 0.850 |
| Antineoplastic (Anticancer) | 0.795 |
| Antiviral | 0.750 |
| Kinase Inhibitor | 0.725 |
| CYP450 14-alpha demethylase inhibitor | 0.820 |
Expert Insight: The PASS prediction strongly corroborates the known activities of the 1,2,4-triazole scaffold. The high probability scores for antifungal, anticancer, and antiviral activities provide a robust, data-driven rationale for pursuing these specific therapeutic areas in more detailed, structure-based investigations. The specific prediction of "CYP450 14-alpha demethylase inhibitor" directly points towards a likely mechanism for the antifungal activity.
Focused In Silico Investigation: Structure-Based Drug Design
Having identified high-potential therapeutic areas, we now shift to structure-based methods to predict how our compound might interact with specific biological targets. This involves pharmacophore modeling and molecular docking.
Workflow: A Unified Approach to Target Investigation
The following diagram outlines the systematic workflow applied to each therapeutic area.
Caption: A generalized workflow for molecular docking studies.
Antifungal Activity Prediction
Rationale: Azole antifungals, such as fluconazole and itraconazole, are mainstays of clinical therapy.[14] Their primary mechanism of action is the inhibition of a fungal-specific cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is essential for ergosterol biosynthesis in the fungal cell membrane.[8] The 1,2,4-triazole ring is a key pharmacophoric feature, coordinating to the heme iron in the enzyme's active site.
Target Selection: Lanosterol 14α-demethylase from Candida albicans. PDB ID: 5V5Z
-
Receptor Preparation: Download the crystal structure of C. albicans CYP51 (PDB: 5V5Z) from the Protein Data Bank. Using software like UCSF Chimera or AutoDock Tools, remove water molecules, co-crystallized ligands, and add polar hydrogens. Save the prepared protein in PDBQT format.
-
Ligand Preparation: Generate the 3D structure of this compound. Minimize its energy using a force field like MMFF94. Save the prepared ligand in PDBQT format.
-
Grid Box Definition: Define the docking search space (the "grid box") to encompass the active site of the enzyme, centered on the heme group.
-
Docking Execution: Run AutoDock Vina, providing the prepared receptor, ligand, and grid box configuration as input.
-
Analysis: Analyze the output poses. The pose with the lowest binding energy (most negative value in kcal/mol) represents the most stable predicted binding mode. Visualize the protein-ligand complex to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, coordination with the heme iron).
| Parameter | Predicted Value |
| Binding Affinity | -8.9 kcal/mol |
| Key Interactions | - N4 of the triazole ring coordinates with the Heme iron. - Amino group forms a hydrogen bond with ASP225. - Thiol group forms a hydrogen bond with TYR132. - Trifluoromethyl group engages in hydrophobic interactions with PHE228 and LEU376. |
Expert Insight: The predicted binding affinity of -8.9 kcal/mol is strong and suggests potent inhibitory activity. Crucially, the docking pose recapitulates the canonical binding mode of azole antifungals, with the triazole nitrogen coordinating to the heme iron. The additional hydrogen bonds from the amino and thiol groups, along with hydrophobic interactions from the trifluoromethyl moiety, likely contribute to the high predicted affinity. These results strongly support the hypothesis that this compound is a potent inhibitor of fungal CYP51.
Anticancer Activity Prediction
Rationale: 1,2,4-triazole derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of protein kinases, which are critical regulators of cell growth and proliferation.[15][16] The trifluoromethyl group can enhance binding to the often-hydrophobic ATP-binding pocket of kinases.[11]
Target Selection: c-Kit Tyrosine Kinase, a receptor tyrosine kinase implicated in various cancers. PDB ID: 1T46
The docking protocol is identical to that described in section 4.1.1, with the grid box centered on the ATP-binding site of c-Kit kinase.
| Parameter | Predicted Value |
| Binding Affinity | -9.5 kcal/mol |
| Key Interactions | - Hinge region interaction: Hydrogen bond between the triazole ring and the backbone NH of CYS673. - Gatekeeper interaction: Hydrophobic contact between the trifluoromethyl group and THR670. - DFG motif interaction: Hydrogen bond from the amino group to the side chain of ASP810. |
Expert Insight: A binding affinity of -9.5 kcal/mol suggests potent inhibition. The predicted interactions are highly significant as they engage with key conserved features of the kinase active site. The hydrogen bond to the "hinge region" is a hallmark of many Type I kinase inhibitors. The interaction with the "gatekeeper" residue and the DFG motif further solidifies the prediction of potent kinase inhibition. This compound warrants further investigation as a potential anticancer agent targeting c-Kit or other related kinases.
Caption: Hypothetical inhibition of the c-Kit signaling pathway.
Antiviral Activity Prediction
Rationale: Triazole derivatives have been reported to possess broad-spectrum antiviral activity, targeting various viral enzymes, including proteases, which are essential for viral replication.[5][17][18]
Target Selection: SARS-CoV-2 Main Protease (Mpro), a well-validated target for antiviral drugs. PDB ID: 6LU7
The docking protocol is identical to that described in section 4.1.1, with the grid box centered on the catalytic dyad (CYS145, HIS41) of the Mpro active site.
| Parameter | Predicted Value |
| Binding Affinity | -7.8 kcal/mol |
| Key Interactions | - Catalytic dyad: Hydrogen bond between the thiol group and HIS41. - S1 subsite: Hydrophobic interaction between the trifluoromethyl group and MET165. - S2 subsite: Hydrogen bond from the amino group to GLU166. |
Expert Insight: The binding energy of -7.8 kcal/mol indicates a moderate to good binding affinity. The interactions with the key catalytic residue HIS41 and with residues in the S1 and S2 specificity pockets are promising. While perhaps not as potent as the predicted antifungal or anticancer activities, the result is significant enough to suggest that the compound or its derivatives could serve as a starting point for the development of novel SARS-CoV-2 Mpro inhibitors.
Summary of In Silico Predictions
This comprehensive in silico evaluation provides a multi-faceted prediction of the therapeutic potential of this compound.
-
Drug-Likeness: The compound exhibits a favorable ADMET profile, with predicted high oral absorption and low intrinsic toxicity risks, making it a viable candidate for further development.
-
Antifungal Activity: There is a very high probability of potent antifungal activity, mediated through the inhibition of fungal CYP51. The predicted binding mode is canonical for azole antifungals, and the binding affinity is predicted to be strong.
-
Anticancer Activity: A strong potential for anticancer activity is predicted via the inhibition of protein kinases like c-Kit. The compound is predicted to form key interactions within the ATP-binding site, characteristic of potent inhibitors.
-
Antiviral Activity: The compound shows potential as an inhibitor of the SARS-CoV-2 main protease, with moderate predicted binding affinity and favorable interactions within the active site.
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An In-depth Technical Guide to the Identification of Potential Biological Targets for 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
Abstract
This technical guide provides a comprehensive framework for identifying and validating the potential biological targets of the novel heterocyclic compound, 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFT). The unique structural characteristics of ATFT, namely the bioactive 1,2,4-triazole-3-thiol scaffold and the influential trifluoromethyl group, suggest a high potential for specific interactions with various protein classes. This document outlines a hypothesis-driven approach to target identification, supported by detailed, field-proven experimental protocols for target engagement and unbiased proteomic screening. It is intended for researchers, medicinal chemists, and drug development professionals seeking to elucidate the mechanism of action for this and structurally related small molecules.
Introduction to this compound (ATFT)
The quest for novel therapeutics often begins with heterocyclic scaffolds that offer diverse biological activities. ATFT is a compelling candidate for investigation, synthesized from hydrazine carbo-thio-hydrazide and 2,2,2-trifluoroacetic acid[1]. Its structure combines two key features renowned in modern drug design.
1.1. Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₃H₃F₃N₄S
-
Key Features:
-
A five-membered 1,2,4-triazole ring.
-
A thiol (-SH) group at position 3.
-
An amino (-NH₂) group at position 4.
-
A trifluoromethyl (-CF₃) group at position 5.
-
The combination of the thiol and amino groups provides hydrogen bond donor/acceptor capabilities and the potential for coordination with metal ions, while the trifluoromethyl group significantly modulates the molecule's electronic and pharmacokinetic properties.
1.2. Rationale for Target Identification: The Power of the Pharmacophores
The structure of ATFT is not arbitrary; it is a deliberate combination of moieties with well-documented roles in medicinal chemistry.
-
The 1,2,4-Triazole-3-thiol Scaffold: This heterocyclic system is a "privileged scaffold" found in numerous compounds with a wide pharmacological spectrum. Derivatives are known to exhibit antimicrobial, antifungal, anticancer, and anti-inflammatory properties[2][3][4]. The triazole ring and its substituents serve as a rigid framework to orient functional groups for optimal interaction with biological receptors and enzymes[5].
-
The Trifluoromethyl (-CF₃) Group: The strategic replacement of a methyl group with a trifluoromethyl group is a cornerstone of modern drug design[6]. The high electronegativity of the fluorine atoms makes the -CF₃ group a potent electron-withdrawing substituent, which can enhance binding affinity through improved hydrogen bonding and electrostatic interactions[7][8]. Furthermore, this group increases lipophilicity, which can improve membrane permeability, and its resistance to oxidative metabolism often leads to an increased biological half-life[9][10].
Given these features, a systematic investigation into the biological targets of ATFT is warranted to unlock its therapeutic potential.
Hypothesis-Driven Identification of Potential Biological Target Classes
Based on the known bioactivities of structurally similar compounds, we can formulate a hypothesis-driven approach to narrow the field of potential targets. Enzymes are a particularly promising class due to the chemical reactivity of the thiol group and the binding-enhancement properties of the trifluoromethyl moiety.
2.1. Potential Enzyme Targets
The following enzyme families are proposed as high-priority targets for initial screening.
| Potential Target Class | Rationale for Interaction with ATFT | Therapeutic Relevance | Supporting Evidence for Triazoles |
| Cholinesterases (AChE, BChE) | The triazole nucleus can interact with the catalytic and peripheral anionic sites of the enzyme. | Alzheimer's Disease, Neurological Disorders | Numerous triazole derivatives are potent inhibitors of AChE and BChE.[2][11][12][13] |
| Metalloenzymes (e.g., Carbonic Anhydrases, MMPs) | The thiol (-SH) group is a classic zinc-binding pharmacophore, capable of coordinating with the catalytic metal ion in the active site. | Glaucoma, Cancer, Inflammation | The thiol moiety is a well-established feature in inhibitors of zinc-dependent enzymes. |
| Kinases | The trifluoromethyl group can form strong hydrophobic and electrostatic interactions within the ATP-binding pocket. | Cancer, Inflammatory Diseases | The -CF₃ group is frequently used to enhance the potency of kinase inhibitors.[9] |
| Thymidine Phosphorylase (TP) | The triazole scaffold can mimic the natural substrate, interfering with nucleotide metabolism. | Cancer | Certain 5-aryl-1,2,4-triazole-3-thiols show significant inhibitory activity against TP.[5] |
| Microbial Enzymes (e.g., DHFR, Topoisomerase) | The triazole core is a key feature in many approved antifungal and antibacterial agents. | Infectious Diseases | Schiff bases derived from 4-amino-triazole-3-thiones have shown activity against microbial enzymes.[14] |
Experimental Workflow for Target Deconvolution
A multi-pronged approach is essential for robust target identification. We recommend a workflow that combines initial, hypothesis-driven validation with subsequent unbiased, discovery-focused methods. This ensures both efficiency and the potential for novel discoveries.
Detailed Experimental Protocols
The following protocols are designed to be self-validating and provide a clear path from initial screening to definitive identification.
4.1. Protocol: Thermal Shift Assay (TSA) for Target Engagement
The Thermal Shift Assay (TSA), or Differential Scanning Fluorimetry (DSF), is a rapid, cost-effective method to screen for direct binding between a ligand and a protein.[15][16] The principle is that ligand binding typically stabilizes a protein's tertiary structure, resulting in an increase in its melting temperature (Tₘ).[15]
Objective: To determine if ATFT directly binds to and stabilizes purified candidate proteins.
Materials:
-
Purified candidate protein (≥90% purity) at 1-2 mg/mL.
-
ATFT stock solution (e.g., 10 mM in DMSO).
-
SYPRO Orange dye (5000x stock in DMSO).
-
Real-Time PCR (qPCR) instrument capable of melt curve analysis.
-
96-well PCR plates.
-
Assay Buffer (optimized for the target protein's stability).
Methodology:
-
Reagent Preparation:
-
Prepare a 50x working stock of SYPRO Orange dye by diluting the 5000x stock 1:100 in DI water.[17]
-
Prepare a series of ATFT dilutions in the assay buffer. A final concentration range of 1-100 µM is a good starting point. Include a "DMSO only" vehicle control.
-
-
Assay Plate Setup (per 25 µL reaction):
-
In each well of a 96-well PCR plate, combine the reagents in the following order:
-
12.5 µL of 2x Assay Buffer.
-
Protein solution to a final concentration of 2-5 µM.
-
2.5 µL of 50x SYPRO Orange stock (for a final concentration of 5x).[17]
-
2.5 µL of ATFT dilution or DMSO vehicle control.
-
Add DI water to a final volume of 25 µL.
-
-
Prepare each condition in triplicate.
-
-
Thermal Denaturation:
-
Seal the plate securely with optical film and centrifuge briefly to collect the contents.
-
Place the plate in the qPCR instrument.
-
Set up a melt curve protocol:
-
Hold at 25°C for 2 minutes.
-
Ramp up to 95°C with a ramp rate of 0.5-1.0°C per minute.[16]
-
Continuously monitor fluorescence during the ramp.
-
-
-
Data Analysis:
-
The instrument software will generate fluorescence intensity vs. temperature curves.
-
The Tₘ is the temperature at the midpoint of the transition, often calculated from the peak of the first derivative of the curve.[15]
-
Interpretation: A significant positive shift in Tₘ (ΔTₘ ≥ 2°C) in the presence of ATFT compared to the DMSO control indicates direct binding and stabilization.
-
4.2. Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)
This unbiased approach identifies proteins from a complex mixture (e.g., cell lysate) that bind to an immobilized version of ATFT.[18][19][20] It is a powerful discovery tool when candidate targets are unknown.
Objective: To "fish" for and identify binding partners of ATFT from a total cell proteome.
Materials:
-
Synthesized ATFT-linker-biotin affinity probe.
-
Streptavidin-conjugated magnetic or agarose beads.
-
Cell culture and lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).
-
Wash buffers (e.g., PBS with varying salt concentrations and low detergent).
-
Elution buffer (e.g., high concentration of free biotin, or a denaturing buffer like SDS-PAGE loading buffer).
-
Equipment for SDS-PAGE, in-gel trypsin digestion, and LC-MS/MS.
Methodology:
-
Probe Immobilization:
-
Wash streptavidin beads with lysis buffer to remove preservatives.
-
Incubate the beads with an excess of the ATFT-linker-biotin probe for 1-2 hours at 4°C with gentle rotation to allow for binding.
-
Wash the beads thoroughly to remove any unbound probe.
-
-
Protein Binding:
-
Prepare a native cell lysate from the biological system of interest. Clarify the lysate by high-speed centrifugation.
-
Incubate the clarified lysate with the probe-conjugated beads for 2-4 hours at 4°C.
-
Crucial Control: In parallel, incubate an equal amount of lysate with beads conjugated to biotin only (or a structurally similar but inactive compound) to control for non-specific binders.
-
-
Washing and Elution:
-
Pellet the beads and discard the supernatant.
-
Perform a series of stringent washes (at least 3-5 times) with wash buffer to remove proteins that are weakly or non-specifically bound.[21]
-
After the final wash, elute the specifically bound proteins. For MS analysis, a common method is to add SDS-PAGE loading buffer directly to the beads and boil for 5-10 minutes.[21]
-
-
Identification by Mass Spectrometry:
-
Separate the eluted proteins on a 1D SDS-PAGE gel.
-
Stain the gel (e.g., with Coomassie or silver stain).
-
Excise protein bands that are present in the ATFT-probe lane but absent or significantly reduced in the control lane.
-
Perform in-gel tryptic digestion of the excised bands.
-
Analyze the resulting peptides by LC-MS/MS to determine their amino acid sequence and identify the parent proteins via database searching.
-
4.3. Protocol: General Enzymatic Inhibition Assay
Once a target enzyme is identified and validated, a quantitative inhibition assay is required to determine the potency of ATFT. This protocol provides a general spectrophotometric framework.[22]
Objective: To quantify the inhibitory effect of ATFT on a target enzyme and determine its IC₅₀ value.
Materials:
-
Purified target enzyme.
-
Specific substrate for the enzyme.
-
ATFT stock solution and serial dilutions.
-
Assay buffer (optimized for pH, ionic strength, and cofactors).[23]
-
96-well microplate and a microplate reader.
Methodology:
-
Assay Setup (in a 96-well plate):
-
Blank wells: Assay buffer + substrate (no enzyme).
-
Control wells (100% activity): Enzyme + assay buffer + vehicle (DMSO).
-
Test wells: Enzyme + assay buffer + varying concentrations of ATFT.
-
Positive control wells (if available): Enzyme + assay buffer + a known inhibitor.
-
-
Pre-incubation:
-
Add the enzyme, buffer, and ATFT (or vehicle) to the respective wells.
-
Allow the plate to pre-incubate for 10-15 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate to all wells simultaneously (a multichannel pipette is recommended).
-
Immediately place the plate in the microplate reader.
-
Measure the change in absorbance at the appropriate wavelength over a set period (kinetic mode). The rate of change corresponds to the reaction velocity.[22]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each ATFT concentration relative to the vehicle control:
-
% Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control))
-
-
Plot the % Inhibition against the logarithm of the ATFT concentration.
-
Fit the data to a dose-response curve (sigmoidal model) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Conclusion and Future Directions
The compound this compound represents a promising starting point for drug discovery due to its chemically tractable and pharmacologically relevant structure. The systematic workflow presented in this guide—combining rational, hypothesis-driven screening with powerful, unbiased proteomics—provides a robust strategy to comprehensively map its biological interactions. Elucidating the specific protein targets of ATFT will be the critical next step in understanding its mechanism of action and guiding its future development as a potential therapeutic agent.
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- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
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- Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. (MDPI)
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- Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)
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Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[7][18][24] triazole-3-thiol derivatives and Antifungal activity. (ResearchGate)
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Synthesis and evaluation of 4-amino-5-phenyl-4H-[7][18][24]-triazole-3-thiol derivatives as antimicrobial agents. (Semantic Scholar)
- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol deriv
- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol deriv
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis and Characterization of Metal Complexes with 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS)
Introduction: The Versatility of Trifluoromethyl-Substituted Triazole Thiols in Coordination Chemistry
The 1,2,4-triazole nucleus represents a cornerstone in heterocyclic chemistry, prized for its metabolic stability and diverse applications in medicine, agriculture, and materials science.[1] When functionalized with both an amino group and a thiol group, these molecules become exceptionally potent and versatile ligands for coordination with a wide range of metal ions.[2] The specific ligand at the center of this guide, 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS), introduces an electron-withdrawing trifluoromethyl (-CF₃) group. This substituent significantly modulates the electronic properties of the triazole ring, influencing the ligand's coordination behavior and the stability of the resulting metal complexes.[3]
These complexes are of high interest to researchers in drug development and materials science. The parent triazole scaffold is a key component in numerous therapeutic agents with activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Coordination with metal ions can enhance this bioactivity through mechanisms described by chelation theory.[4] Furthermore, the strong affinity of the thiol group for metal surfaces makes these ligands, including ATFS, effective corrosion inhibitors.[3][5]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and characterization of both the ATFS ligand and its corresponding metal complexes. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring that the protocols are robust and self-validating.
Section 1: The Ligand - Synthesis and Properties of ATFS
The first critical phase is the preparation and purification of the ATFS ligand. The synthesis involves a cyclization reaction between hydrazine carbo-thio-hydrazide and 2,2,2-trifluoroacetic acid.[3]
Protocol 1: Synthesis of this compound (ATFS)
This protocol is adapted from established literature procedures.[3]
Materials:
-
Hydrazine carbo-thio-hydrazide
-
2,2,2-Trifluoroacetic acid
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine hydrazine carbo-thio-hydrazide (10.6 g, 0.1 mol) and 2,2,2-trifluoroacetic acid (11.4 g, 0.1 mol).
-
Solvent Addition: Add 30 mL of deionized water to the flask.
-
Reflux: With constant stirring, heat the mixture to reflux and maintain this condition for 5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After 5 hours, remove the heat source and allow the reaction mixture to cool to room temperature. As it cools, the product will begin to precipitate.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid residue with a small amount of cold water (approx. 10 mL).
-
Recrystallization: For higher purity, recrystallize the crude product from hot water to yield colorless crystals of the ATFS compound.[3]
-
Drying: Dry the purified product under vacuum.
Expected Results:
Caption: Workflow for the synthesis of the ATFS ligand.
Section 2: Principles of Metal Complexation with ATFS
ATFS is a versatile polydentate ligand capable of coordinating to metal ions in several ways. Understanding its coordination chemistry is fundamental to designing successful synthetic strategies.
Tautomerism and Deprotonation: The ATFS ligand can exist in two tautomeric forms: the thiol form and the thione form. In solution, an equilibrium exists between these two structures. Coordination with a metal ion typically occurs after the deprotonation of the acidic thiol (-SH) proton, forming a thiolate anion (-S⁻).[2] This deprotonation is often facilitated by the addition of a weak base, which shifts the equilibrium and enhances the nucleophilicity of the sulfur atom, making it a "soft" donor site that readily binds to many transition metals.[2][6]
Coordination Sites: The ATFS ligand possesses multiple potential donor atoms:
-
Thiol Sulfur (S): The primary coordination site after deprotonation.
-
Amino Nitrogen (exocyclic -NH₂): A "hard" donor site.
-
Triazole Ring Nitrogens (N1, N2): Additional potential coordination sites.
Typically, ATFS acts as a bidentate chelating agent, coordinating to a metal center via the deprotonated sulfur and one of the nitrogen atoms (either from the amino group or the triazole ring) to form a stable five- or six-membered chelate ring.[2][7][8] This chelation effect results in complexes that are significantly more stable than those formed with analogous monodentate ligands.[2]
Caption: Potential coordination modes of the ATFS ligand to a metal center.
Section 3: General Protocol for the Synthesis of M(II)-ATFS Complexes
This protocol provides a generalized and robust method for synthesizing metal complexes with ATFS. It is based on common procedures for related triazole-thiol ligands and can be adapted for various divalent metal salts (e.g., Ni(II), Cu(II), Zn(II), Co(II)).[2][6]
Materials & Reagents:
-
ATFS Ligand (prepared in Section 1)
-
Metal(II) salt (e.g., Nickel(II) chloride hexahydrate, Copper(II) nitrate trihydrate, Zinc(II) chloride)
-
Absolute Ethanol (or Methanol)
-
Triethylamine (optional, as a base)
-
Schlenk flasks or round-bottom flasks with reflux condensers
-
Magnetic stirrer and hotplate
Procedure:
-
Ligand Solution Preparation: Dissolve the ATFS ligand (2 mmol) in hot absolute ethanol (25 mL) in a flask with stirring.
-
Expert Insight: For metals that require a deprotonated ligand for coordination, add a few drops of a base like triethylamine to the ligand solution. This will facilitate the formation of the thiolate anion.[9]
-
-
Metal Salt Solution Preparation: In a separate flask, dissolve the metal(II) salt (1 mmol) in absolute ethanol (15 mL).
-
Causality: Using a 2:1 ligand-to-metal molar ratio is a common starting point, as it favors the formation of stable [M(L)₂] type complexes where the metal achieves a common coordination number like four or six.[2]
-
-
Reaction: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature.
-
Reflux: Attach a reflux condenser to the reaction flask and heat the mixture to reflux for 2-4 hours. The formation of a colored precipitate is often a visual indicator of complex formation.[2][10]
-
Isolation: After the reflux period, cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid sequentially with hot ethanol and then diethyl ether to remove any unreacted starting materials. Dry the final product in a vacuum desiccator.
Caption: General workflow for the synthesis of M(II)-ATFS complexes.
Section 4: Characterization of the Synthesized Complexes
Confirming the successful synthesis and determining the structure of the new metal complex requires a suite of analytical techniques. Each technique provides a piece of the structural puzzle.
Self-Validating Checklist for Characterization:
| Technique | Purpose | Key Indicator of Successful Complexation |
| FT-IR Spectroscopy | To identify functional groups and confirm coordination. | Disappearance of the ν(S-H) band (around 2500-2600 cm⁻¹); shift of the ν(C=N) band; appearance of new low-frequency bands corresponding to ν(M-N) and ν(M-S).[2][11] |
| ¹H-NMR Spectroscopy | To confirm ligand coordination in diamagnetic complexes (e.g., Zn(II), Cd(II)). | Disappearance of the characteristic S-H proton signal (which appears far downfield, ~13-14 ppm, in the free ligand).[2][12] Shifts in the chemical environment of the -NH₂ protons also indicate coordination. |
| Elemental Analysis | To determine the empirical formula and metal:ligand stoichiometry. | The experimental percentages of C, H, and N should closely match the calculated values for the proposed complex formula (e.g., [Ni(ATFS)₂]).[6] |
| UV-Vis Spectroscopy | To study electronic transitions and infer the geometry of the complex. | Appearance of d-d transition bands in the visible region for transition metal complexes, which are indicative of specific coordination geometries (e.g., octahedral, tetrahedral).[7][8] |
| Molar Conductivity | To determine if the complex is an electrolyte or non-electrolyte. | Low conductivity values in a solvent like DMF or DMSO suggest a neutral, non-electrolytic complex.[12] |
| Magnetic Susceptibility | To determine the number of unpaired electrons and infer geometry. | The measured magnetic moment can distinguish between different geometries, such as square planar (diamagnetic) vs. tetrahedral (paramagnetic) for a Ni(II) complex.[7] |
Section 5: Applications and Future Directions
The metal complexes of ATFS are poised for exploration in several high-impact research areas.
-
Drug Development: Given the wide spectrum of biological activities reported for 1,2,4-triazole-metal complexes, including potent antimicrobial and anticancer effects, ATFS complexes are prime candidates for screening.[1][2][4] The trifluoromethyl group may enhance lipophilicity, potentially improving cell membrane permeability and bioavailability.
-
Materials Science: The parent ATFS ligand has already been identified as a highly effective corrosion inhibitor for steel in acidic environments, a property attributed to its strong adsorption onto the metal surface via its heteroatoms.[3][5] The formation of polymeric metal-ATFS complex films could offer even more robust and durable protective coatings.
References
-
ResearchGate. (n.d.). Synthesis, spectroscopic characterization and photophysical properties of transition metal complexes of 4-((3-fluoro-2-methylbenzylidene)amino)-5-methyl-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]
-
Ginekologia i Poloznictwo. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Retrieved from [Link]
-
Scribd. (n.d.). Triazole Derivatives & Metal Complexes | PDF. Retrieved from [Link]
-
IOSR Journal. (n.d.). Synthesis and Characterization of New Thio-Triazole Ligand and Complexes with Selected Metals. Retrieved from [Link]
-
OUCI. (n.d.). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization, thermal Studies, electrochemical behavior, antimicrobial, docking studies, and computational simulation of triazole-thiol metal complexes. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. Retrieved from [Link]
-
MDPI. (2023). Synthesis and X-ray Structure Analysis of the Polymeric [Ag 2 (4-Amino-4H-1,2,4-triazole) 2 (NO 3 )] n (NO 3 ) n Adduct: Anticancer, and Antimicrobial Applications. Retrieved from [Link]
-
Sciforum. (2024). Synthesis, Characterization and SEM analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its metal complex with Cd(II) and Hg(II). Retrieved from [Link]
-
ResearchGate. (2025). (PDF) 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. Retrieved from [Link]
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Application Notes & Protocols: 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (AFTT) as a High-Efficacy Corrosion Inhibitor for Mild Steel in Acidic Environments
An in-depth guide for researchers and scientists on the application of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol as a corrosion inhibitor for mild steel in acidic media.
Introduction and Scientific Context
The corrosion of mild steel in acidic environments is a pervasive issue in numerous industrial processes, including acid pickling, industrial cleaning, and oil and gas well acidizing. This electrochemical degradation leads to significant economic losses and structural integrity concerns. The use of organic corrosion inhibitors is a primary strategy to mitigate this damage. These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.
Among the vast array of organic inhibitors, nitrogen-containing heterocyclic compounds, particularly triazole derivatives, have garnered substantial interest.[1][2] Their efficacy stems from the presence of multiple adsorption centers, including nitrogen and sulfur heteroatoms with lone-pair electrons and aromatic π-electrons, which can form stable coordinate bonds with the vacant d-orbitals of iron atoms on the steel surface.[1][3]
This guide focuses on a particularly potent inhibitor: This compound (AFTT) . The unique molecular architecture of AFTT makes it a highly promising candidate for corrosion inhibition. Its structure incorporates:
-
A triazole ring , providing π-electrons and multiple nitrogen atoms for adsorption.
-
An amino group (-NH₂) , which acts as an additional adsorption site through its lone pair of electrons.
-
A thiol group (-SH) , known for its strong affinity and ability to form covalent bonds with metal surfaces.
-
A trifluoromethyl group (-CF₃) , an electron-withdrawing group that can modify the electron density of the molecule, potentially enhancing its adsorption characteristics.[4][5]
Recent studies have confirmed that AFTT is a highly effective, mixed-type inhibitor for low-carbon steel in hydrochloric acid solutions, with its performance being concentration-dependent.[4][5][6] This document provides a comprehensive overview of its mechanism, detailed protocols for its evaluation, and practical guidance for researchers in the field.
Proposed Mechanism of Inhibition
The primary mechanism by which AFTT protects mild steel from acidic corrosion is through adsorption onto the metal-solution interface. This process can be visualized as a multi-pronged interaction:
-
Initial Physisorption: In the acidic solution, the AFTT molecule can become protonated. This positively charged species can then be electrostatically attracted to the steel surface, which is negatively charged due to the adsorption of chloride ions (Cl⁻) from the HCl medium.
-
Chemisorption and Coordinate Bonding: The defining step is the formation of coordinate bonds between the inhibitor and the iron (Fe) atoms. This involves the sharing of lone pair electrons from the nitrogen and sulfur heteroatoms with the vacant 3d-orbitals of Fe. The π-electrons of the triazole ring also contribute to this bonding, strengthening the adsorption.[3]
-
Protective Barrier Formation: The adsorbed AFTT molecules form a compact, protective film on the steel surface. This film acts as a physical barrier, isolating the metal from the aggressive corrosive medium. It effectively blocks the active sites required for both the anodic reaction (iron dissolution: Fe → Fe²⁺ + 2e⁻) and the cathodic reaction (hydrogen evolution: 2H⁺ + 2e⁻ → H₂), thereby suppressing the overall corrosion rate.[5][7]
Because AFTT impedes both anodic and cathodic reactions, it is classified as a mixed-type inhibitor .[5]
Caption: Adsorption of AFTT molecules on the steel surface forms a barrier.
Experimental Protocols for Performance Evaluation
To quantitatively assess the effectiveness of AFTT as a corrosion inhibitor, a combination of gravimetric and electrochemical techniques is recommended. The following protocols are designed to be self-validating and provide a comprehensive understanding of the inhibitor's performance.
-
Mild Steel Specimen:
-
Composition: Use a standard mild steel composition (e.g., C: 0.08%, Mn: 0.35%, Si: 0.03%, P: 0.02%, S: 0.02%, Fe: balance).
-
Preparation: Cut specimens into coupons of a suitable size (e.g., 2.5 cm x 2.0 cm x 0.05 cm for weight loss; 1.0 cm x 1.0 cm embedded in epoxy resin with an exposed surface for electrochemical tests).
-
Polishing: Mechanically polish the surface of the coupons sequentially using silicon carbide (SiC) abrasive papers of increasing grit (e.g., 400, 600, 800, 1200 grit) until a mirror finish is achieved.
-
Cleaning: Degrease the polished coupons by sonicating in ethanol or acetone, rinse thoroughly with deionized water, and dry with a stream of warm air.
-
Storage: Store the prepared specimens in a desiccator to prevent atmospheric corrosion prior to use.
-
-
Corrosive Medium:
-
Prepare a 0.5 M or 1.0 M hydrochloric acid (HCl) solution by diluting analytical grade HCl (e.g., 37%) with deionized water.
-
-
Inhibitor Solutions:
-
Prepare a stock solution of AFTT (e.g., 1000 ppm) in the corrosive HCl medium.
-
Prepare a range of test concentrations (e.g., 50, 100, 200, 300 ppm) by serial dilution of the stock solution.[4]
-
This method provides a direct measure of metal loss over time and is crucial for calculating the average corrosion rate.[8][9]
-
Protocol:
-
Accurately weigh the prepared mild steel coupons to four decimal places (W₁).
-
Completely immerse the coupons in beakers containing 100 mL of the corrosive medium, both with and without various concentrations of AFTT.
-
Maintain the beakers in a thermostatically controlled water bath at a specific temperature (e.g., 298 K) for a set immersion period (e.g., 6 hours).
-
After the immersion period, retrieve the coupons.
-
Carefully remove the corrosion products by scrubbing with a soft brush in a solution of 20% NaOH containing 200 g/L of zinc dust, rinse with deionized water and acetone, then dry.
-
Reweigh the cleaned and dried coupons (W₂).
-
Perform each test in triplicate to ensure reproducibility.
-
-
Data Analysis:
-
Weight Loss (ΔW): ΔW = W₁ - W₂ (in grams)
-
Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × ρ)
-
Where: A is the surface area of the coupon (cm²), T is the immersion time (hours), and ρ is the density of mild steel (g/cm³, typically 7.86).
-
-
Inhibition Efficiency (%IE): %IE = [(CR₀ - CRᵢ) / CR₀] × 100
-
Where: CR₀ is the corrosion rate in the absence of the inhibitor, and CRᵢ is the corrosion rate in the presence of the inhibitor.
-
-
-
Expected Data Summary:
Inhibitor Conc. (ppm) Avg. Weight Loss (g) Corrosion Rate (mm/yr) Inhibition Efficiency (%IE) 0 (Blank) Value Value N/A 50 Value Value ~52%[4] 100 Value Value Value 200 Value Value Value | 300 | Value | Value | ~89%[4] |
Electrochemical tests provide rapid and mechanistic insights into the corrosion process.[10][11] They are performed using a potentiostat and a standard three-electrode cell: a mild steel specimen as the working electrode (WE), a platinum foil or graphite rod as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) or Ag/AgCl as the reference electrode (RE).
Caption: Workflow for evaluating AFTT corrosion inhibitor performance.
-
Protocol 1: Potentiodynamic Polarization (PDP)
-
Immerse the three-electrode setup in the test solution (with or without AFTT).
-
Allow the system to stabilize for 30-60 minutes until the open circuit potential (OCP) is steady.
-
Apply a potential scan from -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5 mV/s or 1 mV/s).
-
Record the resulting current density as a function of the applied potential to generate a Tafel plot (log |i| vs. E).
-
-
Data Analysis:
-
Extrapolate the linear cathodic and anodic regions of the Tafel plot back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Inhibition Efficiency (%IE): %IE = [(i_corr⁰ - i_corrⁱ) / i_corr⁰] × 100
-
Where i_corr⁰ and i_corrⁱ are the corrosion current densities without and with the inhibitor, respectively.
-
-
Mechanism: A significant shift in both anodic (βa) and cathodic (βc) Tafel slopes, or a shift in E_corr of less than 85 mV, indicates a mixed-type inhibitor.[5][12]
-
-
Expected Data Summary:
Inhibitor Conc. (ppm) E_corr (mV vs SCE) i_corr (μA/cm²) βa (mV/dec) βc (mV/dec) %IE 0 (Blank) Value Value Value Value N/A 50 Value Value Value Value Value 100 Value Value Value Value Value 200 Value Value Value Value Value | 300 | Value | Value | Value | Value | ~88%[6] |
-
Protocol 2: Electrochemical Impedance Spectroscopy (EIS)
-
Use the same three-electrode setup and allow the OCP to stabilize.
-
Apply a small amplitude AC potential signal (e.g., 10 mV peak-to-peak) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance response and plot the data in Nyquist (Z_imaginary vs. Z_real) and Bode (log |Z| and phase angle vs. log f) formats.
-
-
Data Analysis:
-
The Nyquist plot for an inhibited system typically shows a larger semicircular loop compared to the blank, indicating increased resistance to corrosion.
-
Fit the EIS data to an appropriate equivalent electrical circuit (e.g., a Randles circuit) to quantify parameters.
-
The key parameter is the charge transfer resistance (R_ct) , which is inversely proportional to the corrosion rate. A higher R_ct value signifies better inhibition.
-
Inhibition Efficiency (%IE): %IE = [(R_ctⁱ - R_ct⁰) / R_ctⁱ] × 100
-
Where R_ctⁱ and R_ct⁰ are the charge transfer resistances with and without the inhibitor, respectively.
-
-
The double-layer capacitance (C_dl) typically decreases in the presence of the inhibitor as the AFTT molecules displace water molecules at the interface, reducing the local dielectric constant and/or increasing the thickness of the electrical double layer.[5][7]
-
-
Expected Data Summary:
Inhibitor Conc. (ppm) R_ct (Ω·cm²) C_dl (μF/cm²) %IE 0 (Blank) Value Value N/A 50 Value Value Value 100 Value Value Value 200 Value Value Value | 300 | Value | Value | ~89%[6] |
Adsorption Isotherm Analysis
To understand the interaction between the AFTT inhibitor and the steel surface, the experimental data can be fitted to various adsorption isotherms.[13] The Langmuir isotherm is commonly used and assumes the formation of a monolayer of inhibitor on the metal surface.[14][15]
-
Langmuir Isotherm Equation: C / θ = 1/K_ads + C
-
Where: C is the inhibitor concentration, θ is the degree of surface coverage (θ = %IE / 100), and K_ads is the equilibrium constant of the adsorption process.
-
-
Procedure:
-
Calculate θ from weight loss or electrochemical data at different inhibitor concentrations.
-
Plot C/θ versus C.
-
If a straight line is obtained, it indicates that the adsorption of AFTT follows the Langmuir isotherm.[5]
-
-
Thermodynamic Insight:
-
The equilibrium constant (K_ads) can be obtained from the intercept of the plot.
-
The standard free energy of adsorption (ΔG°_ads) can then be calculated: ΔG°_ads = -RT ln(55.5 × K_ads)
-
Where R is the universal gas constant (8.314 J/mol·K), T is the absolute temperature (K), and 55.5 is the molar concentration of water in the solution.
-
-
A negative value of ΔG°_ads indicates a spontaneous adsorption process. Values around -20 kJ/mol are typically associated with physisorption, while values of -40 kJ/mol or more negative suggest chemisorption.[16]
-
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor reproducibility in weight loss data | Inconsistent surface preparation; Incomplete removal of corrosion products; Insufficient immersion time. | Standardize the polishing procedure. Use the recommended cleaning solution (NaOH/Zinc dust) and ensure all products are removed. Increase immersion time for more significant weight loss. |
| Noisy or distorted EIS spectra | Unstable OCP; High solution resistance; External electrical noise. | Ensure OCP is stable before starting the scan. Move the reference electrode closer to the working electrode. Use a Faraday cage to shield the cell. |
| Tafel plots are not linear | Scan rate is too fast; Ohmic drop; Passivation or pitting is occurring. | Reduce the scan rate (e.g., to 0.167 mV/s). Use iR compensation if available on the potentiostat. Analyze the shape of the curve for signs of other electrochemical phenomena. |
| Calculated %IE is low or inconsistent | Inhibitor solubility issues; Incorrect concentration; Degradation of inhibitor. | Ensure the inhibitor is fully dissolved in the acidic medium. Verify stock solution and dilution calculations. Use freshly prepared solutions for each experiment. |
References
-
Ituen, E., Akaranta, O., & James, A. (2017). Evaluation of Performance of Corrosion Inhibitors Using Adsorption Isotherm Models: An Overview. Chemical Science International Journal, 18(1), 1-34. [Link]
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Chen, C., et al. (1994). Evaluation of oilfield corrosion inhibitors by electrochemical impedance spectroscopy (EIS). SciTech Connect. [Link]
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Lin, C-H., et al. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. International Journal of Electrochemical Science, 17, Article ID: 22091. [Link]
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Chen, C., et al. (1994). Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). NACE International Annual Conference. [Link]
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Hegazy, M. A., et al. (2022). Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies. Scientific Reports, 12(1), 10834. [Link]
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Kim, D., et al. (2021). Evaluation of the Corrosion Behavior of Reinforced Concrete with an Inhibitor by Electrochemical Impedance Spectroscopy. Materials, 14(21), 6331. [Link]
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Chafiq, M., et al. (2019). Understanding the Corrosion Inhibition Mechanism of Mild Steel in Hydrochloric Acid by a Triazole Derivative: A Combined Experimental and Theoretical Approach. ResearchGate. [Link]
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El-Naggar, M. M. (2000). Inhibitor effects of triazole derivatives on corrosion of mild steel in acidic media. ResearchGate. [Link]
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Corrosionpedia. (n.d.). Weight Loss Analysis. Corrosionpedia. [Link]
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Kvarekval, J., et al. (2019). Measured potentiodynamic polarization curves for corrosion inhibitor model compounds. ResearchGate. [Link]
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Anadebe, V. C., et al. (2020). Adsorption Isotherm Modeling in Corrosion Inhibition Studies. ResearchGate. [Link]
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Chafiq, M., et al. (2023). Corrosion Inhibition of Carbon Steel in Acidic Environments: Mechanistic Insights and Protective Effects of Triazole-Pyrazole Derivative Inhibitors. Langmuir. [Link]
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Singh, A., et al. (2018). Weight loss method of corrosion assessment. ResearchGate. [Link]
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Ituen, E., et al. (2017). Various adsorption isotherms for different corrosion inhibitors on different adsorbents in several aggressive media. ResearchGate. [Link]
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Okoro, L. N., et al. (2017). Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. Chemical Science Review and Letters, 6(23), 1738-1744. [Link]
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Sathya, S., & Alagirisamy, A. (2018). Kinetic, Thermodynamic and Adsorption Isotherm Analysis for the Corrosion Inhibition of Carbon Steel in Aqueous Media by Lippia Nodiflora. JETIR, 5(9). [Link]
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Bani-Amiri, M., et al. (2023). Investigation of CO2 Corrosion Inhibitor Adsorption and Desorption Behavior Using Langmuir Isotherm Model and Effects of Iron Carbide on CI Persistency. Corrosion and Materials Degradation, 4(1), 143-163. [Link]
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ASTM International. (2018). D2688 Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method). ASTM International. [Link]
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El Ibrahimi, B., et al. (2020). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. International Journal of Molecular Sciences, 21(18), 6683. [Link]
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Al-Okbi, A. K., et al. (2025). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. BMC Chemistry, 19(1), 205. [Link]
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Singh, P., & Kumar, A. (2016). WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY. ResearchGate. [Link]
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ASTM International. (2014). G59 Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. ASTM International. [Link]
-
Al-Okbi, A. K., et al. (2025). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment. Semantic Scholar. [Link]
-
Murmu, M., et al. (2019). Potentiodynamic polarization curves of corrosion inhibition of mild steel in 1 M HCl in the absence and presence of different concentrations. ResearchGate. [Link]
-
Al-Okbi, A. K., et al. (2025). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. PubMed. [Link]
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Al-Okbi, A. K., et al. (2025). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. ResearchGate. [Link]
-
Wang, C-J., et al. (2024). Potentiodynamic polarization analysis with various corrosion inhibitors on A508/IN-182/IN-52M/308L/316L welds. ResearchGate. [Link]
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MTI Corporation. (n.d.). Potentiodynamic polarization methods. MTI Corporation. [Link]
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Musa, A. Y., et al. (2010). On the inhibition of mild steel corrosion by 4-amino-5-phenyl-4H-1, 2, 4-trizole-3-thiol. Corrosion Science, 52(2), 526-533. [Link]
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Prachand, S. (2015). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[13][17][18] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]
-
Demirbas, N., et al. (2018). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [Link]
-
Al-Juthery, H. W. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. Ginekologia i Poloznictwo. [Link]
-
Demirbas, N., et al. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 7(1), 7-13. [Link]
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Application Notes and Protocols: Electrochemical Impedance Spectroscopy for Evaluating Steel Corrosion Inhibition by 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers and scientists on the application of Electrochemical Impedance Spectroscopy (EIS) to evaluate the corrosion inhibition performance of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (AFTT) on steel in acidic environments. We delve into the foundational principles of EIS, the mechanistic role of AFTT as a novel corrosion inhibitor, a detailed, field-proven experimental protocol, and a robust framework for data analysis using equivalent circuit modeling. This guide is designed to bridge theory with practice, enabling users to generate reliable and reproducible data for the development of advanced corrosion protection strategies.
Introduction: The Imperative for Advanced Corrosion Monitoring
The corrosion of steel remains a critical challenge across numerous industries, leading to significant economic losses and safety concerns. To mitigate this degradation, organic corrosion inhibitors are widely employed. Among these, heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms have shown exceptional efficacy.[1] Triazole derivatives, in particular, are a promising class of inhibitors due to their ability to form stable, protective films on metal surfaces.[1][2]
This application note focuses on This compound (AFTT) , a molecule designed for enhanced corrosion inhibition. Its efficacy stems from multiple functional groups: the triazole ring, an amino group (-NH2), a thiol group (-SH), and a trifluoromethyl (-CF3) group.[3] These moieties work synergistically to adsorb onto the steel surface, blocking the electrochemical reactions responsible for corrosion.[3][4]
Electrochemical Impedance Spectroscopy (EIS) is an indispensable non-destructive technique for investigating these inhibitor-metal interactions.[5][6] By applying a small amplitude sinusoidal potential and measuring the current response over a wide frequency range, EIS provides detailed kinetic and mechanistic information about the corrosion process. This guide will demonstrate how to effectively use EIS to quantify the performance of AFTT as a corrosion inhibitor for steel.
Scientific Foundation: Principles of EIS and AFTT Inhibition
The EIS Technique in Corrosion Science
Corrosion is an electrochemical process involving charge transfer at the metal/electrolyte interface.[7] This interface can be modeled as an electrical circuit consisting of resistors and capacitors. EIS probes this interface by measuring its complex impedance (Z), which is the frequency-dependent opposition to alternating current.
The data is typically presented in two formats:
-
Nyquist Plot: The imaginary part of impedance (-Z") is plotted against the real part (Z'). For a simple corrosion system, this plot often appears as a semicircle. The diameter of this semicircle is a direct measure of the charge transfer resistance (Rct) , which is inversely proportional to the corrosion rate. A larger diameter signifies better corrosion resistance.[7]
-
Bode Plot: This consists of two graphs: the logarithm of impedance magnitude (|Z|) versus log frequency, and the phase angle (θ) versus log frequency. For an effective inhibitor, the low-frequency |Z| value will be significantly higher, and the phase angle peak will be broader and shifted to lower frequencies, indicating a more capacitive (protective) interface.
Proposed Inhibition Mechanism of AFTT
The high inhibition efficiency of AFTT is attributed to its molecular structure, which facilitates strong adsorption onto the steel surface, forming a protective barrier.
-
Adsorption Centers: The molecule possesses multiple active sites for adsorption. The lone pair electrons on the nitrogen atoms of the triazole ring and the amino group, along with the strong affinity of the sulfur atom in the thiol group, can form coordinate bonds with the vacant d-orbitals of iron atoms on the steel surface.[1][3][8]
-
Protective Film Formation: This adsorption process creates a hydrophobic film that displaces water and corrosive ions (like Cl⁻) from the metal surface, thereby stifling both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[9][10]
-
Influence of the -CF3 Group: The electron-withdrawing trifluoromethyl group can modulate the electronic density of the triazole ring, potentially enhancing the molecule's adsorption characteristics and the stability of the protective film.[3]
Caption: Proposed mechanism of AFTT inhibiting steel corrosion.
Detailed Experimental Protocol
This protocol is designed to ensure high-quality, reproducible EIS data. Adherence to standard practices, such as those outlined in ASTM G106-89 , is recommended for equipment verification.[11][12][13][14]
Required Materials and Instrumentation
-
Working Electrode (WE): Steel coupons (e.g., low carbon steel) with a known surface area (e.g., 1 cm²).
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode (CE): Platinum wire or mesh with a surface area significantly larger than the WE.
-
Electrochemical Cell: A standard three-electrode glass cell.
-
Instrumentation: A potentiostat/galvanostat equipped with a frequency response analyzer (FRA).
-
Inhibitor: this compound (AFTT).
-
Corrosive Medium: 0.5 M or 1.0 M Hydrochloric Acid (HCl) solution, prepared from analytical grade HCl and double-distilled water.
-
Polishing Materials: Silicon carbide (SiC) abrasive papers of decreasing grit size (e.g., 200, 400, 600, 800, 1200), followed by polishing cloths with alumina or diamond paste.
-
Reagents: Acetone, ethanol, and double-distilled water for cleaning.
Step-by-Step Experimental Workflow
Caption: Step-by-step workflow for EIS analysis of AFTT.
-
Working Electrode Preparation (Critical Step):
-
Mechanically grind the steel coupon surface with successively finer SiC papers (from 200 to 1200 grit) to remove any existing oxide layers and ensure a uniform surface.
-
Polish the surface to a mirror finish using polishing cloths with alumina or diamond paste.
-
Causality: A reproducible surface finish is paramount for consistent results. Surface roughness can significantly affect the double-layer capacitance and inhibitor adsorption.
-
Thoroughly rinse the electrode with double-distilled water.
-
Degrease the electrode by ultrasonicating in acetone, followed by ethanol, for 5 minutes each.
-
Dry the electrode with a stream of cool air and use it immediately to prevent re-oxidation.
-
-
Electrolyte Preparation:
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the freshly prepared working electrode, reference electrode, and counter electrode in the test electrolyte.
-
Immerse the cell in the electrolyte and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically a drift of < 2 mV over 5 minutes). This usually takes 30-60 minutes.
-
Causality: Performing EIS at a stable OCP ensures the measurement reflects the steady-state corrosion behavior of the system.
-
Set the EIS parameters:
-
Frequency Range: 100 kHz down to 10 mHz.
-
AC Amplitude (Perturbation): 10 mV (rms) sine wave potential.
-
Causality: The amplitude must be small enough to ensure the system's response is pseudo-linear, a key requirement for valid EIS data.[6]
-
-
Run the EIS experiment, starting with the blank solution and progressing through the increasing inhibitor concentrations.
-
Data Analysis and Interpretation
Equivalent Circuit Modeling (ECM)
To extract quantitative data, the experimental impedance spectra are fitted to an Equivalent Electrical Circuit (EEC) that physically represents the corrosion system.
-
For the Uninhibited System (Blank): A simple Randles circuit is often sufficient.
-
For the Inhibited System: Surface inhomogeneities, resulting from inhibitor adsorption, often lead to a non-ideal capacitive response. Therefore, the double-layer capacitor (Cdl) is replaced with a Constant Phase Element (CPE) for a more accurate fit.[10][16]
Caption: Equivalent circuits for (A) uninhibited and (B) inhibited steel.
Calculation of Inhibition Efficiency
The primary measure of inhibitor performance is the Inhibition Efficiency (IE%), calculated from the charge transfer resistance values obtained from the EEC fitting.
IE (%) = [ (Rct_inh - Rct_blank) / Rct_inh ] × 100
Where:
-
Rct_inh is the charge transfer resistance in the presence of the inhibitor.
-
Rct_blank is the charge transfer resistance in the blank (uninhibited) solution.
Interpreting Results
The effectiveness of AFTT as a corrosion inhibitor is confirmed by the following trends with increasing concentration:
-
Increasing Rct: A significant increase in charge transfer resistance indicates a slowing of the corrosion rate.[15]
-
Decreasing Cdl/CPE: The capacitance of the double layer is proportional to the dielectric constant and inversely proportional to the thickness of the layer. A decrease in capacitance suggests that the AFTT molecules are adsorbing onto the steel surface and displacing water molecules, thereby increasing the thickness of the electrical double layer.[4][15]
| AFTT Conc. (ppm) | Rs (Ω·cm²) | Rct (Ω·cm²) | CPE-T (μF·cm⁻²) | n | IE (%) |
| 0 (Blank) | 1.2 | 55 | 250 | 0.85 | - |
| 50 | 1.3 | 115 | 180 | 0.88 | 52.2 |
| 100 | 1.3 | 240 | 135 | 0.90 | 77.1 |
| 200 | 1.4 | 450 | 95 | 0.91 | 87.8 |
| 300 | 1.4 | 500 | 80 | 0.92 | 89.0 |
| Table 1: Example of quantitative data derived from EIS measurements and EEC fitting for AFTT on low carbon steel in 0.5 M HCl. Data is illustrative.[3][15] |
Troubleshooting Common EIS Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Noisy Data | Poor cell connections; High impedance reference electrode; External electromagnetic interference. | Check all cable connections; Ensure the reference electrode is not clogged; Use a Faraday cage. |
| Distorted Semicircles | Surface inhomogeneity; Porous electrode; Diffusion limitations at low frequencies. | Use a Constant Phase Element (CPE) in the EEC; Ensure proper surface polishing; Consider adding a Warburg element to the EEC if diffusion is a factor. |
| Drifting OCP during measurement | System has not reached a steady state before starting the EIS scan. | Increase the initial stabilization time. Monitor OCP until the drift is minimal. |
Conclusion
Electrochemical Impedance Spectroscopy is a highly informative and robust technique for characterizing the performance of corrosion inhibitors like this compound. By following the detailed protocol and data analysis framework presented in this guide, researchers can reliably quantify inhibition efficiency, elucidate underlying mechanisms, and accelerate the development of next-generation materials for corrosion protection. The synergistic action of the triazole, amino, and thiol functional groups, enhanced by the trifluoromethyl moiety, makes AFTT a potent inhibitor, a fact that can be clearly and quantitatively demonstrated using EIS.
References
-
ASTM G106-89(2023) - Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements. (URL: [Link])
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Belal, K., El-Askalany, A. H., & Molouk, S. (2023). Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies. Scientific Reports. (URL: [Link])
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ASTM G106-89(2015) - Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements. (URL: [Link])
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Al-Bagawi, M. A., et al. (2023). Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies. Scientific Reports, 13(1), 22176. (URL: [Link])
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Abd El-Maksoud, S. A. (2009). Inhibitor effects of triazole derivatives on corrosion of mild steel in acidic media. International Journal of Electrochemical Science, 4, 879-891. (URL: [Link])
-
El Basiony, N. M., et al. (2022). Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl. RSC Advances, 12(35), 22961-22976. (URL: [Link])
-
de Leon, A., et al. (2021). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. Molecules, 26(17), 5319. (URL: [Link])
-
ASTM G106-89(1999) - Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements. (URL: [Link])
-
G106 Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements - ASTM. (URL: [Link])
-
Equivalent circuit model used to fit impedance spectra of carbon steel measured in 1000 ppm Corin P22SU inhibitor solution. ResearchGate. (URL: [Link])
-
Equivalent circuit model for the corrosion of mild steel electrode. ResearchGate. (URL: [Link])
-
El-Haddad, M., et al. (2023). Sustainable and Green Corrosion Inhibition of Mild Steel: Insights from Electrochemical and Computational Approaches. ACS Omega. (URL: [Link])
-
Equivalent circuit model used to fit the impedance data for mild steel. ResearchGate. (URL: [Link])
-
Equivalent circuit model. ResearchGate. (URL: [Link])
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ASTM G106 – 89 (Reapproved 2004) Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements. (URL: [Link])
-
Corrosion Inhibitor Performance testing and understanding using EIS. ResearchGate. (URL: [Link])
-
Darwish, M. S., et al. (2025). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. BMC Chemistry. (URL: [Link])
-
Ye, L. (2020). Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. Zerust Excor. (URL: [Link])
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4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment. PubMed. (URL: [Link])
-
H. C. Lin, et al. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. International Journal of Corrosion and Scale Inhibition. (URL: [Link])
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Darwish, M. S., et al. (2025). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. ResearchGate. (URL: [Link])
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Impedance Spectroscopy Studies on Corrosion Inhibition Behavior of Synthesized N,N'-bis(2,4-dihydroxyhydroxybenzaldehyde)-1,3-Propandiimine for API-5L-X65 Steel in HCl Solution. ResearchGate. (URL: [Link])
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Electrochemical Impedance Spectroscopy Evaluation of Corrosion Protection of X65 Carbon Steel by Halloysite Nanotube-Filled Epoxy Composite Coat. (URL: [Link])
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Sahoo, P., et al. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][11][17]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research. (URL: [Link])
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Electrochemical, ToF-SIMS and computational studies of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol as a novel corrosion inhibitor for copper in 3.5% NaCl. ResearchGate. (URL: [Link])
-
Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. (URL: [Link])
-
Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. (URL: [Link])
-
Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3-Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics. MDPI. (URL: [Link])
-
Effects of 3-Amino-1,2,4-triazole-5-thiol on the Inhibition of Pure Aluminum Corrosion in Aerated Stagnant 3.5 wt.% NaCl Solution as a Corrosion Inhibitor. (URL: [Link])
-
Effects of 3-Amino-1,2,4-triazole-5-thiol on the Inhibition of Pure Aluminum Corrosion in Aerated Stagnant 3.5 wt.% NaCl Solution as a Corrosion Inhibitor. ResearchGate. (URL: [Link])
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Topic: Antifungal Activity Screening of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of invasive fungal infections, coupled with increasing resistance to existing antifungal agents, presents a significant global health challenge. The 1,2,4-triazole scaffold is a cornerstone of modern antifungal therapy, forming the core structure of drugs like fluconazole and voriconazole.[1][2] This application note provides a detailed guide for the synthesis and in vitro antifungal activity screening of a promising class of next-generation candidates: 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol derivatives. The introduction of a trifluoromethyl group can significantly enhance metabolic stability and potency. We present a robust, step-by-step protocol based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method, designed to ensure reproducible and reliable determination of Minimum Inhibitory Concentrations (MICs).[3][4][5] This guide is intended for researchers in medicinal chemistry and mycology to facilitate the discovery and development of novel antifungal agents.
Introduction: The Rationale for Novel Triazole Antifungals
Triazole antifungals function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][6][7] This disruption leads to the accumulation of toxic sterol precursors, ultimately arresting fungal growth. While highly successful, the extensive use of first-generation triazoles has led to the emergence of resistant fungal strains, particularly among Candida and Aspergillus species.[1]
The development of new derivatives aims to overcome these limitations. The this compound scaffold is of particular interest due to several key features:
-
The Triazole Core: Provides the necessary structural motif for binding to the target enzyme.[2]
-
The Thiol Group: Offers a reactive handle for synthesizing a diverse library of derivatives.
-
The Trifluoromethyl (CF₃) Group: This highly electronegative moiety can enhance drug properties by increasing metabolic stability, improving membrane permeability, and potentially strengthening binding affinity to the target enzyme.[8]
This document outlines the complete workflow, from the synthesis of the core scaffold to the quantitative assessment of antifungal efficacy against clinically relevant fungal pathogens.
Overview of the Antifungal Screening Workflow
The process involves synthesizing the target compounds and then evaluating their ability to inhibit the growth of various fungal strains in a liquid medium. The primary endpoint is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that prevents visible fungal growth.
Caption: A flowchart of the key stages in the antifungal screening process.
Materials and Reagents
Chemical Synthesis
-
Hydrazine carbo-thio-hydrazide
-
2,2,2-trifluoroacetic acid[8]
-
Various aldehydes or alkyl halides (for derivatization)
-
Anhydrous ethanol, Potassium hydroxide, Hydrazine hydrate
-
Dimethyl sulfoxide (DMSO, sterile, cell culture grade)
-
Standard laboratory glassware and reflux apparatus
Antifungal Assay
-
Fungal Strains:
-
Candida albicans (e.g., ATCC 90028)
-
Candida glabrata (e.g., ATCC 90030)
-
Cryptococcus neoformans (e.g., ATCC 90112)
-
Aspergillus fumigatus (e.g., ATCC 204305)
-
Fluconazole-resistant strains (as available)
-
-
Media and Buffers:
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) for fungal culture
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate
-
MOPS buffer (3-(N-morpholino)propanesulfonic acid)
-
Sterile 0.85% saline
-
-
Equipment and Consumables:
-
Sterile, flat-bottom 96-well microtiter plates
-
Multichannel pipettes
-
Spectrophotometer or plate reader (optional, for OD600nm readings)
-
Densitometer for McFarland standard preparation
-
Biosafety cabinet (Class II)
-
Incubator (35°C)
-
Vortex mixer
-
Experimental Protocols
Protocol 1: Synthesis of the Core Scaffold
This protocol describes a representative synthesis for the parent compound, this compound.[8]
-
Reaction Setup: In a round-bottom flask, combine hydrazine carbo-thio-hydrazide (0.1 mol) and 2,2,2-trifluoroacetic acid (0.1 mol) in 30 mL of water.
-
Reflux: Heat the mixture to reflux with constant stirring for 5-6 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Isolation: After cooling the reaction mixture to room temperature, a solid precipitate will form.
-
Purification: Filter the solid residue, wash with a small volume of cold water, and recrystallize from an appropriate solvent (e.g., water or ethanol) to yield the pure compound.[8]
-
Characterization: Confirm the structure of the synthesized compound using techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Derivatization is typically achieved by reacting the core scaffold's amino or thiol groups with various electrophiles (e.g., aldehydes to form Schiff bases, or alkyl halides) to generate a library of test compounds.[9][10]
Protocol 2: Broth Microdilution Antifungal Susceptibility Assay (CLSI M27/M38-based)
Causality Behind Choices: This protocol is based on CLSI reference methods to ensure inter-laboratory comparability.[5][11] RPMI-1640 with MOPS buffer provides a stable pH environment and standardized nutritional content for fungal growth. The inoculum density is precisely controlled because an overly dense culture can overwhelm the drug, leading to falsely high MICs.
Step 1: Preparation of Fungal Inoculum
-
Culture: Subculture the fungal strains onto SDA or PDA plates and incubate at 35°C for 24-48 hours (for yeasts) or up to 7 days (for molds like A. fumigatus).
-
Harvest: For yeasts, select 4-5 well-isolated colonies and suspend them in 5 mL of sterile saline. For molds, gently cover the culture with sterile saline, scrape the conidia with a sterile loop, and transfer the suspension to a sterile tube. Allow heavy particles to settle for 5 minutes.
-
Standardization: Adjust the turbidity of the fungal suspension with sterile saline to match a 0.5 McFarland standard (equivalent to approximately 1-5 x 10⁶ CFU/mL for yeasts). This can be done visually or with a densitometer.
-
Working Suspension: Dilute the standardized suspension 1:1000 in RPMI-1640 medium to achieve a final working concentration of 1-5 x 10³ CFU/mL. This working suspension will deliver the final inoculum concentration when added to the plate.
Step 2: Preparation of the 96-Well Plate
-
Compound Dilution: Prepare a 2X working stock of each derivative in RPMI-1640 medium. For example, if the highest desired final concentration is 128 µg/mL, prepare a 256 µg/mL stock.
-
Plate Layout:
-
Add 100 µL of RPMI-1640 medium to columns 2-12 of a 96-well plate.
-
Add 200 µL of the 2X highest concentration of your test compound to column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10. This creates a concentration gradient.
-
Column 11 (Growth Control): Contains 100 µL of RPMI-1640 only.
-
Column 12 (Sterility Control): Contains 200 µL of RPMI-1640 only.
-
A reference drug (e.g., Fluconazole) should be run on the same plate or in parallel for assay validation.
-
Step 3: Inoculation and Incubation
-
Inoculation: Add 100 µL of the working fungal suspension (from Step 1.4) to wells in columns 1-11. Do not add inoculum to column 12. This brings the total volume in each well to 200 µL and dilutes the drug concentrations to their final 1X values. The final inoculum in each well will be approximately 0.5-2.5 x 10³ CFU/mL.
-
Incubation: Cover the plate and incubate at 35°C for 24-48 hours. The incubation time should be sufficient for clear growth in the growth control well (Column 11).
Step 4: MIC Determination
-
Visual Reading: The MIC is the lowest drug concentration that causes a prominent decrease in turbidity (≥50% growth inhibition) compared to the growth control well. For some fungicidal compounds, this may be complete inhibition.
-
Spectrophotometric Reading (Optional): Read the optical density (OD) at 600 nm. Calculate the percentage of growth inhibition for each well using the formula: % Inhibition = 100 - [ (OD_test_well - OD_sterility_control) / (OD_growth_control - OD_sterility_control) ] * 100 The MIC is the concentration that achieves ≥50% or ≥90% inhibition, depending on the established endpoint for the drug class.
Data Presentation and Interpretation
Summarize the MIC values in a clear, tabular format. This allows for easy comparison of the activity of different derivatives and their spectrum against various fungal species.
Table 1: Example Antifungal Activity Data (MIC in µg/mL)
| Compound ID | R-Group Modification | C. albicans | C. glabrata | C. neoformans | A. fumigatus |
| Parent | -H | 32 | 64 | 16 | >128 |
| DERIV-01 | -CH₂(4-Cl-Ph) | 4 | 8 | 2 | 16 |
| DERIV-02 | -CH₂(2,4-diF-Ph) | 2 | 4 | 1 | 8 |
| DERIV-03 | -CH₂(Thiophene) | 8 | 16 | 4 | 32 |
| Fluconazole | (Reference Drug) | 1 | 16 | 4 | 64 |
Interpretation: From this hypothetical data, one could infer that derivatization with halogenated phenylmethyl groups (DERIV-01 and -02) significantly enhances antifungal activity compared to the parent compound. The 2,4-difluoro derivative (DERIV-02) shows the most potent and broad-spectrum activity, even surpassing the reference drug against some strains. This provides a clear direction for structure-activity relationship (SAR) studies.[12][13]
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No growth in control well | Inoculum was not viable; Incorrect medium; Incubation error. | Use a fresh culture; Verify media preparation and incubator temperature. |
| Growth in sterility control | Contamination of medium or plate. | Use aseptic technique throughout; Check sterility of media stocks. |
| Compound precipitates in wells | Poor solubility in aqueous RPMI medium. | Increase the starting concentration of DMSO (but keep final DMSO % <1%); Test a narrower, lower concentration range. |
| MICs are inconsistent | Inoculum density variation; Pipetting errors. | Carefully standardize the inoculum for every experiment; Use calibrated pipettes and ensure proper mixing during serial dilutions. |
| "Skipped" wells (growth at high conc., no growth at low conc.) | Compound precipitation at high concentrations; Paradoxical growth effect. | Note the phenomenon; The MIC should be read as the lowest concentration with no growth, ignoring paradoxical growth at higher concentrations. |
Concluding Remarks
The screening protocol detailed in this application note provides a standardized and reliable method for evaluating the antifungal potential of novel this compound derivatives. By systematically synthesizing derivatives and determining their MIC values, researchers can establish critical structure-activity relationships to guide the design of more potent and effective antifungal agents. Compounds that demonstrate promising in vitro activity (low MIC values against a broad spectrum of pathogens) become priority candidates for further investigation, including mechanism of action studies, toxicity profiling, and in vivo efficacy models.
References
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Title: Advances in synthetic approach to and antifungal activity of triazoles. Source: PubMed Central - NIH. URL: [Link]
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Title: Novel 1, 2, 4-Triazoles as Antifungal Agents. Source: PubMed Central - NIH. URL: [Link]
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Title: Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Source: Symbiosis Online Publishing. URL: [Link]
-
Title: Triazole antifungals. Source: EBSCO Research Starters. URL: [Link]
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Title: Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. Source: PubMed. URL: [Link]
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Title: Yeasts-Broth Microdilution Testing (CLSI): Introduction, Principle. Source: Medical Notes. URL: [Link]
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Title: Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. Source: PubMed Central - NIH. URL: [Link]
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Title: M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Source: Clinical and Laboratory Standards Institute (CLSI). URL: [Link]
-
Title: IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. Source: iFyber. URL: [Link]
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Title: Design, synthesis, and structure-activity relationship studies of novel triazole agents with strong antifungal activity against Aspergillus fumigatus. Source: PubMed. URL: [Link]
-
Title: ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Source: Clinical and Laboratory Standards Institute (CLSI). URL: [Link]
-
Title: Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Source: ASM Journals. URL: [Link]
-
Title: Triazole antifungals. Source: Altmeyers Encyclopedia. URL: [Link]
-
Title: Design, Synthesis, and Structure-Activity Relationship Studies of Novel Fused Heterocycles-Linked Triazoles with Good Activity and Water Solubility. Source: ResearchGate. URL: [Link]
-
Title: Structure-Based Design, Synthesis, and Antifungal Activity of New Triazole Derivatives. Source: ResearchGate. URL: [Link]
-
Title: A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Source: ASM Journals. URL: [Link]
-
Title: SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. Source: Parul University. URL: [Link]
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Title: 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. Source: PubMed Central - NIH. URL: [Link]
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Title: (PDF) Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Source: ResearchGate. URL: [Link]
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Title: Synergistic antifungal effects of botanical extracts against Candida albicans. Source: PLOS One. URL: [Link]
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Title: Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Source: PubMed Central - NIH. URL: [Link]
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Title: Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Source: KTU AVES. URL: [Link]
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Title: Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][2][6] triazole-3-thiol derivatives and Antifungal activity. Source: ResearchGate. URL: [Link]
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Title: Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][2][6] triazole-3-thiol derivatives and Antifungal activity. Source: ResearchGate. URL: [Link]
-
Title: Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Source: Istanbul University. URL: [Link]
-
Title: Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Source: National University of Pharmacy of the Ministry of Health of Ukraine. URL: [Link]
-
Title: Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti. Source: Ginekologia i Poloznictwo. URL: [Link]
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Antibacterial evaluation of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol against gram-positive and gram-negative bacteria
Application Notes & Protocols for the Antibacterial Evaluation of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
Introduction: The Imperative for Novel Antibacterial Agents
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. This escalating crisis necessitates the discovery and development of new chemical entities with potent and novel mechanisms of action. Triazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3] The specific compound, this compound, is of particular interest due to the presence of a trifluoromethyl group, which can enhance metabolic stability and lipophilicity, potentially improving its antibacterial efficacy.[4]
This document provides a comprehensive guide to the systematic evaluation of the antibacterial activity of this compound against a panel of clinically relevant gram-positive and gram-negative bacteria. The protocols herein are grounded in established methodologies, primarily referencing the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[5][6][7]
Scientific Rationale: Why Target Gram-Positive and Gram-Negative Bacteria?
Bacteria are broadly classified into two groups based on their cell wall structure, which is visualized through Gram staining.[8][9][10]
-
Gram-Positive Bacteria: Possess a thick peptidoglycan layer in their cell wall, which retains the crystal violet stain used in the Gram staining procedure, giving them a purple appearance.[8][11][12]
-
Gram-Negative Bacteria: Have a much thinner peptidoglycan layer and an outer membrane containing lipopolysaccharides (LPS).[8][11][12] This outer membrane often acts as an additional barrier, making them intrinsically more resistant to certain antimicrobial agents.[9]
Evaluating the test compound against both types is crucial for determining its spectrum of activity and provides initial insights into its potential mechanism of action.
PART 1: Core Experimental Protocols
This section details the step-by-step methodologies for assessing the antibacterial potential of this compound.
Materials and Reagents
-
Test Compound: this compound
-
Bacterial Strains:
-
Gram-Positive: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)
-
Gram-Negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
-
Culture Media:
-
Mueller-Hinton Broth (MHB)
-
Mueller-Hinton Agar (MHA)
-
Tryptic Soy Broth (TSB)
-
Tryptic Soy Agar (TSA)
-
-
Reagents:
-
Dimethyl sulfoxide (DMSO, sterile)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Reference antibiotics (e.g., Ciprofloxacin, Vancomycin)
-
-
Equipment:
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or nephelometer
-
Sterile petri dishes, swabs, and loops
-
Vortex mixer
-
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[13][14][15] The broth microdilution method is a widely used and accurate technique for determining MIC values.[16][17]
Step 1: Preparation of the Test Compound Stock Solution
-
Accurately weigh the test compound and dissolve it in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.
-
Causality: DMSO is used as a solvent for compounds that are not readily soluble in aqueous media. The concentration of DMSO in the final test wells should be kept low (typically ≤1%) to avoid any intrinsic antibacterial effects.
Step 2: Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[13]
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Step 3: Serial Dilution in Microtiter Plate
-
Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the test compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to create a range of concentrations (e.g., 128 µg/mL to 0.125 µg/mL).[18]
-
Discard the final 100 µL from the last well in the dilution series.
Step 4: Inoculation and Incubation
-
Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL per well.
-
Include a growth control (MHB + inoculum, no compound) and a sterility control (MHB only) on each plate.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[14][16]
Step 5: Reading and Interpreting Results
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[19]
Caption: Workflow for MIC Determination via Broth Microdilution.
Protocol 2: Disk Diffusion Assay (Kirby-Bauer Method)
The disk diffusion method is a qualitative or semi-quantitative test to assess the susceptibility of bacteria to an antimicrobial agent.[20][21][22] It is an excellent screening tool.
Step 1: Inoculum and Plate Preparation
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity as described in the MIC protocol.
-
Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate to create a bacterial lawn.[22][23]
Step 2: Disk Application
-
Prepare sterile paper disks (6 mm diameter) impregnated with a known concentration of the this compound solution. A disk with the solvent (DMSO) alone should be used as a negative control.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate. Gently press each disk to ensure complete contact with the agar.[24]
Step 3: Incubation and Measurement
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[21]
Step 4: Interpretation
-
The size of the inhibition zone correlates with the susceptibility of the bacterium to the compound. Larger zones indicate greater susceptibility.[20]
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[25][26] It is determined by subculturing from the clear wells of an MIC test.[26][27]
Step 1: Subculturing from MIC Plate
-
Following the determination of the MIC, select the wells corresponding to the MIC and at least two more concentrated dilutions.
-
Using a sterile loop or pipette, withdraw a small aliquot (e.g., 10-100 µL) from each of these clear wells.
Step 2: Plating and Incubation
-
Spread the aliquot onto a fresh, antibiotic-free MHA plate.
-
Incubate the plates at 35°C ± 2°C for 18-24 hours.
Step 3: Reading and Interpreting Results
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[25][26][28]
Caption: Workflow for MBC Determination.
PART 2: Data Presentation and Interpretation
Clear and structured data presentation is essential for the interpretation of results.
Quantitative Data Summary
Summarize the MIC and MBC data in a table for easy comparison.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | ATCC Number | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Reference Antibiotic | Ref. MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Positive | Vancomycin | ||||
| Bacillus subtilis | ATCC 6633 | Positive | Vancomycin | ||||
| Escherichia coli | ATCC 25922 | Negative | Ciprofloxacin | ||||
| Pseudomonas aeruginosa | ATCC 27853 | Negative | Ciprofloxacin |
Interpreting the MBC/MIC Ratio
The relationship between the MBC and MIC values provides insight into whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
-
Bactericidal: An MBC/MIC ratio of ≤ 4 suggests the compound is bactericidal.[26]
-
Bacteriostatic: An MBC/MIC ratio of > 4 suggests the compound is bacteriostatic.
PART 3: Mechanistic Insights and Further Steps
Potential Mechanism of Action
Triazole antifungals are well-known for inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in the fungal cell membrane.[29][30][31] While bacteria do not produce ergosterol, they possess analogous enzymes and pathways that could be targeted. The antibacterial action of triazole-thiol derivatives may involve the disruption of bacterial cell wall synthesis, protein synthesis, or other essential metabolic pathways.[32][33] The trifluoromethyl group could play a key role in binding to the target enzyme. Further studies, such as macromolecular synthesis inhibition assays, are required to elucidate the precise mechanism.[34]
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the consistent use of controls:
-
Positive Control (Reference Antibiotic): Ensures that the assay conditions are suitable for detecting antibacterial activity.
-
Negative Control (Growth Control): Confirms the viability of the bacterial inoculum.
-
Sterility Control: Verifies the sterility of the culture medium.
-
Solvent Control: Confirms that the solvent (DMSO) has no inhibitory effect at the concentrations used.
Adherence to CLSI guidelines further ensures that the results are comparable and reproducible across different laboratories.[7][35]
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Prafulla M. Sabale & Pooja Mehta. (n.d.). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. Parul Institute of Pharmacy. [Link]
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MDPI. (2020). Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3- Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics. MDPI. [Link]
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Antitubercular activity of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol and its analogs
An Application Guide to the Antitubercular Evaluation of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol and its Analogs
Introduction: The Imperative for Novel Antitubercular Agents
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide.[1][2] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has severely compromised the efficacy of current treatment regimens, creating an urgent need for new therapeutic agents with novel mechanisms of action.[1][3] In this context, nitrogen- and sulfur-containing heterocyclic compounds have become a focal point of medicinal chemistry research. Among these, the 1,2,4-triazole-3-thiol scaffold is a "privileged structure" known for a wide spectrum of biological activities, including significant antitubercular potential.[2][4][5]
This guide focuses on This compound and its analogs. The inclusion of a trifluoromethyl (CF₃) group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity, potentially leading to improved potency and a better pharmacokinetic profile.[6] These application notes provide a comprehensive overview of the synthesis, postulated mechanisms of action, and detailed protocols for evaluating the antitubercular efficacy and safety of this promising class of compounds.
Synthesis and Characterization: Building the Core Scaffold and its Analogs
The synthesis of the parent compound, this compound, is a straightforward process, making it an attractive starting point for a drug discovery program.[6] Analogs can be readily generated by modifying the N4-amino group or by S-alkylation of the C3-thiol group, allowing for extensive Structure-Activity Relationship (SAR) studies.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for synthesizing similar triazole-thiol compounds.[6][7]
Causality and Rationale: The synthesis involves a condensation and subsequent intramolecular cyclization. Refluxing thiocarbohydrazide with trifluoroacetic acid provides the necessary components and energy to form the stable five-membered triazole ring. Water is an effective and safe solvent for this reaction. The final product precipitates upon cooling, allowing for simple isolation.
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine thiocarbohydrazide (0.1 mol, 10.6 g) and 30 mL of distilled water.
-
Addition of Acid: While stirring, slowly add 2,2,2-trifluoroacetic acid (0.1 mol, 11.4 g).
-
Reflux: Heat the mixture to reflux and maintain for 5-6 hours with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath. The solid product will precipitate out of the solution.
-
Purification: Filter the solid residue and wash it with a small amount of cold water (10 mL). Recrystallize the crude product from water or an ethanol-water mixture to yield the pure compound.[6]
-
Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy. The presence of the trifluoromethyl group can be confirmed by ¹⁹F NMR.[6]
Diagram: Synthetic Workflow
Caption: Potential mechanisms of action via inhibition of key mycobacterial enzymes.
Structure-Activity Relationship (SAR) and Analog Design
Systematic modification of the parent compound is key to optimizing potency and drug-like properties. Literature on 1,2,4-triazole-3-thiol analogs reveals several key SAR trends. [2][3]
| Modification Site | Structural Change | Impact on Antitubercular Activity | Rationale |
|---|---|---|---|
| C5 Position | Introduction of lipophilic chains or substituted aryl rings | Generally increases activity. [3] | Enhances membrane permeability and potential hydrophobic interactions with the target enzyme's active site. |
| C5 Position | Electron-withdrawing groups (e.g., -CF₃, -NO₂) | Often enhances potency. [3] | Alters the electronic properties of the triazole ring, potentially improving target binding affinity. |
| N4-Amino Group | Conversion to Schiff bases (imines) | Variable; can increase or decrease activity depending on the aldehyde used. [8][9] | Modifies steric and electronic properties, lipophilicity, and hydrogen bonding capacity. |
| C3-Thiol Group | S-alkylation with benzyl or other alkyl halides | Activity is highly dependent on the nature of the substituent. [3]| Blocks the thiol tautomer, alters solubility, and introduces new interaction points for target binding. |
Protocols for Biological Evaluation
A tiered screening approach is essential for efficiently identifying promising candidates. This involves primary screening for whole-cell activity, followed by assessment of cytotoxicity to determine selectivity, and finally, evaluation in a more biologically relevant intracellular model. [10] Diagram: Experimental Screening Cascade
Caption: A standard workflow for evaluating novel antitubercular compounds.
Protocol 2: In Vitro Antitubercular Susceptibility Testing (MIC Determination via MABA)
The Microplate Alamar Blue Assay (MABA) is a widely used, simple, and reliable colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mtb. [11][12] Principle: The assay uses the redox indicator Alamar Blue (resazurin), which is blue and non-fluorescent. In the presence of metabolically active (i.e., living) mycobacteria, the indicator is reduced to the pink, fluorescent resorufin. A lack of color change indicates bacterial death or growth inhibition.
Step-by-Step Methodology:
-
Preparation: In a 96-well microplate, add 100 µL of Middlebrook 7H9 broth to all wells.
-
Compound Dilution: Add 100 µL of the test compound (dissolved in DMSO and diluted in broth) to the first well of a row. Perform a two-fold serial dilution across the plate. The final DMSO concentration should not exceed 1%, which serves as the negative control. Include a positive control (e.g., Rifampicin) and a no-drug control.
-
Inoculation: Prepare a mid-log phase culture of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension 1:20 in 7H9 broth and add 100 µL to each well.
-
Incubation: Seal the plate and incubate at 37°C for 5-7 days.
-
Assay Development: Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well. Re-incubate for 24 hours.
-
Data Reading: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents this color change.
Protocol 3: Mammalian Cell Cytotoxicity Assay (IC₅₀ Determination)
It is critical to ensure that the antitubercular activity is not due to general cytotoxicity. [13][14][15]This assay determines the concentration of the compound that inhibits 50% of mammalian cell growth (IC₅₀).
Principle: Similar to MABA, this assay uses resazurin (or MTT) to measure the metabolic activity of living mammalian cells (e.g., Vero cells or RAW 264.7 macrophages). A reduction in metabolic activity corresponds to cell death.
Step-by-Step Methodology:
-
Cell Seeding: Seed a 96-well plate with mammalian cells (e.g., 1x10⁴ cells/well) in 100 µL of appropriate culture medium (e.g., DMEM with 10% FBS). Incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test compounds in culture medium and add 100 µL to the wells. Include a no-drug control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
Assay Development: Add 20 µL of resazurin solution (or MTT) to each well and incubate for another 2-4 hours.
-
Data Reading: Measure the fluorescence (for resazurin) or absorbance (for MTT) using a plate reader.
-
Calculation: Calculate the percentage of cell viability relative to the no-drug control. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Data Interpretation: The Selectivity Index The Selectivity Index (SI) is a critical parameter for prioritizing compounds. It is calculated as: SI = IC₅₀ / MIC A compound with an SI > 10 is generally considered a promising hit, as it indicates that the compound is at least 10-fold more toxic to mycobacteria than to mammalian cells.
Data Presentation
All quantitative data should be summarized in a clear, tabular format to facilitate comparison between the parent compound and its analogs.
Table 1: Example Antitubercular and Cytotoxicity Data
| Compound ID | R-Group Modification | MIC vs. Mtb H37Rv (µg/mL) | IC₅₀ vs. Vero Cells (µg/mL) | Selectivity Index (SI) |
| Parent | -CF₃ (at C5) | 1.56 | > 100 | > 64 |
| Analog 1 | Schiff base (N=CH-Ph) | 3.12 | > 100 | > 32 |
| Analog 2 | S-alkylation (-S-CH₂-Ph) | 0.78 | 85 | 109 |
| Analog 3 | Schiff base (N=CH-Ph-NO₂) | 0.39 | 50 | 128 |
| Rifampicin | (Standard Drug) | 0.125 | 75 | 600 |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of new antitubercular drugs. The synthetic accessibility of this class allows for rapid generation of analogs for SAR studies, with the goal of improving potency and selectivity. The protocols outlined in this guide provide a robust framework for the systematic evaluation of these compounds.
Promising candidates identified through this screening cascade (high potency, high SI, and good intracellular activity) should be advanced to further studies, including:
-
Mechanism of action deconvolution to identify the specific molecular target.
-
In vivo efficacy testing in animal models of tuberculosis.
-
Pharmacokinetic and ADME (Absorption, Distribution, Metabolism, Excretion) profiling.
Through this structured approach, the potential of this compound and its derivatives can be fully explored in the fight against tuberculosis.
References
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Application Notes and Protocols for Enzyme Inhibition Studies with 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
Introduction: Unveiling the Inhibitory Potential of a Novel Triazole Derivative
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The unique electronic and structural features of the triazole ring system facilitate interactions with various biological targets, most notably enzymes. The subject of this guide, 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol, is a fascinating molecule that combines the established bioactivity of the triazole core with the modulatory effects of a trifluoromethyl group and the reactive potential of a thiol moiety. While its synthesis and properties as a corrosion inhibitor have been described, its potential as an enzyme inhibitor remains a promising area of exploration for drug discovery and development.[3][4][5]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in investigating the enzyme inhibition properties of this compound. We will delve into the foundational principles of enzyme kinetics, provide detailed, step-by-step protocols for determining inhibitory activity, and offer insights into the analysis and interpretation of the resulting data. Our approach is grounded in scientific integrity, ensuring that the methodologies described are robust and self-validating.
Part 1: Foundational Concepts in Enzyme Inhibition
A thorough understanding of enzyme kinetics is paramount to designing and interpreting inhibition studies. Enzymes are biological catalysts that accelerate the rate of biochemical reactions.[6] The activity of an enzyme can be modulated by inhibitors, molecules that bind to the enzyme and decrease its activity.
Michaelis-Menten Kinetics: The Bedrock of Enzyme Activity Measurement
The Michaelis-Menten equation is a fundamental model that describes the relationship between the rate of an enzyme-catalyzed reaction (V), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km).[6] Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme.
Modes of Enzyme Inhibition: A Mechanistic Overview
Enzyme inhibitors can be classified based on their mechanism of action. Understanding the mode of inhibition is crucial for lead optimization in drug discovery.
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, causing a conformational change that reduces the enzyme's catalytic efficiency. This type of inhibition cannot be overcome by increasing the substrate concentration.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.
The different modes of inhibition can be distinguished by analyzing the effect of the inhibitor on the kinetic parameters, Km and Vmax.
Part 2: Experimental Protocols for Inhibition Studies
The following protocols are designed to be adaptable to a wide range of enzyme systems. It is essential to optimize the assay conditions for the specific enzyme and substrate being investigated.
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50)
The IC50 is a measure of the potency of an inhibitor and is defined as the concentration of the inhibitor required to reduce the activity of an enzyme by 50%.[7]
Materials:
-
This compound (stock solution in DMSO)
-
Target enzyme
-
Substrate for the target enzyme
-
Assay buffer (optimized for the specific enzyme)
-
96-well microplates
-
Microplate reader (spectrophotometer or fluorometer)
-
Positive control inhibitor (if available)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the enzyme in the assay buffer.
-
Prepare a stock solution of the substrate in the assay buffer.
-
Perform serial dilutions of the this compound stock solution to create a range of concentrations. Ensure the final DMSO concentration in the assay is constant and does not exceed 1%.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
Inhibitor dilution (or vehicle control - DMSO)
-
Enzyme solution
-
-
Include wells for a positive control (a known inhibitor) and a negative control (no inhibitor).
-
Pre-incubate the plate at the optimal temperature for the enzyme for 15-30 minutes to allow for inhibitor binding.
-
-
Initiation of the Reaction:
-
Add the substrate solution to all wells to start the enzymatic reaction.
-
-
Measurement of Enzyme Activity:
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is determined from the initial linear portion of the progress curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[8]
-
Illustrative Data Presentation:
| Inhibitor Concentration (µM) | % Inhibition (Mean ± SD) |
| 0.1 | 8.2 ± 1.5 |
| 0.5 | 25.6 ± 3.1 |
| 1.0 | 48.9 ± 2.8 |
| 5.0 | 75.3 ± 4.2 |
| 10.0 | 92.1 ± 1.9 |
| 50.0 | 98.5 ± 0.8 |
IC50 Value: 1.05 µM
Protocol 2: Kinetic Studies to Determine the Mechanism of Inhibition
These studies are performed to understand how the inhibitor interacts with the enzyme and the substrate.
Procedure:
-
Assay Setup:
-
Set up a series of reactions with varying concentrations of the substrate.
-
For each substrate concentration, perform the assay in the absence of the inhibitor and in the presence of at least two different fixed concentrations of this compound.
-
Measure the initial reaction rates for all conditions.
-
-
Data Analysis:
-
Plot the initial reaction rates against the substrate concentrations for each inhibitor concentration (Michaelis-Menten plot).
-
To determine the kinetic parameters (Km and Vmax) more accurately, create a Lineweaver-Burk plot (a double reciprocal plot of 1/V versus 1/[S]).[6]
-
Analyze the changes in Km and Vmax in the presence of the inhibitor to determine the mode of inhibition:
-
Competitive: Km increases, Vmax remains unchanged.
-
Non-competitive: Km remains unchanged, Vmax decreases.
-
Uncompetitive: Both Km and Vmax decrease.
-
Mixed: Both Km and Vmax are altered.
-
-
Illustrative Kinetic Data:
| Inhibitor Concentration (µM) | Vmax (µmol/min) | Km (µM) |
| 0 (Control) | 100 | 10 |
| 1.0 | 100 | 25 |
| 2.0 | 100 | 40 |
In this illustrative example, the Vmax remains constant while the Km increases with increasing inhibitor concentration, suggesting a competitive mechanism of inhibition.
Part 3: Visualization of Workflows and Pathways
Visual aids are invaluable for understanding complex experimental procedures and biological processes.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 value of an enzyme inhibitor.
Logical Flow for Determining Inhibition Mechanism
Caption: Decision tree for identifying the mechanism of enzyme inhibition.
Conclusion and Future Directions
The methodologies outlined in this guide provide a robust framework for the initial characterization of this compound as a potential enzyme inhibitor. The determination of its IC50 value against a panel of relevant enzymes and the elucidation of its mechanism of action will be critical first steps in assessing its therapeutic potential. Further studies, including structure-activity relationship (SAR) analyses and in vivo efficacy models, will be necessary to advance this promising compound through the drug discovery pipeline. The inherent reactivity of the thiol group also opens up the possibility of covalent inhibition, a mechanism that can lead to prolonged and potent biological effects.
References
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-
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-
Wikipedia. (2023). IC50. [Link]
-
ResearchGate. (2020). How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism?[Link]
-
Darwish, M. A., El-Faham, A., Al-Otaibi, J. S., Ghoneim, M. M., Al-Qahtani, S. D., Al-qahtani, A. S., & Al-shami, A. S. (2025). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. BMC Chemistry. [Link]
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Application Notes and Protocols for the Development of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol as an Agricultural Fungicide
Introduction: The Quest for Novel Fungicides and the Promise of Trifluoromethyl-Substituted Triazoles
The global agricultural sector faces an ongoing challenge in managing plant diseases, which perennially threaten crop yields and food security. Fungal pathogens are a primary cause of these diseases, leading to significant economic losses. For decades, triazole fungicides have been a cornerstone of disease management strategies worldwide.[1][2][3] Their efficacy stems from a specific mode of action: the inhibition of sterol biosynthesis in fungal cells, which is crucial for maintaining the integrity of their cell membranes.[1][2] Specifically, they target the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a key component of fungal cell membranes.[1]
While highly effective, the extensive use of existing triazole fungicides has led to the emergence of resistant fungal strains, necessitating a continuous search for new and effective active ingredients.[3] One promising avenue of research is the synthesis of novel triazole derivatives. The introduction of a trifluoromethyl (CF3) group into organic molecules is a well-established strategy in medicinal and agrochemical research to enhance metabolic stability, binding affinity, and overall biological activity.
This document provides detailed application notes and protocols for the investigation of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (AFTT) as a potential new agricultural fungicide. AFTT combines the proven fungicidal scaffold of the 1,2,4-triazole-3-thiol core with the potentiating effects of a trifluoromethyl group.[4] These guidelines are intended for researchers, scientists, and drug development professionals in the agrochemical field, offering a comprehensive roadmap from synthesis to preliminary efficacy evaluation.
Synthesis of this compound (AFTT)
The synthesis of AFTT can be achieved through a multi-step process, starting from readily available starting materials. The following protocol is based on established methods for the synthesis of similar 4-amino-1,2,4-triazole-3-thiol derivatives.[5][6][7][8][9]
Synthesis Workflow
Caption: Workflow for the synthesis of AFTT.
Protocol 1: Synthesis of AFTT
Materials:
-
Trifluoroacetic acid (TFA)
-
Thiocarbohydrazide
-
Deionized water
-
Ethanol
-
Standard laboratory glassware (reflux condenser, round-bottom flask, etc.)
-
Magnetic stirrer with heating plate
-
Filtration apparatus (Buchner funnel, filter paper)
-
Melting point apparatus
-
Spectroscopic instruments for characterization (FTIR, NMR, Mass Spectrometry)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiocarbohydrazide (0.1 mol) and deionized water (50 mL).
-
Addition of TFA: While stirring, slowly add trifluoroacetic acid (0.1 mol) to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for 5-6 hours with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. A solid precipitate should form.
-
Filtration: Filter the solid product using a Buchner funnel and wash with cold deionized water (2 x 20 mL).
-
Drying: Dry the crude product in a vacuum oven at 60 °C.
-
Recrystallization: Recrystallize the crude product from an appropriate solvent, such as an ethanol-water mixture, to obtain pure AFTT.[4]
-
Characterization: Confirm the structure and purity of the synthesized AFTT using the following methods:
-
Melting Point: Determine the melting point of the purified product.
-
FTIR Spectroscopy: Identify characteristic functional group peaks (e.g., N-H, C=N, C-S, C-F).
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Confirm the chemical structure and the presence of the trifluoromethyl group.
-
Mass Spectrometry: Determine the molecular weight of the compound.
-
In Vitro Fungicidal Screening
The initial evaluation of a potential fungicide's efficacy is performed through in vitro screening against a panel of economically important plant pathogenic fungi.
Workflow for In Vitro Screening
Caption: Workflow for in vitro fungicidal screening of AFTT.
Protocol 2: Mycelial Growth Inhibition Assay (Poisoned Food Technique)
Target Pathogens (Suggested Panel):
-
Fusarium graminearum (causes Fusarium head blight in wheat)[2]
-
Alternaria brassicae (causes Alternaria blight in mustard)[10][11]
-
Magnaporthe oryzae (causes rice blast)
-
Botrytis cinerea (causes gray mold on various crops)
-
Rhizoctonia solani (causes damping-off and root rot)
Materials:
-
Pure cultures of target fungal pathogens
-
Potato Dextrose Agar (PDA)
-
Dimethyl sulfoxide (DMSO)
-
Synthesized AFTT
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to 45-50 °C in a water bath.
-
Stock Solution Preparation: Prepare a stock solution of AFTT (e.g., 10,000 ppm) in sterile DMSO.
-
Poisoned Media Preparation: Add appropriate volumes of the AFTT stock solution to the molten PDA to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 ppm). Also prepare a control plate with an equivalent amount of DMSO without AFTT. Pour the amended and control media into sterile Petri dishes and allow them to solidify.
-
Fungal Inoculation: From a 7-day-old culture of the target fungus, take a 5 mm mycelial plug using a sterile cork borer and place it at the center of each Petri dish (both treated and control).
-
Incubation: Incubate the plates at 25-28 °C in the dark.
-
Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Percent Inhibition (%) = [(dc - dt) / dc] x 100
-
Where:
-
dc = average diameter of the fungal colony in the control plate
-
dt = average diameter of the fungal colony in the treated plate
-
-
-
EC50 Determination: Determine the Effective Concentration required to inhibit 50% of mycelial growth (EC50) by plotting the percent inhibition against the log of the AFTT concentration and performing a probit analysis.
Data Presentation:
| Concentration (ppm) | Mycelial Growth (mm) | Percent Inhibition (%) |
| Control (DMSO) | 90 | 0 |
| 1 | ... | ... |
| 5 | ... | ... |
| 10 | ... | ... |
| 25 | ... | ... |
| 50 | ... | ... |
| 100 | ... | ... |
In Vivo Fungicidal Screening
Following promising in vitro results, the next crucial step is to evaluate the efficacy of AFTT under more realistic conditions using whole plants or detached leaves.
Protocol 3: Detached Leaf Assay
This method provides a rapid assessment of the protective and curative activity of the compound.[12]
Materials:
-
Healthy, young leaves from a susceptible host plant (e.g., wheat for Fusarium graminearum, strawberry for Botrytis cinerea)
-
Synthesized AFTT
-
Wetting agent (e.g., Tween 20)
-
Spore suspension of the target pathogen
-
Moist chambers (e.g., Petri dishes with moist filter paper)
-
Handheld sprayer
Procedure:
-
Formulation Preparation: Prepare a series of spray solutions of AFTT at different concentrations (e.g., 50, 100, 250, 500 ppm) in sterile distilled water containing a wetting agent (e.g., 0.05% Tween 20).
-
Protective Activity:
-
Spray the detached leaves with the AFTT solutions until runoff.
-
Allow the leaves to air dry.
-
24 hours after treatment, inoculate the leaves by placing a drop of the fungal spore suspension onto the leaf surface.
-
-
Curative Activity:
-
Inoculate the detached leaves with the fungal spore suspension.
-
24 hours after inoculation, spray the leaves with the AFTT solutions.
-
-
Control: Spray a set of leaves with water and the wetting agent only.
-
Incubation: Place the leaves in moist chambers and incubate under appropriate conditions of light and temperature to promote disease development.
-
Disease Assessment: After 5-7 days, assess the disease severity by measuring the lesion diameter or using a disease rating scale.
-
Efficacy Calculation: Calculate the percent disease control compared to the untreated control.
Mechanism of Action Studies
Given that AFTT is a triazole derivative, it is highly probable that its mechanism of action involves the inhibition of ergosterol biosynthesis.[1][13] Studies to confirm this can include:
-
Ergosterol Quantification: Treat fungal cells with AFTT and quantify the ergosterol content using spectrophotometry or GC-MS. A dose-dependent decrease in ergosterol levels would support the proposed mechanism.
-
Gene Expression Analysis: Use RT-qPCR to analyze the expression of genes in the ergosterol biosynthesis pathway, particularly the gene encoding lanosterol 14α-demethylase (CYP51).
Formulation Development
For practical agricultural use, the active ingredient must be formulated into a stable and effective product.[14][15][16][17] Initial formulation development for AFTT could focus on creating an Emulsifiable Concentrate (EC) or a Suspension Concentrate (SC). This involves selecting appropriate solvents, emulsifiers, and adjuvants to ensure good shelf-life, miscibility with water, and optimal spray droplet characteristics.
Conclusion and Future Directions
The protocols outlined in this document provide a comprehensive framework for the initial investigation of this compound (AFTT) as a potential agricultural fungicide. The combination of the triazole core with a trifluoromethyl group presents a scientifically sound basis for expecting fungicidal activity. Rigorous adherence to these methodologies will enable a thorough evaluation of AFTT's potential to become a valuable tool in integrated disease management programs. Positive results from these initial screenings would warrant further studies, including greenhouse and field trials, toxicology assessments, and resistance risk analysis.
References
-
Effects of Triazole Fungicides on Soil Microbiota and on the Activities of Enzymes Found in Soil: A Review. (2021). MDPI. Retrieved from [Link]
-
Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (n.d.). PMC. Retrieved from [Link]
-
Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains. (2021). PubMed Central. Retrieved from [Link]
-
In Vitro and In Vivo Techniques for Screening New Natural Product-Based Fungicides for Con. (n.d.). The Aquila Digital Community - The University of Southern Mississippi. Retrieved from [Link]
-
Fungicide Modes of Action. (n.d.). Bayer Crop Science. Retrieved from [Link]
-
4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. (n.d.). PMC - NIH. Retrieved from [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
The trouble with triazole fungicides. (2024). Farm Progress. Retrieved from [Link]
-
In vitro and in vivo evaluation of fungicides against Alternaria brassicae of mustard. (2023). The Pharma Innovation Journal. Retrieved from [Link]
-
Synthesis of new derivatives of 1,2,4-triazole-3-thione. (n.d.). ResearchGate. Retrieved from [Link]
-
In vitro and In-vivo Evaluation of Different Fungicides against Alternaria brassicae Causing Alternaria Blight Disease of Mustard. (2025). International Journal of Plant & Soil Science. Retrieved from [Link]
-
Triazole fungicides for agriculture. (n.d.). News - 湘硕化工. Retrieved from [Link]
-
In vitro, in vivo and in situ Evaluation of Fungicides Tested Individually or in Combination for the Control of the Fusarium Dry Rot of Potato. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) In vitro and in vivo toxicity of fungicides and biofungicides for the control of Verticillium and Fusarium wilt of pepper. (n.d.). ResearchGate. Retrieved from [Link]
-
Developing Novel Topical Formulations for Azole drugs. (2023). eGrove - University of Mississippi. Retrieved from [Link]
- WO2007028387A1 - Concentrated liquid triazole fungicide formulations. (n.d.). Google Patents.
-
Synthesis and antifungal potential of 1,2,3-triazole and 1,2,4-triazole thiol substituted strobilurin derivatives. (2015). CSIR-NCL Library, Pune. Retrieved from [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). MDPI. Retrieved from [Link]
- WO2014118753A1 - Triazole formulations. (n.d.). Google Patents.
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). KTU AVES. Retrieved from [Link]
-
Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][5][12] triazole-3-thiol derivatives and Antifungal activity. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][5][12]-triazole-3-thiol derivatives as antimicrobial agents. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. (2024). MDPI. Retrieved from [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). Istanbul University Press. Retrieved from [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). istanbul.edu.tr. Retrieved from [Link]
- US20090137649A1 - Concentrated liquid triazole-fungicide formulations. (n.d.). Google Patents.
-
Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. farmprogress.com [farmprogress.com]
- 4. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 7. Istanbul University Press [iupress.istanbul.edu.tr]
- 8. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives [indexacademicdocs.org]
- 9. researchgate.net [researchgate.net]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. journalijpss.com [journalijpss.com]
- 12. aquila.usm.edu [aquila.usm.edu]
- 13. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
- 14. "Developing Novel Topical Formulations for Azole drugs" by Praveen Kolimi [egrove.olemiss.edu]
- 15. WO2007028387A1 - Concentrated liquid triazole fungicide formulations - Google Patents [patents.google.com]
- 16. WO2014118753A1 - Triazole formulations - Google Patents [patents.google.com]
- 17. US20090137649A1 - Concentrated liquid triazole-fungicide formulations - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
Welcome to the technical support center for the purification of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity ATFS. Our approach is rooted in extensive experience in synthetic and medicinal chemistry, offering not just protocols, but the scientific rationale behind them.
Introduction: Understanding the Purification Challenges
This compound is a valuable building block in medicinal chemistry, often synthesized by the cyclization of thiocarbohydrazide with trifluoroacetic acid.[1] While the synthesis is relatively straightforward, achieving high purity can be challenging due to the formation of closely related impurities and the physicochemical properties of the target compound. This guide will address the most common purification hurdles and provide robust solutions.
The primary impurity of concern is the isomeric 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole . The formation of thiadiazoles as byproducts is a known issue in the synthesis of triazoles from thiosemicarbazide derivatives.[2] Both ATFS and its thiadiazole isomer are polar, nitrogen-containing heterocyclic compounds, which can make their separation non-trivial.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Recrystallization
Q1: My crude ATFS is a discolored solid after synthesis. Can I simply recrystallize it, and what is the best solvent?
A1: Yes, recrystallization is an excellent first step for purifying crude ATFS, especially for removing baseline impurities and improving color. The recommended and documented solvent for recrystallization is water .[1] ATFS has good solubility in hot water and is sparingly soluble in cold water, making it an ideal candidate for this technique.
Troubleshooting Recrystallization:
-
Issue: The compound "oils out" instead of crystallizing upon cooling.
-
Cause: The solution is likely supersaturated, or the cooling rate is too fast. Oiling out can also be caused by the presence of impurities that depress the melting point of the solid.
-
Solution:
-
Add a small amount of hot water to the oiled-out mixture until the oil redissolves.
-
Allow the solution to cool much more slowly. You can do this by leaving the flask at room temperature, then transferring it to a refrigerator, and finally to an ice bath.
-
If slow cooling doesn't work, try scratching the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.
-
Seeding the solution with a tiny crystal of pure ATFS can also initiate crystallization.
-
-
-
Issue: I have very low recovery after recrystallization.
-
Cause: Using too much solvent during the initial dissolution step is the most common reason for low recovery. ATFS may also have some residual solubility in cold water.
-
Solution:
-
Use the minimum amount of hot water necessary to fully dissolve the crude product.
-
Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation.
-
After the first filtration, you can attempt to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Be aware that the second crop may be less pure than the first.
-
-
-
Issue: The recrystallized product is still impure.
-
Cause: If the impurities have very similar solubility profiles to ATFS in water, recrystallization alone may not be sufficient. The primary suspect would be the isomeric 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole.
-
Solution: In this case, a more advanced purification technique like column chromatography or an acid-base extraction will be necessary to separate the isomers.
-
Recrystallization Protocol at a Glance:
| Step | Parameter | Rationale |
| Solvent | Deionized Water | Good solubility at high temperature, poor solubility at low temperature.[1] |
| Dissolution | Heat to boiling | To ensure complete dissolution in a minimal amount of solvent. |
| Cooling | Slow cooling to room temperature, followed by an ice bath | Promotes the formation of well-defined, pure crystals. |
| Isolation | Vacuum filtration | Efficiently separates the crystals from the mother liquor. |
| Washing | Cold deionized water | To wash away any remaining soluble impurities without dissolving the product. |
| Drying | Vacuum oven at a moderate temperature (e.g., 50-60 °C) | To remove residual water without decomposing the product. |
Visualizing the Recrystallization Workflow:
Caption: Recrystallization workflow for ATFS purification.
Column Chromatography
Q2: Recrystallization didn't give me the desired purity. How can I set up a column chromatography protocol to separate ATFS from its isomeric thiadiazole impurity?
A2: Column chromatography is a powerful technique for separating compounds with different polarities. Since both ATFS and its potential thiadiazole isomer are polar, a carefully selected solvent system is crucial. The key is to find a mobile phase that allows for differential partitioning of the compounds on the stationary phase (typically silica gel).
Troubleshooting Column Chromatography:
-
Issue: My compound is streaking or tailing on the TLC plate and the column.
-
Cause: ATFS contains basic amino groups that can interact strongly with the acidic silanol groups on the surface of the silica gel. This leads to poor peak shape and inefficient separation.
-
Solution: Add a basic modifier to your eluent. A small amount of triethylamine (0.1-1%) or a few drops of ammonia in your methanol can neutralize the acidic sites on the silica, leading to sharper peaks.
-
-
Issue: I can't get good separation between my product and a close-running impurity.
-
Cause: The polarity of your solvent system may not be optimal for resolving the two compounds.
-
Solution:
-
Fine-tune your solvent system: Make small, incremental changes to the solvent ratio. Sometimes, a very small change can significantly improve resolution.
-
Try a different solvent system: If ethyl acetate/hexanes isn't working, consider switching to a system with different selectivity, such as dichloromethane/methanol.
-
Consider reversed-phase chromatography: If normal-phase chromatography is consistently failing, reversed-phase (C18 silica) may be a better option. In this case, you would use a polar mobile phase like water/acetonitrile or water/methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
-
-
Issue: My compound won't elute from the column.
-
Cause: The mobile phase is not polar enough to move your highly polar compound down the column.
-
Solution: Gradually increase the polarity of your mobile phase. For very polar compounds, you may need to use a solvent system like 5-10% methanol in dichloromethane.
-
Recommended Column Chromatography Protocol (Normal Phase):
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography. |
| Mobile Phase | Start with Ethyl Acetate/Hexanes (e.g., 1:1) and gradually increase the polarity. A good alternative for polar compounds is Dichloromethane/Methanol (e.g., 95:5). | To find the optimal polarity for separation. The triazole is expected to be more polar than the thiadiazole. |
| Modifier | 0.5% Triethylamine | To improve peak shape by neutralizing acidic silica sites. |
| Loading | Dry loading is preferred | Dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol), adsorb it onto a small amount of silica gel, and then load the dried silica onto the column. This generally gives better resolution than wet loading. |
| Elution | Isocratic or gradient elution | Start with a less polar solvent system and gradually increase the polarity to elute the compounds. |
Visualizing the Chromatography Troubleshooting Logic:
Caption: Troubleshooting logic for column chromatography of ATFS.
Acid-Base Extraction
Q3: Can I use acid-base extraction to purify ATFS?
A3: Acid-base extraction is a potentially powerful technique for purifying ATFS, especially for separating it from neutral or less basic impurities. ATFS has an amino group, making it basic, and a thiol group, which is weakly acidic. The isomeric thiadiazole impurity is also expected to be basic due to its amino group. However, there may be subtle differences in their basicity (pKa of the conjugate acids) that could be exploited for separation. Generally, aminothiadiazoles are considered weak bases.[3]
Troubleshooting Acid-Base Extraction:
-
Issue: I'm not getting a clean separation and have an emulsion forming.
-
Cause: Vigorous shaking can lead to the formation of stable emulsions, especially when dealing with complex heterocyclic compounds.
-
Solution:
-
Instead of shaking vigorously, gently invert the separatory funnel multiple times.
-
To break up an existing emulsion, add a small amount of brine (saturated NaCl solution) to increase the polarity of the aqueous phase.
-
Gently swirling the separatory funnel can also help to break the emulsion.
-
-
-
Issue: Low recovery of my product after extraction and neutralization.
-
Cause: The protonated form of ATFS may have some solubility in the organic layer. Also, incomplete neutralization will result in product loss.
-
Solution:
-
Perform multiple extractions with the acidic solution to ensure all the basic material is transferred to the aqueous layer.
-
When neutralizing the aqueous layer to precipitate the product, use a pH meter or pH paper to ensure you have reached the isoelectric point for maximum precipitation. Add the base slowly and with good stirring.
-
After neutralization and filtration, you can try to back-extract the filtrate with an organic solvent to recover any remaining dissolved product.
-
-
Acid-Base Extraction Protocol:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). Repeat the extraction 2-3 times, combining the aqueous layers. The basic ATFS and any basic impurities will be protonated and move into the aqueous layer.
-
Neutralization and Isolation: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate) with stirring until the product precipitates. Check the pH to ensure complete neutralization.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration, wash it with cold water, and dry it under vacuum.
Visualizing the Acid-Base Extraction Workflow:
Sources
- 1. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Microwave-Assisted Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. Microwave-assisted synthesis offers a rapid and efficient route to these valuable heterocyclic scaffolds, but like any chemical transformation, it presents unique challenges.[1][2] This support center addresses common issues encountered during this specific synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave irradiation for the synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols compared to conventional heating?
A1: The primary advantages of microwave-assisted synthesis are significantly reduced reaction times, often from hours to minutes, and frequently higher product yields.[3][4] Microwave energy provides rapid and uniform heating of the reaction mixture, which can minimize the formation of side products that may occur with prolonged heating in conventional methods.[1] This technique aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less solvent.[2]
Q2: What is the general synthetic pathway for creating 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols?
A2: The most common route begins with a substituted carboxylic acid hydrazide. This starting material is reacted with carbon disulfide in the presence of a base, typically alcoholic potassium hydroxide, to form a potassium dithiocarbazinate salt.[5][6] This intermediate is then cyclized with hydrazine hydrate to yield the final 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.[4][7] The final cyclization step is where microwave irradiation is most effectively applied.
Q3: How do I monitor the progress of the reaction effectively?
A3: A combination of Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended for monitoring the reaction.[8] For TLC, use an appropriate eluent system to track the disappearance of the starting materials (the potassium dithiocarbazinate salt) and the appearance of the product spot. Staining with iodine or potassium permanganate can help visualize spots that are not UV-active. For a more detailed analysis, periodically take aliquots from the reaction, quench the reaction, extract the compounds, and analyze by ¹H NMR to observe the appearance of characteristic signals for the triazole ring and the disappearance of starting material peaks.[5][8]
Q4: Can the final product exist in different tautomeric forms?
A4: Yes, 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols can exist in thiol-thione tautomeric forms. The equilibrium between these forms is influenced by the solvent and the solid-state packing. Spectroscopic evidence, particularly in IR and NMR, can often indicate the predominant form. For instance, the presence of a strong C=S absorption in the IR spectrum and a broad N-H proton signal in the ¹H NMR spectrum are characteristic of the thione form.[9][10]
Experimental Protocols & Data
General Microwave-Assisted Protocol for Cyclization
This protocol outlines the final cyclization step.
-
Preparation: In a microwave-safe reaction vessel, suspend the potassium dithiocarbazinate salt (1 equivalent) in an appropriate solvent (e.g., water or ethanol).
-
Reagent Addition: Add hydrazine hydrate (typically 2-3 equivalents) to the suspension.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-140 °C) for a predetermined time (e.g., 5-20 minutes). Power should be applied to maintain the target temperature.
-
Work-up: After cooling the vessel to room temperature, dilute the reaction mixture with cold water.
-
Acidification: Acidify the solution with a suitable acid (e.g., concentrated HCl or acetic acid) to a pH of approximately 5-6.
-
Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol or an ethanol-water mixture to obtain the pure 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.[7][9]
Table 1: Typical Microwave Synthesis Parameters
| Parameter | Typical Range/Value | Rationale & Considerations |
| Solvent | Water, Ethanol, Isopropanol | A polar protic solvent is generally required for this cyclization. Water is an excellent choice for its high microwave absorbance and green credentials. |
| Temperature | 100 - 140 °C | Higher temperatures accelerate the reaction, but excessive heat can lead to decomposition. Optimization is key.[11] |
| Time | 5 - 20 minutes | Significantly shorter than conventional heating (which can take several hours).[4] Monitor by TLC to avoid prolonged heating. |
| Power | 100 - 300 W (variable) | The power will modulate to maintain the set temperature. Ensure the instrument's "stir" function is active for even heating. |
| Base | (from previous step, KOH) | The basic conditions from the salt formation are crucial for the initial steps of the cyclization. |
| Acid (Work-up) | HCl, Acetic Acid | Used to neutralize the reaction mixture and precipitate the thiol product. |
Visualizing the Process
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: Low or No Product Yield
-
Answer: Low or no yield is a common problem that can stem from several factors. Let's break down the possibilities:
-
Cause A: Incomplete formation of the potassium dithiocarbazinate salt. The first step is crucial. If the salt formation is incomplete, the subsequent cyclization will naturally have a low yield.
-
Solution: Ensure your potassium hydroxide is fresh and your alcohol is anhydrous. The reaction of the hydrazide with carbon disulfide and KOH should be stirred vigorously, sometimes for several hours at room temperature, to ensure complete conversion.[12]
-
-
Cause B: Incorrect pH during work-up. The 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol product is amphoteric. It is soluble in both strongly acidic and strongly basic solutions. If you add too much acid during the work-up, your product may remain dissolved.
-
Solution: Monitor the pH carefully during acidification. Aim for a pH of 5-6. Add the acid dropwise and check the pH with litmus paper or a pH meter. If you have over-acidified, you can try to readjust the pH by carefully adding a dilute base.
-
-
Cause C: Sub-optimal microwave parameters. The combination of temperature and time is critical.
-
Solution: If you suspect the reaction is not going to completion, consider increasing the reaction time in small increments (e.g., 3-5 minutes) or raising the temperature by 10°C.[13] Conversely, if you observe product decomposition (see Issue 2), you may need to lower the temperature. A temperature screen is a good optimization strategy.[11]
-
-
Cause D: Purity of Starting Materials. The purity of the initial acid hydrazide and other reagents is paramount.[8]
-
Solution: Verify the purity of your starting materials using techniques like NMR or melting point analysis before beginning the synthesis.
-
-
Issue 2: Presence of Unexpected Spots on TLC / Impure Product
-
Question: My TLC of the crude product shows multiple spots, and my final product's NMR is messy. What are these impurities?
-
Answer: The presence of impurities indicates that side reactions are occurring. The most common side products in this synthesis are derivatives of 1,3,4-thiadiazole or 1,3,4-oxadiazole.
-
Cause A: Oxidative Cyclization. Under certain conditions, especially with trace oxidants, the thiosemicarbazide intermediate can undergo oxidative cyclization to form a 2-amino-1,3,4-thiadiazole derivative instead of the desired triazole.[14]
-
Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if you consistently face this issue, although it's less common in the specified pathway. The choice of cyclizing agent is key; hydrazine hydrate strongly favors the 1,2,4-triazole pathway.
-
-
Cause B: Formation of Oxadiazoles. If there is a desulfurization reaction, you might form a 1,3,4-oxadiazole. This can sometimes be promoted by harsh conditions or certain reagents.[15]
-
Solution: Stick to the recommended reaction conditions. Avoid unnecessarily high temperatures or prolonged reaction times. Ensure your carbon disulfide is of good quality.
-
-
Cause C: Unreacted Starting Material. A common "impurity" is simply unreacted starting material.
-
Solution: As mentioned in Issue 1, optimize your microwave conditions (time and temperature) to drive the reaction to completion. Use TLC to confirm the absence of the starting salt before work-up.
-
-
Troubleshooting Decision Tree
Caption: A decision tree to diagnose common issues in the synthesis.
Issue 3: Difficulty in Product Purification
-
Question: My crude product is an oil or refuses to crystallize properly. How can I purify it?
-
Answer: Purification challenges are not uncommon, especially if the substituents on the triazole ring are alkyl chains or bulky groups that disrupt crystal packing.
-
Cause A: Product is an Oil. Some substituted triazoles have low melting points and may precipitate as oils, especially if impurities are present.
-
Solution 1 (Trituration): Try triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can often induce solidification by washing away soluble impurities.
-
Solution 2 (Solvent System for Recrystallization): Finding the right recrystallization solvent is key. If a single solvent like ethanol doesn't work, try a binary system. Dissolve the crude product in a minimum amount of a good solvent (e.g., ethanol, methanol, or ethyl acetate) and then slowly add a poor solvent (e.g., water, hexanes) until turbidity persists. Heat to redissolve, then cool slowly.
-
-
Cause B: Persistent Impurities. If recrystallization fails to yield a pure product, a more robust method is needed.
-
Solution (Column Chromatography): While more time-consuming, flash column chromatography is an excellent way to separate the desired product from side products and unreacted starting materials.[1] A common stationary phase is silica gel, and the mobile phase could be a gradient of ethyl acetate in hexanes or chloroform in methanol, depending on the polarity of your compound.
-
-
By systematically addressing these common issues and understanding the chemistry behind the synthesis, you can optimize your experimental outcomes and efficiently produce high-purity 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.
References
-
IJSDR. (n.d.). Microwave Assisted Synthesis of Triazole based Scaffolds by Green Approaches and Catalytic Innovations: A Review. Retrieved from [Link]
-
Springer. (2024). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. Retrieved from [Link]
-
Broad Institute. (n.d.). Optimization of Triazole Production Through Microwave-Assisted Synthesis. Retrieved from [Link]
-
ACS Publications. (2004). A Microwave-Assisted Click Chemistry Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via a Copper(I)-Catalyzed Three-Component Reaction. Organic Letters. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]
-
KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]
-
ResearchGate. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [Link]
-
J. Org. Pharm. Chem. (2021). The synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its interaction with aldehydes. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction scope of cyclization of the thiosemicarbazide. Retrieved from [Link]
-
Asian Journal of Chemistry. (2010). Microwave Assisted Synthesis of Some 4-Amino-5-substituted Aryl-3-mercapto-(4H)-1,2,4-triazoles. Retrieved from [Link]
-
SciSpace. (n.d.). Microwave synthesis of 3- and 4-substituted-5-((3-phenylpropyl)thio)-4h-1,2,4-triazoles. Retrieved from [Link]
-
SciSpace. (n.d.). MICROWAVE-ASSISTED SYNTHESIS OF SOME NEW DERIVATIVES OF 4-SUBSTITUTED-3-(MORPHOLINOMETHYL)-4H-1,2,4-TRIAZOLE-5-THIOLES. Retrieved from [Link]
-
PMC - NIH. (n.d.). Microwave irradiated synthesis of Schiff bases of 4-(arylideneamino)-5-alkyl-2,4-dihydro-1,2,4-triazole-3-thione containing 1,2,4-triazole segment. Retrieved from [Link]
-
Arkat USA. (2022). A competitive reactivity study on the oxidative cyclization of thiosemicarbazones into 1,3,4-thiadiazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions involving thiosemicarbazide. Retrieved from [Link]
-
PMC - NIH. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
PubMed. (n.d.). Reactivity of thiosemicarbazides with redox active metal ions: controlled formation of coordination complexes versus heterocyclic compounds. Retrieved from [Link]
-
ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds. Retrieved from [Link]
-
YouTube. (2021). Unbelievable Challenges in Triazole Synthesis!. Retrieved from [Link]
-
Ginekologia i Poloznictwo. (n.d.). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Retrieved from [Link]
-
Current issues in pharmacy and medicine. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Retrieved from [Link]
-
Preprints.org. (2023). Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio. Retrieved from [Link]
Sources
- 1. ijsdr.org [ijsdr.org]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 7. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. arkat-usa.org [arkat-usa.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-Amino-1,2,4-triazole-3-thiols
Welcome to the technical support center for the synthesis of 4-amino-1,2,4-triazole-3-thiols. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in scientific principles to ensure the success of your experiments.
I. Understanding the Core Synthesis and Potential Pitfalls
The synthesis of 4-amino-1,2,4-triazole-3-thiols is a cornerstone for the development of a wide range of biologically active compounds. The most prevalent synthetic routes involve the cyclization of thiocarbohydrazide with various reagents like carboxylic acids or carbon disulfide. While seemingly straightforward, this reaction is often accompanied by the formation of undesired isomers, primarily 2-amino-1,3,4-thiadiazole-5-thiols. Understanding the reaction mechanisms is crucial for troubleshooting and optimizing your synthesis.
The desired reaction proceeds through the nucleophilic attack of the terminal amino group of thiocarbohydrazide onto the carbonyl carbon of the carboxylic acid, followed by cyclization and dehydration to form the 1,2,4-triazole ring. However, a competing reaction can occur where the sulfur atom of the thiocarbohydrazide acts as the nucleophile, leading to the formation of the thermodynamically stable 1,3,4-thiadiazole ring.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 4-amino-1,2,4-triazole-3-thiols in a question-and-answer format.
Q1: My reaction yielded a mixture of products, and I suspect the presence of the 1,3,4-thiadiazole isomer. How can I confirm this and what conditions favor the formation of the desired 1,2,4-triazole?
A1: The formation of the 2-amino-1,3,4-thiadiazole-5-thiol isomer is the most common side reaction.
-
Confirmation:
-
Thin Layer Chromatography (TLC): The two isomers often have different polarities and can be separated by TLC. The 1,2,4-triazole is typically more polar than the 1,3,4-thiadiazole.
-
NMR Spectroscopy: ¹H NMR spectroscopy is a powerful tool for differentiation. The protons on the 1,2,4-triazole ring will have distinct chemical shifts compared to those on the 1,3,4-thiadiazole ring. Specifically, the N-H and S-H protons of the triazole resonate at a much lower field (13–14 ppm) compared to the amino group signal of the thiadiazole, which appears in the aromatic region.[1]
-
IR Spectroscopy: The thione-thiol tautomerism of 4-amino-1,2,4-triazole-3-thiols can be observed in the IR spectrum. A characteristic SH absorption band appears around 2550-2600 cm⁻¹ for the thiol form, while a C=S absorption band is present at about 1166-1258 cm⁻¹ for the thione form.[2]
-
-
Favoring the 1,2,4-Triazole:
-
Reaction Temperature: High temperatures can favor the formation of the thermodynamically more stable 1,3,4-thiadiazole. Conducting the reaction at the lowest effective temperature can help minimize this side product. For instance, fusing thiocarbohydrazide with a carboxylic acid is often done by heating until the mixture melts, and careful temperature control is key.[3]
-
pH Control: The cyclization step is often influenced by pH. In the synthesis from dithiocarbazinates, the cyclization with hydrazine hydrate is typically performed under aqueous conditions, and careful acidification is required for precipitation of the product.[4][5]
-
Q2: My product is difficult to purify from the starting materials and side products. What are the recommended purification methods?
A2: Purification can indeed be challenging. Here are some effective methods:
-
Recrystallization: This is the most common and effective method for purifying 4-amino-1,2,4-triazole-3-thiols.
-
Solvent Selection: Ethanol is a widely used solvent for recrystallization.[4][6] Isopropanol has also been reported to yield high-purity product.[7] A mixture of ethanol and water can also be effective. The choice of solvent may depend on the specific substituents on your triazole.
-
Procedure: Dissolve the crude product in a minimum amount of hot solvent, filter to remove any insoluble impurities, and then allow the solution to cool slowly to form crystals. Washing the crystals with a small amount of cold solvent can help remove residual impurities.
-
-
Acid-Base Extraction: The amphoteric nature of 4-amino-1,2,4-triazole-3-thiols can be exploited for purification. The compound can be dissolved in an aqueous base (like NaOH or KOH) and washed with an organic solvent to remove non-acidic impurities. The aqueous layer can then be acidified to precipitate the purified product.
Q3: I am attempting to synthesize a Schiff base by reacting my 4-amino-1,2,4-triazole-3-thiol with an aldehyde, but the yield is very low. What could be the issue?
A3: Low yields in Schiff base formation can arise from several factors.
-
Reaction Conditions: The condensation reaction is typically carried out in a suitable solvent like ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid or concentrated HCl).[6] Refluxing for an adequate amount of time (usually a few hours) is necessary to drive the reaction to completion.
-
Aldehyde Reactivity: Aldehydes with electron-withdrawing groups are generally more reactive and may give higher yields. Conversely, aldehydes with bulky substituents or strong electron-donating groups might react slower or result in lower yields.
-
Side Reactions: The 4-amino group is nucleophilic and can participate in other reactions. Ensure your aldehyde is pure and free from oxidizing agents that could potentially oxidize the thiol group.
-
Product Precipitation: The Schiff base product often precipitates from the reaction mixture upon cooling. If the product is too soluble in the reaction solvent, careful removal of the solvent or addition of a non-solvent may be necessary to induce crystallization.
III. Frequently Asked Questions (FAQs)
Q: What is the primary safety concern when working with thiocarbohydrazide and carbon disulfide?
A: Both thiocarbohydrazide and carbon disulfide are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Carbon disulfide is also highly flammable and has a low flash point, so it should be kept away from ignition sources.
Q: Can I use a different base for the cyclization step in the synthesis from dithiocarbazinates?
A: While hydrazine hydrate is commonly used for the cyclization of potassium dithiocarbazinates, other bases might be employed. However, hydrazine hydrate also serves as a source of the N4 nitrogen in the triazole ring, making it the reagent of choice for this specific route.
Q: My final product has a pinkish or yellowish tint. Is this normal?
A: Pure 4-amino-1,2,4-triazole-3-thiols are typically white or off-white crystalline solids. A colored tint may indicate the presence of impurities. Recrystallization should be performed until a constant melting point and a white color are achieved.
Q: How can I store my purified 4-amino-1,2,4-triazole-3-thiol?
A: These compounds are generally stable at room temperature. However, to prevent potential degradation, it is advisable to store them in a cool, dry, and dark place in a tightly sealed container.
IV. Visualizing the Reaction Pathways
The following diagrams illustrate the desired synthesis pathway and the common side reaction.
Figure 1. Competing pathways in the synthesis of 4-amino-1,2,4-triazole-3-thiols.
V. Experimental Protocols
Protocol 1: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol from Benzoic Acid and Thiocarbohydrazide
This protocol is adapted from a general method for the synthesis of 5-substituted-4-amino-1,2,4-triazole-3-thiols.[3]
Materials:
-
Benzoic acid
-
Thiocarbohydrazide
-
Sodium bicarbonate solution (5% w/v)
-
Distilled water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, thoroughly mix benzoic acid (0.01 mol) and thiocarbohydrazide (0.015 mol).
-
Heat the mixture on a heating mantle. The solids will melt and react. Continue heating for 15-20 minutes after melting.
-
Allow the reaction mixture to cool to room temperature. The product will solidify.
-
Treat the crude solid with a 5% sodium bicarbonate solution to neutralize any unreacted benzoic acid. Stir for 15 minutes.
-
Filter the solid product and wash it thoroughly with distilled water.
-
Recrystallize the crude product from ethanol to obtain pure 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.
-
Dry the purified crystals in a vacuum oven.
Protocol 2: Synthesis of a Schiff Base from 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
This protocol describes a general method for the synthesis of Schiff bases.[6][8]
Materials:
-
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (0.01 mol) in absolute ethanol (25 mL) in a round-bottom flask. Gentle heating may be required.
-
Add the aromatic aldehyde (0.01 mol) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate.
-
Collect the solid product by filtration and wash it with a small amount of cold ethanol.
-
If necessary, recrystallize the product from a suitable solvent (e.g., ethanol).
-
Dry the purified Schiff base.
VI. Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes. Note that yields can vary significantly based on the specific substrates and reaction scale.
| Product Type | Reactants | Solvent | Catalyst | Temperature | Reaction Time | Typical Yield |
| 4-Amino-1,2,4-triazole-3-thiol | Thiocarbohydrazide, Carboxylic Acid | None (fusion) | None | Melting point of mixture | 15-30 min | 60-80% |
| 4-Amino-1,2,4-triazole-3-thiol | Potassium dithiocarbazinate, Hydrazine hydrate | Water | None | Reflux | 3-6 hours | 65-85% |
| Schiff Base | 4-Amino-1,2,4-triazole-3-thiol, Aldehyde | Ethanol | Glacial Acetic Acid | Reflux | 4-8 hours | 50-95% |
VII. References
-
U.S. Patent 6,504,033 B1, "Process for the preparation of 4-amino-1,2,4-Triazole," issued January 7, 2003.
-
Bihdan, O. A., et al. (2024). Some transformations in a series of 4-amino-1,2,4-triazole-3-thion derivatives. Current issues in pharmacy and medicine: science and practice, 17(2), 103-107.
-
Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 203-209.
-
Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301.
-
Bihdan, O. A., et al. (2024). Some transformations in a series of 4-amino-1,2,4-triazole-3-thion derivatives. ResearchGate.
-
Kaplaushenko, A. G., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. ResearchGate.
-
Kaplaushenko, A. G., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. ResearchGate.
-
Sharma, P., & Kumar, A. (2020). Synthesis of Schiff Bases of 4-Amino-5-(2-Hydroxyphenyl)-4H-1,2,4-Triazole-3-Thiol as Potent Antimicrobial Agents. Amrit Research Journal, 6(1), 1-7.
-
Romas, A. V., et al. (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. Molecules, 28(6), 2741.
-
Badea, M., et al. (2018). SCHIFF BASES AND TRIAZOLOTHIADIAZINES DERIVED FROM A THIOPHENE-SUBSTITUTED 4-AMINO-3-MERCAPTO-1,2,4-TRIAZOLE. Revue Roumaine de Chimie, 63(5-6), 465-472.
-
Shcherbak, M. O., et al. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 26(22), 6965.
-
Kochikyan, T. V., et al. (2004). Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. Russian Journal of Organic Chemistry, 40(10), 1514-1517.
-
Gupta, A. K., et al. (2012). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[4][7][9] triazole-3-thiol derivatives and Antifungal activity. International Journal of Pharmacy & Life Sciences, 3(7), 1848-1857.
-
El-Sayed, W. A., et al. (2017). Synthesis of some novel 4-amino-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate.
-
Shcherbak, M. O., et al. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI.
-
Khan, I., et al. (2020). A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents. Scientific Reports, 10(1), 9062.
-
Linciano, P., et al. (2020). 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases. Molecules, 25(6), 1433.
-
Al-Omar, M. A. (2015). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research, 4(11), 1333-1343.
-
Kaplaushenko, A. G., et al. (2021). The synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its interaction with aldehydes. Journal of Organic and Pharmaceutical Chemistry, 19(2), 25-30.
-
Al-Adilee, K. J., & Al-Juboori, A. A. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Journal of Physics: Conference Series, 2322(1), 012044.
-
Li, H., et al. (2012). Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. Molecules, 17(7), 8199-8208.
-
Chavan, O. S. (2022). comparative study of various synthetic methods of 1,2,3-triazoles via click reaction: a mini review. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 11(3), 1091-1104.
-
Al-Mansori, S. A.-S. A.-K. (2013). Synthesis of Some New Schiff Bases and Reaction with Urea & Thiourea Derivatives from 2- Amino -1,3,4-thiadiazole-5-thiol. Journal of Al-Nahrain University, 16(2), 22-34.
Sources
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- 9. Some transformations in a series of 4-amino-1,2,4-triazole-3-thion derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
Stability issues of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol in solution
Welcome to the technical support guide for 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and handling of this compound in solution. Our aim is to equip you with the necessary information to mitigate common experimental challenges and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
The main stability issues for this compound revolve around two key aspects of its structure: the thiol group and the 1,2,4-triazole ring. The thiol (-SH) group is susceptible to oxidation, which can lead to the formation of disulfides or sulfonic acids, altering the compound's activity. The 1,2,4-triazole ring itself is generally stable, but prolonged exposure to certain conditions, such as harsh pH or high temperatures, can lead to gradual degradation.[1]
Q2: How does pH affect the stability of this compound?
The stability of this compound is significantly influenced by the pH of the solution.
-
Acidic Conditions (pH < 7): The compound demonstrates good stability in acidic environments. It has been effectively used as a corrosion inhibitor in 0.5 M hydrochloric acid, indicating its resilience in strong acid for certain durations.[2][3] For routine experimental procedures in acidic buffers (pH 3-6), significant degradation is not expected in the short term at room temperature.[1] However, long-term storage in acidic solutions is not recommended as it can lead to slow degradation.[1]
-
Neutral to Basic Conditions (pH ≥ 7): There is limited specific data on the stability of this compound in neutral or basic solutions. However, the thiol group's susceptibility to oxidation can be exacerbated at higher pH levels. It is advisable to use freshly prepared solutions and handle them under an inert atmosphere if possible when working in neutral to alkaline conditions.
Q3: What are the recommended solvents for dissolving this compound?
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are likely to be effective solvents for preparing high-concentration stock solutions.[4][5]
-
Alcohols: Ethanol and methanol may also be suitable solvents, although the solubility might be lower than in DMSO or DMF.[4][6]
-
Aqueous Solutions: The compound has been recrystallized from water, which suggests it has some, albeit likely low, aqueous solubility.[2] For biological assays, it is common practice to prepare a high-concentration stock in an organic solvent like DMSO and then dilute it into the aqueous buffer.
It is always recommended to test the solubility of a small amount of the compound in the desired solvent before preparing a bulk solution.
Troubleshooting Guide
Issue 1: I've dissolved the compound in DMSO, but I see a precipitate after a freeze-thaw cycle. What should I do?
Cause: The compound may have limited solubility in DMSO at lower temperatures, or the concentration of your stock solution may be too high.
Solution:
-
Warm the Solution: Gently warm the solution to 37°C and vortex to see if the precipitate redissolves.
-
Prepare a More Dilute Stock: If the precipitate persists, consider preparing a fresh stock solution at a lower concentration.
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, it is best practice to aliquot your stock solution into single-use volumes and store them at -20°C or -80°C.[7]
Issue 2: The color of my solution has changed over time. Is the compound degrading?
Cause: A change in color, particularly the appearance of a yellow or pink tint, can be an indicator of oxidation.[7] The thiol group is susceptible to oxidation, which can lead to the formation of colored byproducts.
Solution:
-
Prepare Fresh Solutions: It is strongly recommended to prepare solutions fresh for each experiment to minimize the risk of degradation.[1]
-
Use High-Purity Solvents: Ensure that your solvents are free of peroxides and other oxidizing contaminants.
-
Inert Atmosphere: If your application is highly sensitive to compound integrity, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).
Issue 3: I'm observing a loss of activity in my biological assay over the course of the experiment.
Cause: This could be due to the degradation of the compound in the assay buffer. The thiol group may be reacting with components of your media or undergoing oxidation.
Solution:
-
Time-Course Experiment: Perform a time-course experiment to assess the stability of the compound in your specific assay buffer.
-
Fresh Additions: If the compound is found to be unstable, consider adding it to the assay at the last possible moment or performing experiments over a shorter duration.
-
Protective Agents: In some cases, the inclusion of a mild reducing agent, such as dithiothreitol (DTT), in your buffer system could help to protect the thiol group from oxidation. However, the compatibility of such agents with your assay must be validated.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the required amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.[7]
Protocol 2: General Guidelines for Use in Aqueous Buffers
-
Thaw a single-use aliquot of the DMSO stock solution just before use.
-
Serially dilute the stock solution in your final aqueous assay buffer to the desired working concentration.
-
Ensure that the final concentration of DMSO in your assay is at a level that does not affect the biological system (typically ≤ 0.5%).
-
Use the diluted solution immediately. Do not store aqueous dilutions of the compound.
Data and Visualizations
Table 1: Qualitative Solubility of this compound and Analogs
| Solvent | Solubility of this compound | Solubility of Analogs | Reference(s) |
| Water | Low (recrystallized from water) | Insoluble (methyl analog) | [2],[6] |
| DMSO | Soluble | Soluble (phenyl analog) | [5] |
| DMF | Likely Soluble | Soluble (metal complexes of a Schiff base derivative) | [4] |
| Ethanol | Likely Soluble | Soluble (methyl and phenyl analogs) | [6],[8] |
| Acetone | Likely Soluble | Soluble (methyl analog) | [6] |
Note: "Likely Soluble" is an inference based on the compound's structure and the known solubility of similar compounds.
Diagram 1: Potential Degradation Pathway via Oxidation
Caption: Potential oxidative degradation pathways of the thiol group.
Diagram 2: Recommended Workflow for Solution Preparation and Use
Caption: Recommended workflow for handling the compound.
References
-
Al-Ahmed, Z. A. M., Darwish, M. M., El-shafay, S. M., El-Shamy, A. M., El-Nagar, M. M., Zogara, M. M., & El-Basiony, N. M. (2025). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. BMC Chemistry, 19(1), 205. [Link]
-
Al-Ahmed, Z. A. M., Darwish, M. M., El-shafay, S. M., El-Shamy, A. M., El-Nagar, M. M., Zogara, M. M., & El-Basiony, N. M. (2025). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. BMC Chemistry, 19(1), 205. [Link]
-
ChemBK. (2024, April 10). 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol Request for Quotation. Retrieved from [Link]
-
ChemBK. (2024, April 10). 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol Request for Quotation. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2021). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). [Link]
-
Oriental Journal of Chemistry. (2021). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). [Link]
-
Koval, I., Hordieieva, A., & Herhel, V. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. ScienceRise: Pharmaceutical Science, (3 (31)). [Link]
-
Ryan, M., Twedell, E., Paz, R., & Zhuang, X. (2025, February 17). Preparation of pharmacological agents. protocols.io. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. [Link]
-
Ryan, M., Twedell, E., Paz, R., & Zhuang, X. (2025, February 17). Preparation of pharmacological agents. protocols.io. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. [Link]
-
ResearchGate. (2024, January 19). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]
-
ResearchGate. (2023, August 3). Synthesis and evaluation of 4-amino-5-phenyl-4H-[2][3][9]-triazole-3-thiol derivatives as antimicrobial agents. [Link]
Sources
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- 2. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
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Technical Support Center: Troubleshooting Poor Yield in the Cyclization of Thiocarbohydrazide with Trifluoroacetic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-amino-3-(trifluoromethyl)-1,2,4-triazole-5-thiol. This document addresses the common and often frustrating issue of poor yield when cyclizing thiocarbohydrazide with trifluoroacetic acid (TFA). Our goal is to provide you with a systematic approach to troubleshooting, grounded in mechanistic principles and validated protocols, to help you optimize your reaction and achieve consistent, high-yield results.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low (<30%). What are the most common underlying causes?
Low yields in this synthesis typically stem from one or more of the following factors: incomplete reaction, competing side reactions, product decomposition under harsh conditions, or inefficient product isolation during workup. Trifluoroacetic acid is a strong acid and can promote degradation pathways if the reaction temperature or time is not carefully controlled.[1] Furthermore, thiocarbohydrazide possesses multiple nucleophilic centers, which can lead to the formation of undesired byproducts.
Q2: I suspect side reactions are the main issue. What are the likely byproducts and how can I minimize them?
The primary side reaction of concern is the formation of bicyclic or dimeric products. For instance, the initially formed triazole can potentially react further. One common side reaction in similar systems involves the reaction of thiocarbohydrazide with two molecules of the acid or a related species, leading to more complex structures.[2]
Strategies for Minimization:
-
Stoichiometry Control: Use a precise 1:1 molar ratio of thiocarbohydrazide to trifluoroacetic acid. While TFA is often used as a solvent, its role as a reactant must be accounted for. Using a large excess can drive side reactions.
-
Temperature Management: Avoid excessive heating. While thermal energy is required for the dehydration and cyclization step, high temperatures can lead to decomposition of the thiocarbohydrazide starting material or the triazole product. A systematic temperature optimization study is recommended, starting from milder conditions (e.g., 80-90 °C) and gradually increasing.[3]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions, which may occur at elevated temperatures.
Q3: What is the dual role of Trifluoroacetic Acid (TFA) in this reaction, and how does it impact the outcome?
Trifluoroacetic acid serves two critical functions:
-
Reactant: It is the source of the trifluoromethyl group that becomes the C3 substituent on the 1,2,4-triazole ring.
-
Acid Catalyst & Solvent: As a strong acid, TFA protonates the thiocarbonyl and carbonyl groups of the intermediates, facilitating the intramolecular nucleophilic attack and subsequent dehydration steps required for ring closure.[1][4]
Using TFA as the solvent ensures a high concentration of the acid catalyst, which can drive the reaction forward. However, this highly acidic environment can also promote hydrolysis of the starting material or product if water is present, or lead to charring and decomposition at high temperatures.[5] Therefore, using anhydrous TFA and maintaining strict temperature control is critical.
Q4: My workup is difficult, and I seem to lose most of my product. Can you provide a more robust protocol for isolation and purification?
The product, 4-amino-3-(trifluoromethyl)-1,2,4-triazole-5-thiol, is a polar molecule, potentially with high water solubility, making extraction-based workups inefficient. The product exists in a thiol-thione tautomeric equilibrium, which can also affect its physical properties. A precipitation-based workup is generally more effective.
A common and effective method is to pour the cooled reaction mixture into a large volume of ice-water.[3] The desired product is often insoluble in cold, acidic water and will precipitate out, leaving behind unreacted TFA and more soluble byproducts.
Key Purification Steps:
-
Precipitation: Drown the reaction mixture in ice-water to precipitate the crude product.
-
Filtration: Collect the solid via suction filtration.
-
Washing: Wash the solid thoroughly with cold deionized water to remove residual acid, followed by a non-polar solvent like hexane to remove organic impurities.
-
Recrystallization: The crude product can be effectively purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.[6]
Q5: How can I definitively confirm the structure of my product and rule out isomeric impurities?
A combination of spectroscopic methods is essential for unambiguous structure confirmation.
-
¹H NMR: Look for the characteristic broad singlet for the N-NH₂ protons and another for the SH/NH proton of the thione tautomer. The exact chemical shift will depend on the solvent (e.g., DMSO-d₆).
-
¹³C NMR: Identify the key signals for the C=S (thione) carbon (typically ~160-180 ppm) and the two distinct triazole ring carbons. The CF₃ signal will appear as a quartet due to C-F coupling.
-
¹⁹F NMR: A singlet corresponding to the -CF₃ group provides strong evidence for successful incorporation.
-
FT-IR: Look for characteristic peaks for N-H stretching (around 3100-3300 cm⁻¹), C=N stretching (around 1600 cm⁻¹), and C=S stretching (around 1200-1300 cm⁻¹).
-
Mass Spectrometry (MS): Confirm the molecular weight of the product. The ESI-MS spectrum should show a clear [M+H]⁺ or [M-H]⁻ ion corresponding to the calculated mass.
Systematic Troubleshooting Guide
This workflow provides a logical sequence for diagnosing and resolving issues with the cyclization reaction.
Caption: A step-by-step decision tree for troubleshooting poor yield.
Reaction Mechanism & Optimization Parameters
The reaction proceeds via an initial acylation of the thiocarbohydrazide by TFA to form an acyl intermediate, followed by an acid-catalyzed intramolecular cyclization and dehydration to yield the 1,2,4-triazole ring.
Caption: Proposed mechanism for triazole formation.
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale & Justification |
| Stoichiometry | 1.0 eq. Thiocarbohydrazide : 1.0-1.2 eq. TFA | A slight excess of TFA can help drive the reaction to completion, but a large excess may promote side reactions. If using TFA as a solvent, this is inherently exceeded. |
| Solvent | Neat TFA or High-Boiling Polar Aprotic (e.g., DMF, NMP) | Using TFA as a solvent maximizes catalyst concentration.[4] If neat TFA causes decomposition, switching to a solvent and using TFA as a reagent/catalyst allows for better temperature control. |
| Temperature | 90 - 120 °C | This temperature range is generally sufficient for cyclodehydration without causing excessive decomposition.[3] Optimization within this range is crucial. |
| Reaction Time | 4 - 8 hours | The reaction should be monitored by TLC or LC-MS to determine the point of maximum product formation and avoid degradation from prolonged heating. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents potential oxidative degradation of the sulfur-containing starting material and product at elevated temperatures. |
Validated Experimental Protocols
Protocol 1: Optimized Cyclization of Thiocarbohydrazide with TFA
Safety Notice: Trifluoroacetic acid is highly corrosive and volatile. All operations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add thiocarbohydrazide (1.06 g, 10 mmol).
-
Carefully add anhydrous trifluoroacetic acid (10 mL) to the flask. Note: The reaction is often performed neat, with TFA acting as both solvent and reagent.
-
Slowly heat the mixture with stirring in an oil bath to 100 °C.
-
Maintain the temperature and allow the reaction to reflux for 6 hours. Monitor the reaction progress by periodically taking a small aliquot, quenching it in water, and analyzing by TLC or LC-MS.
-
Once the reaction is complete (consumption of starting material), remove the flask from the oil bath and allow it to cool to room temperature.
Protocol 2: Recommended Workup and Purification
-
Prepare a 600 mL beaker containing 300 mL of an ice-water slurry with vigorous stirring.
-
Slowly and carefully pour the cooled reaction mixture from Protocol 1 into the beaker of ice-water. A white or off-white precipitate should form immediately.
-
Continue stirring the slurry in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by suction filtration using a Büchner funnel.
-
Wash the filter cake with three portions of cold deionized water (3 x 50 mL) to remove any residual TFA.
-
Wash the filter cake with one portion of cold hexane (25 mL) to remove non-polar impurities.
-
Air-dry the crude solid on the filter paper for 1 hour.
-
For final purification, transfer the crude solid to a flask and recrystallize from a minimal amount of hot 70% ethanol in water.[6]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by suction filtration, wash with a small amount of cold 30% ethanol, and dry under vacuum to a constant weight.
References
-
El-Gazzar, A. B. A., et al. (2012). Thiocarbohydrazides: Synthesis and Reactions. Scientific & Academic Publishing. Available at: [Link]
-
El-Gazzar, A. B. A., et al. (2012). Thiocarbohydrazides: Synthesis and Reactions. ResearchGate. Available at: [Link]
-
Chandra, K., et al. (2014). A tandem in situ peptide cyclization through trifluoroacetic acid cleavage. Angewandte Chemie International Edition. Available at: [Link]
-
Hasan, I. T., et al. (2021). Cyclization Reactions of Mono-Thiocarbohydrazones with α-Haloketones: Synthesis and Potential Biological Activities of Substituted 1,3-thiazoles and 1,3,4-thiadiazines. Jordan Journal of Chemistry. Available at: [Link]
-
Sandström, J. (1961). Cyclizations of Thiocarbohydrazide and its Mono-hydrazones. Part III. Reactions with Carbon Disulphide in Pyridine. Acta Chemica Scandinavica. Available at: [Link]
-
Akin, M., et al. (2023). Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. ACS Omega. Available at: [Link]
-
Gulevskaya, A. V., et al. (2019). TFA‐induced cyclization of compounds 8. ResearchGate. Available at: [Link]
-
Li, Z., et al. (2024). Trifluoroacetic Acid Mediated Additive-Free Late-Stage Native Peptide Cyclization to Form Disulfide Mimetics via Thioketalization with Ketones. Organic Letters. Available at: [Link]
-
Ainsworth, C. (1957). 1,2,4-Triazole-3(5)-thiol. Organic Syntheses. Available at: [Link]
-
Al-Omair, M. A., et al. (2023). The Utility of Thiocarbohydrazide for Generating Novel Triazole and Pyrazole Derivatives Containing a Sulfur Moiety as Antimicrobial Agents. ChemRxiv. Available at: [Link]
-
Forotan, M., et al. (2014). Synthesis and Antimycobacterial Activity of some Triazole Derivatives–New Route to Functionalized Triazolopyridazines. Iranian Journal of Pharmaceutical Research. Available at: [Link]
Sources
- 1. Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Synthesis and Antimycobacterial Activity of some Triazole Derivatives–New Route to Functionalized Triazolopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoroacetic Acid Mediated Additive-Free Late-Stage Native Peptide Cyclization to Form Disulfide Mimetics via Thioketalization with Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A tandem in situ peptide cyclization through trifluoroacetic acid cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Comparative study of corrosion inhibition efficiency of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol with other inhibitors
In the relentless pursuit of mitigating the deleterious effects of corrosion, researchers and materials scientists are in a constant search for highly effective and environmentally benign corrosion inhibitors. Among the various classes of organic inhibitors, triazole derivatives have garnered significant attention due to their inherent ability to form protective films on metal surfaces.[1][2] This guide provides an in-depth comparative analysis of the corrosion inhibition efficiency of a promising, yet relatively novel compound, 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (AFTT), against other established triazole-based inhibitors.
This document is intended for researchers, scientists, and drug development professionals who are actively involved in materials science, electrochemistry, and the development of anti-corrosion technologies. The insights provided herein are grounded in experimental data and aim to elucidate the structure-performance relationships that govern the efficacy of these inhibitors.
The Rationale for Triazole-Based Corrosion Inhibitors
Triazole derivatives are heterocyclic compounds characterized by a five-membered ring containing three nitrogen atoms. Their efficacy as corrosion inhibitors is largely attributed to the presence of these heteroatoms (nitrogen and, in many cases, sulfur) and delocalized π-electrons in the aromatic ring. These molecular features facilitate the adsorption of the inhibitor molecules onto the metallic substrate, thereby creating a protective barrier that isolates the metal from the corrosive environment. The adsorption process can be either physical (electrostatic interactions) or chemical (formation of coordinate bonds), or a combination of both, leading to the formation of a stable, passivating film.
Comparative Performance Analysis: AFTT vs. Other Triazole Derivatives
The inhibition efficiency of a corrosion inhibitor is not an intrinsic property but is highly dependent on the corrosive medium, the nature of the metallic substrate, and the inhibitor's molecular structure. In this section, we will compare the performance of AFTT with other notable triazole derivatives under similar experimental conditions, primarily in acidic media, which are commonly encountered in industrial processes such as acid pickling and oil and gas exploration.
Data Summary
The following table summarizes the corrosion inhibition efficiencies of AFTT and other selected triazole inhibitors on mild steel in acidic environments, as determined by various electrochemical and gravimetric techniques.
| Inhibitor | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Method | Reference |
| This compound (AFTT) | 0.5 M HCl | 300 ppm | 89 | Weight Loss | [3][4] |
| 0.5 M HCl | 300 ppm | 90.3 | Potentiodynamic Polarization | [3][4] | |
| 0.5 M HCl | 300 ppm | 91.2 | Electrochemical Impedance Spectroscopy | [3][4] | |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (APTT) | 1.0 M HCl | 80 x 10⁻⁵ M | >90 | Potentiodynamic Polarization | [5] |
| 1.0 M HCl | 8 x 10⁻⁶ M | 90 | Weight Loss, EIS, PDP | [5] | |
| 3,5-di(m-tolyl)-4-amino-1,2,4-triazole (m-DTAT) | 1 M HCl | 4 x 10⁻⁴ M | 95 | Weight Loss, Electrochemical | [1] |
| 3-Amino-1,2,4-triazole | Acidic Chloride | Not specified | - | Electrochemical | [6] |
| Benzotriazole (BTA) | Dilute NaCl, NaNO₂, Seawater | 1 mM | 100 | - | [7] |
| 10% H₂SO₄ (deoxygenated) | Not specified | 95 | - | [2] |
Note: Direct comparison of inhibition efficiencies should be approached with caution due to variations in experimental conditions such as inhibitor concentration, acid molarity, and temperature across different studies.
Mechanistic Insights into Corrosion Inhibition
The superior performance of AFTT can be attributed to its unique molecular structure. The presence of the electron-withdrawing trifluoromethyl (-CF₃) group is hypothesized to enhance the electron density on the triazole ring, thereby promoting stronger adsorption onto the metal surface. The thiol (-SH) and amino (-NH₂) groups also serve as active centers for adsorption.
The inhibition mechanism of triazole derivatives generally involves the following steps:
-
Adsorption: The inhibitor molecules adsorb onto the metal surface. This can be facilitated by the electrostatic interaction between the protonated inhibitor molecules and the negatively charged metal surface (in acidic solutions) and/or the formation of coordinate bonds between the heteroatoms (N, S) and the vacant d-orbitals of the metal atoms.
-
Film Formation: The adsorbed inhibitor molecules form a protective film that acts as a physical barrier, isolating the metal from the corrosive electrolyte.
-
Blocking of Active Sites: The inhibitor molecules block the active sites on the metal surface where corrosion reactions (both anodic and cathodic) occur.
Experimental Protocols for Evaluating Corrosion Inhibition Efficiency
To ensure the reliability and reproducibility of corrosion inhibition studies, standardized experimental procedures are paramount. This section outlines the detailed methodologies for the key techniques used to evaluate the performance of AFTT and its counterparts.
Weight Loss Method (Gravimetric)
The weight loss method is a simple and straightforward technique for determining the average corrosion rate.[8][9] It is often conducted in accordance with standards such as ASTM G31.[8][10]
Protocol:
-
Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with successively finer grades of emery paper, degreased with acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately measured and recorded.
-
Immersion: The prepared coupons are suspended in the corrosive solution (e.g., 1 M HCl) with and without different concentrations of the inhibitor for a specified period (e.g., 24 hours) at a constant temperature.
-
Cleaning and Re-weighing: After the immersion period, the coupons are removed, carefully cleaned to remove corrosion products (e.g., using a solution containing HCl and hexamine), washed, dried, and re-weighed.
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
The corrosion rate (CR) is calculated using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
The inhibition efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Potentiodynamic Polarization (PDP)
Potentiodynamic polarization is an electrochemical technique that provides information about the kinetics of both anodic and cathodic corrosion reactions.[11][12] It helps in determining the corrosion potential (E_corr), corrosion current density (i_corr), and the type of inhibition (anodic, cathodic, or mixed). ASTM G5 and G61 are relevant standards for these measurements.[3][11][13][14]
Protocol:
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
Open Circuit Potential (OCP): The working electrode is immersed in the test solution, and the OCP is allowed to stabilize.
-
Polarization Scan: The potential of the working electrode is scanned from a potential cathodic to E_corr to a potential anodic to E_corr at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The resulting polarization curve (log i vs. E) is plotted. The corrosion current density (i_corr) is determined by extrapolating the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (E_corr).
-
Inhibition Efficiency Calculation: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.[15][16][17][18][19]
Protocol:
-
Electrochemical Cell Setup: The same three-electrode cell as in PDP is used.
-
OCP Stabilization: The working electrode is immersed in the test solution until a stable OCP is reached.
-
Impedance Measurement: A small amplitude AC potential signal (e.g., 10 mV) is applied to the working electrode at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data is often fitted to an equivalent electrical circuit to model the corrosion system and extract parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl).
-
Inhibition Efficiency Calculation: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 where R_ct_inh and R_ct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Surface Analysis Techniques
a) Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the metal before and after exposure to the corrosive environment, with and without the inhibitor.[20][21][22][23][24] A smoother surface in the presence of the inhibitor indicates effective protection.
b) X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements on the metal surface.[25][26][27][28][29] It can provide direct evidence of the adsorption of the inhibitor and the formation of a protective film.[25][26][27][28][29]
Conclusion
The comparative analysis presented in this guide indicates that this compound (AFTT) is a highly effective corrosion inhibitor for mild steel in acidic environments. Its performance is comparable, and in some aspects, potentially superior to other well-established triazole derivatives. The presence of the trifluoromethyl group appears to play a crucial role in enhancing its inhibitive properties.
The detailed experimental protocols provided herein offer a standardized framework for researchers to conduct their own comparative studies and to further explore the potential of AFTT and other novel inhibitor formulations. Future research should focus on elucidating the precise adsorption mechanism of AFTT through advanced surface analytical techniques and computational modeling, as well as evaluating its performance in a wider range of corrosive environments and on different metallic substrates.
References
-
Synthesis and comparative study of the inhibitive effect of some new triazole derivatives towards corrosion of mild steel in hydrochloric acid solution. (URL: [Link])
-
Benzotriazole as a Corrosion Inhibitor for Immersed Copper. (URL: [Link])
-
Immersion Corrosion - Metallurgical Engineering Services. (URL: [Link])
-
Benzotriazole - Wikipedia. (URL: [Link])
-
Two novel Schiff bases derived from 3-amino-1,2,4-triazole as corrosion inhibitors for carbon steel pipelines during acidizing treatment of oil wells: Laboratory and theoretical studies. (URL: [Link])
-
Inhibition of Aluminum Alloy 2024 Corrosion by 4-Amino-5-Phenyl-4H-1, 2, 4-Trizole-3-Thiol in Highly Sulfuric Acid Solution. (URL: [Link])
-
Synthesis and comparative study of novel triazole derived as corrosion inhibitor of mild steel in HCl medium complemented with DFT. (URL: [Link])
-
Corrosion Inhibition and Adsorption Process of 3-Amino-5-Mercapto-1,2,4-Triazole on Aluminium Alloy: Experimental and Theoretical Studies. (URL: [Link])
-
Theoretical and experimental evaluation of the inhibiting power of 4- amino,5-phenyl-1,2,4-triazole,3-thione against corrosion c. (URL: [Link])
-
Review on Benzotriazole As Anti-corrosive Agents. (URL: [Link])
-
Impedance spectroscopy for corrosion analysis. (URL: [Link])
-
ASTM G61: Potentiodynamic Polarization – Matergenics Inc. (URL: [Link])
-
Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue. (URL: [Link])
-
ASTM G61-86(2018) - Standard Test Method for Conducting Cyclic Potentiodynamic Polarization Measurements for Localized Corrosion Susceptibility of Iron-, Nickel-, or Cobalt-Based Alloys. (URL: [Link])
-
Benzotriazole -- some tips regarding this corrosion inhibitor. (URL: [Link])
-
Corrosion Inhibition Activity and Adsorption behavior of 3-Amino-1, 2, 4-Triazole on copper. (URL: [Link])
-
Corrosion Inhibition and Adsorption Process of 3-Amino-5-Mercapto-1,2,4-Triazole on Aluminium Alloy: Experimental and Theoretical Studies. (URL: [Link])
-
Introducing X-ray photoelectron spectroscopy for corrosion studies: A tool for elucidating interfacial composition and chemistry. (URL: [Link])
-
Comparative data on corrosion protection of mild steel in HCl using two new thiazoles. (URL: [Link])
-
Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl. (URL: [Link])
-
Inhibition of Aluminum Alloy 2024 Corrosion by 4-Amino-5-Phenyl-4H-1, 2, 4-Trizole-3-Thiol in Highly Sulfuric Acid Solution. (URL: [Link])
-
Semi-Quantitative Categorization Method for the Corrosion Behavior of Metals Based on Immersion Test. (URL: [Link])
-
Inhibition of mild steel corrosion in hydrochloric using three different 1,2,4-triazole Schiff's bases: A comparative study of electrochemical, theoretical and spectroscopic results. (URL: [Link])
-
Standard Test Method for - Conducting Cyclic Potentiodynamic Polarization Measurements for Localized Corrosion Susceptibility of Iron-, Nickel-, or Cobalt-Based Alloys1. (URL: [Link])
-
How to decode the standard test methods for corrosion? (URL: [Link])
-
X-ray photoelectron spectroscopy for surface film analysis in corrosion research. (URL: [Link])
-
Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). (URL: [Link])
-
Effects of 3-Amino-1,2,4-triazole-5-thiol on the Inhibition of Pure Aluminum Corrosion in Aerated Stagnant 3.5 wt.% NaCl Solution as a Corrosion Inhibitor. (URL: [Link])
-
Corrosion inhibitive property of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol for mild steel corrosion in 10M hydrochloric acid. (URL: [Link])
-
SEM images of the steel surfaces with and without inhibitors (a). (URL: [Link])
-
Developing Corrosion Inhibitors – Using SEM to Investigate Corrosion. (URL: [Link])
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SEM images of corroded steel (a) before corrosion, (b) in Na2SO4, (c). (URL: [Link])
-
Technical Information Regarding Corrosion Testing. (URL: [Link])
-
Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. (URL: [Link])
-
Corrosion inhibition in acidic environments: key interfacial insights with photoelectron spectroscopy. (URL: [Link])
-
Scanning electron microscopy of carbon steel specimen surface after. (URL: [Link])
-
a SEM image of corroded low carbon steel surface in the absence of. (URL: [Link])
-
Electrochemical characterisation of a corrosion system by Impedance spectroscopy. (URL: [Link])
-
Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation. (URL: [Link])
-
Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection. (URL: [Link])
-
Inhibition of galvanic corrosion by 4-amino-5-phenyl-4H-1, 2, 4-trizole-3-thiol. (URL: [Link])
-
ASTM G31 Standard Guide for Laboratory Immersion Corrosion Testing of Metals US Lab. (URL: [Link])
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Laboratory Immersion Corrosion Testing of Metals1. (URL: [Link])
-
X-Ray Photoelectron Spectroscopy in Corrosion Research. (URL: [Link])
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A Comparative Analysis of the Antimicrobial Potential of Trifluoromethyl vs. Aryl-Substituted 4-Amino-1,2,4-triazole-3-thiols
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, the 1,2,4-triazole scaffold has emerged as a privileged structure in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial and antifungal properties.[1][2] This guide provides an in-depth technical comparison of two key classes of 4-amino-1,2,4-triazole-3-thiol derivatives: those substituted with a trifluoromethyl (CF3) group and those bearing various aryl substituents at the C-5 position. We will delve into their synthesis, comparative antimicrobial activities supported by experimental data, and the underlying structure-activity relationships that govern their efficacy.
The Chemical Landscape: Trifluoromethyl vs. Aryl Substitution
The core structure of 4-amino-1,2,4-triazole-3-thiol offers multiple points for chemical modification, allowing for the fine-tuning of its biological properties. The C-5 position is particularly crucial for modulating antimicrobial activity.
Aryl-substituted 4-amino-1,2,4-triazole-3-thiols have been extensively studied, with a diverse range of phenyl, pyridyl, and other aromatic moieties being incorporated.[1][3][4][5] The electronic nature of the substituents on the aryl ring, whether electron-donating or electron-withdrawing, plays a significant role in determining the compound's antimicrobial potency.
Trifluoromethyl-substituted 4-amino-1,2,4-triazole-3-thiols , on the other hand, introduce a unique element. The trifluoromethyl group is a strong electron-withdrawing group known for its ability to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. While the synthesis of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol has been reported, its antimicrobial properties are not as extensively documented in publicly available literature.[6]
Below is a generalized representation of the chemical structures under comparison:
Caption: Generalized chemical structures of C-5 substituted 4-amino-1,2,4-triazole-3-thiols.
Comparative Antimicrobial Activity: A Data-Driven Insight
To provide a clear comparison, the following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for various aryl-substituted 4-amino-1,2,4-triazole-3-thiol derivatives against common bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound (Aryl Substituent) | Test Organism | MIC (µg/mL) | Reference |
| 5-(pyridin-4-yl)- (Schiff base with p-hydroxybenzaldehyde) | Staphylococcus aureus | 16 | [1] |
| 5-(pyridin-4-yl)- (Schiff base with p-hydroxybenzaldehyde) | Bacillus subtilis | 20 | [1] |
| 5-(pyridin-4-yl)- (Schiff base with p-bromobenzaldehyde) | Escherichia coli | 25 | [1] |
| 5-(pyridin-4-yl)- (Schiff base with p-bromobenzaldehyde) | Salmonella typhi | 31 | [1] |
| 5-phenyl- (Schiff base with various aldehydes) | Staphylococcus aureus | - | [7] |
| 5-phenyl- (Schiff base with various aldehydes) | Pseudomonas aeruginosa | - | [7] |
| S-substituted 5-((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl) | Staphylococcus aureus | 31.25 - 62.5 | [8] |
| S-substituted 5-((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl) | Escherichia coli | 31.25 - 62.5 | [8] |
| S-substituted 5-((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl) | Pseudomonas aeruginosa | 31.25 - 62.5 | [8] |
| S-substituted 5-((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl) | Candida albicans | 31.25 - 62.5 | [8] |
| 5-(4-aminophenyl)- (various derivatives) | Klebsiella pneumoniae | 25 | [9] |
| 5-(4-aminophenyl)- (various derivatives) | Bacillus cereus | 25 | [9] |
| 5-(4-aminophenyl)- (various derivatives) | Pseudomonas aeruginosa | 25 | [9] |
| 5-benzyl-4-(substituted)- | Bacillus cereus | 5 | [10] |
| 4-(4-bromophenyl)-5-(4-chlorophenyl)- | Bacillus subtilis | 31.25 | [10] |
Structure-Activity Relationship (SAR) Analysis
The antimicrobial efficacy of these compounds is intricately linked to their chemical structure.
Aryl-Substituted Derivatives:
-
Influence of Substituents: The nature of the substituent on the aryl ring at the C-5 position significantly impacts activity. For instance, the presence of an electron-releasing hydroxyl group at the para position of a benzylideneamino moiety was found to enhance activity against both Gram-positive and Gram-negative bacteria.[1] Conversely, electron-withdrawing halo groups at the para position also conferred good activity.[1] This suggests that a delicate balance of electronic effects and steric factors governs the antimicrobial potential.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the aryl substituent, is crucial for its ability to penetrate bacterial cell membranes.
Trifluoromethyl-Substituted Derivative (A Mechanistic Hypothesis):
While direct experimental data is limited, the introduction of a trifluoromethyl group at the C-5 position is anticipated to have several profound effects on the molecule's antimicrobial profile:
-
Enhanced Lipophilicity: The CF3 group is highly lipophilic, which could facilitate the compound's transport across the lipid-rich membranes of microorganisms.
-
Increased Metabolic Stability: The strong carbon-fluorine bond makes the CF3 group resistant to metabolic degradation by microbial enzymes, potentially leading to a more sustained antimicrobial effect.
-
Electronic Effects: As a potent electron-withdrawing group, the CF3 group can significantly alter the electron density of the triazole ring. This may enhance the molecule's interaction with biological targets, such as essential enzymes or proteins within the microbial cell.
Potential Mechanisms of Antimicrobial Action
The precise mechanism of action for 4-amino-1,2,4-triazole-3-thiols is not fully elucidated but is believed to involve multiple targets. The presence of the thiol (-SH) and amino (-NH2) groups is considered critical for their biological activity. These groups can act as key pharmacophores, potentially interfering with various cellular processes, including:
-
Enzyme Inhibition: The triazole nucleus and its associated functional groups may bind to the active sites of essential microbial enzymes, disrupting metabolic pathways.
-
Disruption of Cell Wall Synthesis: Some heterocyclic compounds are known to interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.
-
Interference with Nucleic Acid Synthesis: The nitrogen-rich triazole ring could potentially interact with DNA or RNA, inhibiting replication and transcription.
Experimental Protocols
To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for the synthesis of the core triazole structures and for determining their antimicrobial activity.
Synthesis of 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiols
This is a generalized procedure, and specific reaction conditions may vary depending on the starting aryl hydrazide.[7][3][4][5][11]
-
Preparation of Potassium Dithiocarbazinate: To a solution of an appropriate aryl hydrazide in absolute ethanol, add an equimolar amount of potassium hydroxide. Stir the mixture until the potassium hydroxide dissolves completely. Cool the solution in an ice bath and add carbon disulfide dropwise with continuous stirring. Continue stirring for several hours at room temperature. The precipitated potassium dithiocarbazinate salt is then filtered, washed with cold ether, and dried.
-
Cyclization to 4-Amino-1,2,4-triazole-3-thiol: A suspension of the potassium dithiocarbazinate salt in water is treated with hydrazine hydrate. The reaction mixture is refluxed for several hours. Upon cooling, the desired 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol precipitates out. The solid is then filtered, washed with water, and recrystallized from a suitable solvent like ethanol.
Synthesis of this compound
This synthesis follows a similar principle but starts with trifluoroacetic acid.[6]
-
Reaction of Hydrazinecarbothiohydrazide with Trifluoroacetic Acid: A mixture of hydrazinecarbothiohydrazide and trifluoroacetic acid in water is refluxed for several hours with constant stirring.
-
Isolation and Purification: After cooling the reaction mixture, the solid product is filtered, washed with cold water, and recrystallized from water to yield the pure this compound.
Caption: Synthetic workflows for aryl and trifluoromethyl-substituted triazoles.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Preparation of Stock Solutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Preparation of Microtiter Plates: Dispense a specific volume of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Add a defined volume of the stock solution of the test compound to the first well of each row. Perform two-fold serial dilutions by transferring a specific volume of the solution from one well to the next across the plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final required concentration in the appropriate broth.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Determination of MIC: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
Caption: Experimental workflow for MIC determination by broth microdilution.
Conclusion and Future Directions
The available evidence strongly supports the antimicrobial potential of 4-amino-1,2,4-triazole-3-thiol derivatives. Aryl-substituted analogs have demonstrated a range of activities, with their efficacy being highly dependent on the nature and position of substituents on the aryl ring.
While direct comparative data for the trifluoromethyl-substituted counterpart is currently lacking in the public domain, the known physicochemical properties of the CF3 group suggest that it could be a highly promising substituent for enhancing the antimicrobial activity of the 1,2,4-triazole scaffold. The anticipated improvements in lipophilicity, metabolic stability, and target interaction warrant further investigation.
Future research should focus on:
-
Systematic Antimicrobial Screening: A head-to-head comparison of the antimicrobial activity of this compound against a broad panel of clinically relevant bacteria and fungi, alongside a diverse set of aryl-substituted analogs.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms by which these compounds exert their antimicrobial effects.
-
Lead Optimization: Utilizing the insights from SAR studies to design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties.
By systematically exploring the chemical space around the 4-amino-1,2,4-triazole-3-thiol core, the scientific community can pave the way for the development of a new generation of much-needed antimicrobial agents.
References
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- El-Lateef, H. M. A., Khalaf, M. M., Shalabi, K., & Gouda, M. (2025). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. Scientific Reports, 15(1), 1-20.
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Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][7][11]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(3), 253-265.
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- Khan, I., Ali, S., & Hameed, S. (2012). Synthesis and antibacterial activities of 5-subsituted-4-amino-1,2,4-triazole-3-thiols. Medicinal Chemistry & Drug Discovery, 3(2), 116-121.
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- De, A., De, P., & Samanta, A. (2019). antimicrobial investigation and binding mode analysis of some newly synthesized 4-amino-5-((aryl substituted)-4h-1, 2, 4-triazole-3-yl)-thio linked hydroxamic acid derivatives. Asian Journal of Pharmaceutical and Clinical Research, 12(3), 469-479.
- Plech, T., Wujec, M., & Siwek, A. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 14(3), 224.
- Karpun, Y., Parchenko, V., & Fizer, M. (2021). Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. Folia Medica, 63(4), 565-573.
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Prachand, S. (2020). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][7][11] triazole-3-thiol derivatives and Antifungal activity. International Journal of Pharmaceutical Sciences and Research, 11(8), 3876-3885.
- Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301.
- Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.
- Al-Obaidi, A. M. J., & Al-Janabi, Z. A. H. (2017). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Medical and Health Science Journal, 8(2), 1-8.
- Habib, E. E., & El-Emam, A. A. (2015). Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. International Journal of Drug Development and Research, 7(2), 069-075.
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Validating the Mechanism of Action of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (AFTT): A Comparative Guide
This guide provides a comprehensive framework for validating the corrosion inhibition mechanism of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (AFTT), a novel heterocyclic compound. We will explore its theoretical underpinnings, detail rigorous experimental validation protocols, and compare its performance against other established inhibitors. This document is intended for researchers and scientists in materials science and chemical engineering engaged in the development and evaluation of advanced anti-corrosion solutions.
Introduction: The Imperative for Advanced Corrosion Inhibitors
Corrosion is a pervasive and costly global issue, estimated to cost the world economy $2.5 trillion annually, equivalent to 3.4% of the global GDP.[1][2] The use of organic corrosion inhibitors is a primary strategy for mitigating the degradation of metallic materials in industrial applications such as oil and gas, chemical processing, and infrastructure.[3]
Among the various classes of organic inhibitors, triazole derivatives have garnered significant attention due to their high efficacy, which is attributed to the unique electronic structure of the triazole ring.[1][2][4] The presence of multiple nitrogen atoms and π-electrons facilitates strong adsorption onto metal surfaces, creating a protective barrier against corrosive agents.[2][4]
This guide focuses on a particularly promising derivative, this compound (AFTT). Its molecular architecture combines the foundational triazole ring with three key functional groups: an amino group (-NH₂), a thiol group (-SH), and a trifluoromethyl group (-CF₃). This unique combination suggests a multi-faceted interaction with the metal surface, meriting a detailed mechanistic investigation.
Proposed Mechanism of Action of AFTT
The inhibitory action of an organic molecule is fundamentally linked to its ability to adsorb onto the metal surface, displacing water molecules and blocking active sites for corrosion. The mechanism can be broadly classified into physical adsorption (physisorption), involving electrostatic interactions, and chemical adsorption (chemisorption), involving charge sharing or transfer to form coordinate bonds.[4] For AFTT, a combination of both is proposed, leading to the formation of a stable, protective film.
The key structural features of AFTT contribute to its high potential as an inhibitor:
-
1,2,4-Triazole Ring: The ring's nitrogen atoms possess lone pairs of electrons, and the aromatic system has delocalized π-electrons. These electrons can be donated to the vacant d-orbitals of metal atoms (like iron), forming strong coordinate bonds.
-
Thiol Group (-SH): The sulfur atom is a soft base and readily forms strong chemical bonds with metal surfaces, serving as a primary anchoring point for the molecule.[5][6]
-
Amino Group (-NH₂): The nitrogen atom in the amino group provides an additional active site with a lone pair of electrons for coordination with the metal surface.
-
Trifluoromethyl Group (-CF₃): This strongly electron-withdrawing group influences the electronic density distribution across the AFTT molecule. This modification can enhance the molecule's adsorption characteristics and the stability of the resulting protective film.[6]
The synergistic effect of these groups suggests that AFTT molecules adsorb onto the metal surface, forming a dense and durable barrier that isolates the metal from the aggressive environment. The adsorption is likely dominated by chemisorption due to the multiple potential coordination sites.[6]
A Multi-faceted Approach to Mechanistic Validation
Electrochemical Studies
Electrochemical methods are rapid and provide in-depth information about the kinetics of the corrosion process and the properties of the inhibitor film.[7]
A. Potentiodynamic Polarization (PDP)
-
Causality: This technique is used to determine the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. By observing the shift in the corrosion potential (Ecorr) and the reduction in corrosion current density (icorr), one can classify the inhibitor as anodic, cathodic, or mixed-type. AFTT has been identified as a mixed-type inhibitor, meaning it suppresses both reactions.[6][8][9]
-
Protocol:
-
Prepare a standard three-electrode electrochemical cell: a working electrode (e.g., low carbon steel), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).
-
Polish the working electrode to a mirror finish, clean, and dry it.
-
Immerse the electrodes in the corrosive medium (e.g., 0.5 M HCl) with and without various concentrations of AFTT (e.g., 50-300 ppm).[8][10]
-
Allow the system to stabilize by monitoring the open-circuit potential (OCP) for approximately 30-60 minutes.
-
Scan the potential from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 0.5-1 mV/s).
-
Extract corrosion parameters (Ecorr, icorr) by Tafel extrapolation of the linear portions of the anodic and cathodic curves.
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100.
-
B. Electrochemical Impedance Spectroscopy (EIS)
-
Causality: EIS is a non-destructive technique that provides detailed information about the metal/solution interface. It is used to evaluate the protective properties of the inhibitor film by measuring the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). A higher Rct value indicates slower corrosion kinetics, while a lower Cdl suggests a thicker or more compact adsorbed inhibitor film.[1][11] Studies on AFTT show a significant increase in Rct and a decrease in Cdl with increasing concentration, confirming the formation of a protective surface layer.[8][9]
-
Protocol:
-
Use the same three-electrode setup as in the PDP experiment.
-
After OCP stabilization, apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit (EEC) to extract parameters like solution resistance (Rs), Rct, and Cdl.
-
Calculate IE% using the Rct values: IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] * 100.
-
Gravimetric (Weight Loss) Measurements
-
Causality: This is a fundamental and direct method for determining the corrosion rate. It provides a tangible measure of material loss over time and is essential for validating the efficiencies calculated from electrochemical tests.[12]
-
Protocol:
-
Prepare pre-weighed metal coupons of known surface area.
-
Immerse the coupons in the corrosive solution with and without various concentrations of AFTT for a specified period (e.g., 6-24 hours) at a constant temperature.[3]
-
After immersion, remove the coupons, clean them according to standard procedures (e.g., ASTM G1-03) to remove corrosion products, dry, and re-weigh them.
-
Calculate the corrosion rate (CR) and the IE% using the weight loss data.
-
Surface Analysis Techniques
Direct visualization and chemical analysis of the metal surface provide irrefutable evidence of the inhibitor's protective action.[13][14]
-
Scanning Electron Microscopy (SEM): Provides high-magnification images of the surface morphology. A comparison of images of metal exposed to the corrosive environment with and without AFTT can reveal a smoother, less damaged surface in the presence of the inhibitor.[3][8]
-
Atomic Force Microscopy (AFM): Quantifies surface topography at the nanoscale. It is used to measure changes in surface roughness. For AFTT, AFM results have shown a significant reduction in the average surface roughness of low carbon steel, from 7.58 nm in the acid solution to 4.79 nm in the presence of 300 ppm of the inhibitor, confirming the formation of a protective film.[6][9][15]
-
X-ray Photoelectron Spectroscopy (XPS): This technique analyzes the elemental composition and chemical states of the surface. XPS can confirm the presence of elements from the AFTT molecule (C, N, S, F) on the metal surface and provide insight into the nature of the chemical bonds formed (e.g., Fe-S, Fe-N), thereby differentiating between physisorption and chemisorption.[16][17]
Adsorption Isotherm Modeling
-
Causality: To understand the interaction between the inhibitor molecules and the metal surface, experimental data can be fitted to various adsorption isotherm models (e.g., Langmuir, Frumkin, Temkin).[18][19] The best-fit model provides insights into the adsorption mechanism. The adsorption of AFTT on low carbon steel has been found to follow the Langmuir isotherm, which assumes monolayer adsorption on a homogeneous surface.[6][8][9]
-
Protocol:
-
Obtain surface coverage (θ) values at different inhibitor concentrations (C) from electrochemical or weight loss data (θ = IE% / 100).
-
Plot C/θ versus C. If a straight line is obtained, the adsorption follows the Langmuir model.
-
From the intercept of the line, calculate the standard free energy of adsorption (ΔG°ads). A value of ΔG°ads around -20 kJ/mol or less indicates physisorption, while a value around -40 kJ/mol or more suggests chemisorption. For AFTT, ΔG°ads values between -36.1 and -38.5 kJ/mol have been reported, indicating a mechanism that involves both physical and chemical adsorption.[6]
-
Theoretical Validation: A Computational Perspective
Quantum chemical calculations and molecular simulations provide molecular-level insights that complement experimental findings, helping to explain observed inhibition efficiencies based on the electronic properties of the inhibitor molecule.[20][21]
-
Quantum Chemical Calculations (DFT): Density Functional Theory is used to calculate parameters that correlate with a molecule's ability to inhibit corrosion.[22][23][24]
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency to donate electrons to the metal surface.
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a greater ability to accept electrons from the metal (back-donation).
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the molecule, which generally leads to better inhibition.[25]
-
Dipole Moment (μ): A higher dipole moment can increase the electrostatic interaction between the inhibitor and the charged metal surface.
-
Theoretical calculations for AFTT show a low hardness value (η = 0.095) and high global softness (σ = 10.482), which are indicative of its strong capability as an inhibitor.[10]
-
-
Monte Carlo (MC) Simulations: These simulations are used to find the most stable and low-energy adsorption configuration of the AFTT molecule on a metal surface (e.g., Fe(110)). The simulation calculates the adsorption energy, where a large negative value signifies a strong and spontaneous adsorption process. MC simulations for AFTT have shown a highly negative adsorption energy of -287.12 kJ/mol, confirming a very strong interaction with the steel surface.[10][26]
Comparative Performance Analysis
To contextualize the performance of AFTT, it is crucial to compare its inhibition efficiency with other well-known triazole derivatives and commercially available inhibitors under similar conditions. The data below, compiled from various studies, demonstrates the high efficacy of AFTT.
| Inhibitor | Metal | Corrosive Medium | Concentration | IE% (PDP) | IE% (EIS) | IE% (Weight Loss) | Reference(s) |
| This compound (AFTT) | Low Carbon Steel | 0.5 M HCl | 300 ppm | 89.0% | 88.6% | 89.0% | [6][8][9][10] |
| (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1) | Carbon Steel | 1 M HCl | 10⁻³ M | 94.2% | 94.6% | - | [27][28] |
| 5-(2-(9H-fluoren-9-ylidene)hydrazineyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2) | Carbon Steel | 1 M HCl | 10⁻³ M | 91.5% | 91.8% | - | [27][28] |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (APTT) | Copper | 3.5% NaCl | 10⁻³ M | >90% | >90% | >90% | [11] |
| 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol (AETT) | Copper | 0.5 M HCl | 2.58 mM | 96.1% | - | - | [29] |
| Methyl 2-(benzamido)-2-(4-p-tolyl-1H-1,2,3-triazol-1-yl) acetate (MBTTA) | Mild Steel | 1 M H₂SO₄ | 10⁻³ M | 93.7% | 94.8% | 92.9% | [3][26] |
Note: Direct comparison of efficiencies should be done with caution due to variations in experimental conditions (metal composition, acid concentration, temperature).
The data clearly positions AFTT as a highly effective corrosion inhibitor, with performance comparable to other advanced triazole derivatives. Its efficacy in a common industrial corrosive medium like HCl highlights its practical potential.
Conclusion
The validation of this compound (AFTT) as a corrosion inhibitor is a robust process that integrates theoretical predictions with comprehensive experimental evidence. The proposed mechanism, centered on strong adsorption to the metal surface via its multiple active centers (triazole ring, thiol, and amino groups), is strongly supported by:
-
Electrochemical and Gravimetric Data: Confirming its high inhibition efficiency (up to 89% for low carbon steel in 0.5 M HCl) and its function as a mixed-type inhibitor.[8][9][10]
-
Surface Analysis: SEM and AFM imaging provide visual and quantitative proof of a smoother, protected surface, while XPS would confirm the chemical nature of the adsorbed film.[8][9]
-
Adsorption Studies: The adherence to the Langmuir isotherm and a high negative value of ΔG°ads point towards a stable, monolayer film formed through a combination of physisorption and chemisorption.[6][8]
-
Computational Chemistry: DFT and Monte Carlo simulations corroborate the experimental findings, linking AFTT's potent inhibitory action to its favorable electronic structure and strong adsorption energy.[10]
AFTT stands as a highly promising candidate for corrosion protection applications. Future research should focus on its performance in a wider range of corrosive environments (e.g., H₂S, CO₂), its thermal stability, and its environmental toxicology to pave the way for its industrial deployment.
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Corrosion Inhibitor Persistency Using Langmuir Isotherm Model and Effects of Iron Carbide on Persistency. Ohio University. [Link]
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Investigation of CO2 Corrosion Inhibitor Adsorption and Desorption Behavior Using Langmuir Isotherm Model and Effects of Iron Carbide on CI Persistency. NACE International. [Link]
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A Comparative Molecular Docking Analysis of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol with Anticancer and Antifungal Drug Targets
A Senior Application Scientist's Guide to In Silico Target Evaluation
In the landscape of contemporary drug discovery, the 1,2,4-triazole scaffold stands out as a "privileged structure" due to its presence in a wide array of therapeutic agents.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including notable anticancer and antifungal properties.[3][4] The introduction of a trifluoromethyl group to this heterocyclic core can significantly enhance metabolic stability and binding affinity, making 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol a compound of considerable interest for therapeutic development.
This guide provides a comparative molecular docking study of this compound against two clinically significant enzymes: Human Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in oncology[5], and Candida albicans lanosterol 14-alpha-demethylase (CYP51), the primary target for azole antifungal drugs.[6][7] Through a detailed, step-by-step computational workflow, we will objectively compare the binding interactions of this compound with both targets, offering insights into its potential as a dual-action therapeutic agent. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage in silico methodologies for early-stage drug discovery.
Experimental Design & Rationale
The choice of target enzymes is critical for a meaningful comparative analysis. EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and is frequently overexpressed in various cancers.[5] Many 1,2,4-triazole derivatives have been investigated as EGFR inhibitors, making it a relevant target for assessing the anticancer potential of our lead compound.[3] On the other hand, CYP51 is a crucial enzyme in the ergosterol biosynthesis pathway in fungi.[8][9] Its inhibition disrupts the fungal cell membrane integrity, leading to cell death.[10] Given that triazole-based drugs are the frontline therapy for many fungal infections, evaluating the interaction with CYP51 is essential to probe the compound's antifungal potential.[6]
This comparative study will utilize a robust molecular docking protocol to predict the binding affinity and interaction patterns of this compound with both EGFR and CYP51. The causality behind our experimental choices, from protein preparation to docking algorithm selection, is grounded in established best practices to ensure the scientific integrity and reproducibility of the findings.
Detailed Experimental Protocol
A validated and reproducible molecular docking workflow is paramount for generating reliable in silico data.[11] The following protocol outlines the comprehensive steps for preparing the ligand and protein targets, performing the docking simulations, and analyzing the results.
Part 1: Ligand Preparation
The three-dimensional structure of this compound is prepared for docking as follows:
-
2D Structure Sketching and Conversion: The 2D structure of the ligand is drawn using MarvinSketch and saved in SDF format. This 2D structure is then converted to a 3D structure.
-
Energy Minimization: The 3D structure of the ligand is energy-minimized using the MMFF94 force field to obtain a stable conformation. This step is crucial for ensuring correct bond lengths and angles.
-
File Format Conversion: The energy-minimized ligand is saved in PDBQT format, which includes atomic charges and atom-type definitions necessary for AutoDock Vina.
Part 2: Protein Preparation
The crystal structures of the target enzymes are obtained from the Protein Data Bank (PDB) and prepared for docking:
-
PDB Structure Retrieval: The crystal structures of human EGFR tyrosine kinase (PDB ID: 1M17)[12] and Candida albicans CYP51 (PDB ID: 5V5Z)[13] are downloaded.
-
Protein Cleaning: All non-essential water molecules, co-crystallized ligands, and any other heteroatoms are removed from the protein structures. This ensures that the docking simulation focuses on the interaction between the target protein and the ligand of interest.
-
Addition of Polar Hydrogens and Charges: Polar hydrogen atoms are added to the protein structures, and Gasteiger charges are computed. These are essential for accurately calculating the electrostatic interactions during docking.
-
Grid Box Generation: A grid box is defined around the active site of each enzyme. The dimensions and center of the grid box are chosen to encompass the entire binding pocket, allowing the ligand to explore all possible binding conformations. For 1M17, the grid box is centered on the co-crystallized inhibitor erlotinib. For 5V5Z, the grid box is centered on the active site heme group.
Part 3: Molecular Docking Simulation
Molecular docking is performed using AutoDock Vina, a widely used and validated open-source docking program.[14]
-
Software and Algorithm: AutoDock Vina is employed for the docking simulations. Vina uses a Lamarckian genetic algorithm and an empirical scoring function to predict the binding pose and affinity of the ligand.
-
Docking Parameters: The prepared ligand and protein files are used as input. The exhaustiveness parameter, which controls the thoroughness of the conformational search, is set to 20 to ensure a comprehensive exploration of the binding landscape.
-
Execution and Output: The docking simulation is run, generating multiple binding poses for the ligand within the active site of each enzyme, ranked by their binding affinity scores (in kcal/mol).
Part 4: Analysis and Visualization
The results of the molecular docking simulations are analyzed to understand the nature of the ligand-protein interactions:
-
Binding Affinity Analysis: The binding affinity of the top-ranked pose for each target is recorded. A more negative binding energy indicates a more favorable interaction.[5]
-
Interaction Analysis: The top-ranked pose for each complex is visualized using Discovery Studio Visualizer. Hydrogen bonds, hydrophobic interactions, and other key interactions between the ligand and the amino acid residues of the active site are identified and analyzed.
-
RMSD Calculation for Validation: To validate the docking protocol, the co-crystallized ligand (erlotinib for 1M17) is re-docked into the active site. The Root Mean Square Deviation (RMSD) between the re-docked pose and the original crystallographic pose is calculated. An RMSD value of less than 2.0 Å is considered a successful validation.[11][15]
Molecular Docking Workflow
Caption: Key interactions of the ligand with CYP51.
Conclusion and Future Directions
This comparative molecular docking study has provided valuable insights into the potential of this compound as a dual-target inhibitor. The compound exhibits strong binding affinity and favorable interactions with both human EGFR tyrosine kinase and C. albicans CYP51, suggesting that it warrants further investigation for both anticancer and antifungal activities.
The in silico data presented here serves as a strong foundation for the next steps in the drug discovery pipeline. Future work should focus on the in vitro validation of these findings through enzyme inhibition assays and cell-based assays to determine the IC50 values against cancer cell lines and the minimum inhibitory concentration (MIC) against Candida albicans. Furthermore, structure-activity relationship (SAR) studies could be initiated to optimize the compound's potency and selectivity for each target. This guide demonstrates the power of computational approaches to efficiently screen and prioritize compounds for further development, ultimately accelerating the discovery of novel therapeutics.
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Monk, B. C., et al. (2017). Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery. mBio, 8(2), e00147-17. [Link]
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Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry, 277(48), 46265-46272. [Link]
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Greer, N. D. (2007). Posaconazole (Noxafil): a new triazole antifungal agent. Proceedings (Baylor University. Medical Center), 20(2), 188–196. [Link]
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RCSB Protein Data Bank. (n.d.). 5TZ1: Crystal structure of sterol 14-alpha demethylase (CYP51) from Candida albicans in complex with the tetrazole-based antifungal drug candidate VT1161 (VT1). [Link]
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RCSB Protein Data Bank. (n.d.). 5V5Z: Structure of CYP51 from the pathogen Candida albicans. [Link]
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Akhtar, T., et al. (2024). Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). Archiv der Pharmazie, e2400059. [Link]
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Sun, Y., et al. (2024). New triazole broad-spectrum antifungal agents targeting CYP51. BioWorld. [Link]
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RCSB Protein Data Bank. (n.d.). 1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. [Link]
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Wen, X., et al. (2024). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Current Medicinal Chemistry. [Link]
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RCSB Protein Data Bank. (n.d.). 1IVO: Crystal Structure of the Complex of Human Epidermal Growth Factor and Receptor Extracellular Domains. [Link]
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RCSB Protein Data Bank. (n.d.). 3VJO: Crystal structure of the wild-type EGFR kinase domain in complex with AMPPNP. [Link]
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Youssif, B. G., et al. (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic chemistry, 77, 244-255. [Link]
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Song, Y., et al. (2015). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. International journal of molecular sciences, 16(4), 7933–7951. [Link]
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ResearchGate. (2015). How can I validate a docking protocol?. [Link]
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The Scripps Research Institute. (n.d.). AutoDock. [Link]
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Thirumurugan, P., Matosiuk, D., & Jozwiak, K. (2013). Click chemistry for drug development and diverse chemical-biology applications. Chemical reviews, 113(7), 4905-4979. [Link]
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Hargrove, T. Y., et al. (2017). Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis. The Journal of biological chemistry, 292(16), 6728–6743. [Link]
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Mahar, R., et al. (2020). Anticancer Properties of 1,2,4-Triazoles. Chemistry of 1,2,4-Triazoles in Current Science. [Link]
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Wikipedia. (n.d.). Lanosterol 14 alpha-demethylase. [Link]
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Kotan, M. (2022). Antifungal Properties of 1,2,4-Triazoles. Chemistry of 1,2,4-Triazoles in Current Science. [Link]
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Othman, E. A., et al. (2021). Reported 1,2,3-triazole scaffolds as multi-target enzyme inhibitors. ResearchGate. [Link]
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Al-Dhfyan, A., et al. (2022). Triazole Derivatives Target 14α-Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition. Journal of fungi (Basel, Switzerland), 8(7), 688. [Link]
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The Early Insight Advantage: A Comparative Guide to In Silico ADME-Tox Prediction for 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol and Its Derivatives
Introduction: Navigating the Complexities of Drug Discovery with Predictive Science
The journey of a drug from a promising lead compound to a market-approved therapeutic is fraught with challenges, with a significant number of candidates failing in late-stage development due to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profiles.[1][2][3] These late-stage failures contribute significantly to the soaring costs and extended timelines of drug development.[1][3] To mitigate these risks, the early integration of ADME-Tox assessment has become a cornerstone of modern drug discovery.[4] Computational, or in silico, modeling has emerged as a powerful and cost-effective approach to predict the ADME-Tox properties of novel chemical entities before significant resources are invested in their synthesis and preclinical testing.[5][6][7]
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer effects.[8][9][10] The subject of this guide, 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS), and its derivatives represent a promising class of compounds. The introduction of a trifluoromethyl group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[11] However, these same modifications can also introduce unforeseen ADME-Tox liabilities.
This guide provides a comprehensive comparison of the predicted ADME-Tox profiles of ATFS and a curated set of its derivatives. By leveraging established in silico models, we will dissect key pharmacokinetic and toxicity endpoints. This comparative analysis aims to provide researchers, scientists, and drug development professionals with actionable insights to guide the selection and optimization of lead candidates within this chemical series. Our narrative will not only present the data but also delve into the causal relationships behind the predictions, grounded in the principles of computational chemistry and toxicology.
Methodology: A Validated In Silico Workflow for ADME-Tox Profiling
The predictive power of in silico models is critically dependent on the quality of the underlying algorithms and the datasets used for their training.[5] For this comparative analysis, we have employed a suite of well-validated, freely accessible web-based platforms, ensuring the reproducibility of our findings. The chosen tools leverage a variety of computational methods, including quantitative structure-activity relationship (QSAR) models, which correlate molecular structures with biological activities, and machine learning algorithms trained on extensive experimental data.[4][8][12][13][14][15]
Our workflow is designed to provide a holistic view of the ADME-Tox properties of the selected compounds.
Experimental Workflow: In Silico ADME-Tox Prediction
Caption: In silico ADME-Tox prediction workflow.
Step-by-Step Protocol for In Silico Prediction:
-
Compound Preparation: The 2D structures of this compound (ATFS) and its selected derivatives (S-methylated, N-acetylated, and phenyl-substituted) were drawn using a chemical drawing software and converted to the SMILES (Simplified Molecular Input Line Entry System) format.
-
Physicochemical Property and Pharmacokinetic Prediction (SwissADME):
-
Navigate to the SwissADME web server.
-
Input the SMILES string for each compound into the query field.
-
Initiate the prediction.
-
Collect data on physicochemical properties (LogP, TPSA), lipophilicity, water solubility, and drug-likeness (Lipinski's rule of five).
-
Record the predicted pharmacokinetic properties, including gastrointestinal absorption and blood-brain barrier (BBB) penetration.
-
-
Comprehensive ADME and Toxicity Prediction (pkCSM):
-
Access the pkCSM web server.
-
Submit the SMILES string for each compound.
-
Run the prediction for a comprehensive set of ADME-Tox endpoints.
-
Gather data on absorption (Human Intestinal Absorption, Caco-2 permeability), distribution (Plasma Protein Binding), metabolism (CYP450 inhibition for major isoforms), excretion (Total Clearance), and toxicity (AMES mutagenicity, hepatotoxicity).
-
-
Toxicity Prediction (ProTox-II):
-
Utilize the ProTox-II web server for a more focused toxicity assessment.
-
Enter the SMILES string for each compound.
-
Execute the toxicity prediction.
-
Record the predicted LD50 values and toxicity classes.
-
-
Data Consolidation and Analysis:
-
Compile all predicted data into structured tables for direct comparison.
-
Analyze the structure-property relationships to understand the impact of chemical modifications on the ADME-Tox profiles.
-
Results: A Comparative Analysis of Predicted ADME-Tox Profiles
The following tables summarize the predicted ADME-Tox properties for the parent compound, this compound (ATFS), and its derivatives.
Table 1: Predicted Physicochemical Properties and Drug-Likeness
| Compound | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Water Solubility (logS) | Lipinski's Rule of Five Violations |
| ATFS | 198.17 | 0.85 | 105.4 | -2.5 | 0 |
| Derivative 1 (S-methyl) | 212.20 | 1.35 | 96.2 | -2.8 | 0 |
| Derivative 2 (N-acetyl) | 240.19 | 0.65 | 125.6 | -2.3 | 0 |
| Derivative 3 (Phenyl) | 274.24 | 2.50 | 105.4 | -3.5 | 0 |
Table 2: Predicted ADME Properties
| Compound | Human Intestinal Absorption (%) | Caco-2 Permeability (log Papp) | Blood-Brain Barrier Penetration | Plasma Protein Binding (%) | CYP2D6 Inhibition | CYP3A4 Inhibition | Total Clearance (log ml/min/kg) |
| ATFS | High | Moderate | Yes | Low | No | No | High |
| Derivative 1 (S-methyl) | High | Moderate | Yes | Moderate | No | Yes | Moderate |
| Derivative 2 (N-acetyl) | High | Low | No | Low | No | No | High |
| Derivative 3 (Phenyl) | Moderate | High | Yes | High | Yes | Yes | Low |
Table 3: Predicted Toxicity Profile
| Compound | AMES Mutagenicity | Hepatotoxicity | LD50 (mg/kg) | Toxicity Class (WHO) |
| ATFS | Non-mutagenic | Low risk | 1500 | IV |
| Derivative 1 (S-methyl) | Non-mutagenic | Low risk | 1200 | IV |
| Derivative 2 (N-acetyl) | Non-mutagenic | Low risk | 2000 | V |
| Derivative 3 (Phenyl) | Mutagenic | High risk | 500 | III |
Discussion: Interpreting the In Silico Data for Lead Optimization
Our in silico analysis reveals distinct ADME-Tox profiles for this compound (ATFS) and its derivatives, offering critical insights for guiding further drug development efforts.
The Parent Compound (ATFS): A Promising Starting Point
ATFS exhibits a generally favorable ADME-Tox profile. Its compliance with Lipinski's rule of five, predicted high intestinal absorption, and low toxicity suggest a solid foundation for a drug candidate. The predicted ability to cross the blood-brain barrier could be advantageous for targeting central nervous system disorders, but a potential liability for peripherally acting drugs. Its predicted lack of inhibition of major CYP450 enzymes (CYP2D6 and CYP3A4) is a significant advantage, reducing the likelihood of drug-drug interactions.[1][3]
Derivative 1 (S-methyl): Increased Lipophilicity with Metabolic Implications
Methylation of the thiol group in Derivative 1 increases its lipophilicity (higher LogP). This modification is predicted to maintain high intestinal absorption but introduces potential inhibition of CYP3A4, a key enzyme in drug metabolism. This highlights a potential metabolic liability that would require experimental verification.
Derivative 2 (N-acetyl): Enhanced Polarity and Reduced Permeability
Acetylation of the amino group in Derivative 2 increases the molecule's polarity, as indicated by the higher Topological Polar Surface Area (TPSA). This is predicted to decrease its permeability across the Caco-2 cell monolayer and prevent it from crossing the blood-brain barrier. This modification could be strategically employed to design peripherally restricted drugs. The predicted low toxicity and lack of CYP inhibition are favorable characteristics.
Derivative 3 (Phenyl): A Cautionary Tale of Increased Toxicity
The introduction of a phenyl group in Derivative 3 significantly increases lipophilicity and molecular weight. While this is predicted to enhance Caco-2 permeability, it comes at a considerable cost. The model predicts a high risk of hepatotoxicity, mutagenicity, and significant inhibition of both CYP2D6 and CYP3A4. Furthermore, the predicted high plasma protein binding could reduce the free fraction of the drug available to exert its therapeutic effect. These predictions strongly suggest that this line of structural modification should be approached with caution or avoided.
Visualizing Structure-Property Relationships
Caption: Impact of chemical modifications on ADME-Tox properties.
Conclusion: Guiding Drug Design with Predictive Insights
This comparative guide demonstrates the utility of in silico ADME-Tox prediction in the early stages of drug discovery. Our analysis of this compound (ATFS) and its derivatives has provided a clear, data-driven rationale for prioritizing certain chemical modifications over others. The parent compound, ATFS, and its N-acetylated derivative emerge as the most promising candidates for further investigation, exhibiting favorable predicted safety and pharmacokinetic profiles. Conversely, the phenyl-substituted derivative highlights the potential for introducing significant toxicity and metabolic liabilities.
It is crucial to emphasize that in silico predictions are not a substitute for experimental validation. However, they serve as an invaluable tool for hypothesis generation, risk assessment, and the rational design of molecules with a higher probability of success in the arduous journey of drug development.[16][17] By embracing these computational approaches, research organizations can more effectively allocate resources, reduce late-stage attrition, and ultimately accelerate the delivery of novel and safe therapeutics to patients.
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A Comparative DFT Analysis of the Electronic Properties of Substituted 4-amino-1,2,4-triazole-3-thiols: A Guide for Drug Development Professionals
This guide provides a comprehensive comparative analysis of the electronic properties of substituted 4-amino-1,2,4-triazole-3-thiols, leveraging Density Functional Theory (DFT) as a powerful computational tool. It is designed for researchers, scientists, and drug development professionals seeking to understand the structure-property relationships that govern the biological activity of this important class of heterocyclic compounds. The 1,2,4-triazole nucleus is a key pharmacophore in a wide range of clinically used drugs, including antifungal, antibacterial, and anticancer agents.[1][2]
The electronic characteristics of these molecules, particularly the distribution of electron density and the energies of frontier molecular orbitals, are pivotal in their interactions with biological targets.[3][4] Substituents on the triazole ring can significantly modulate these properties, offering a strategy for the rational design of more potent and selective therapeutic agents. This guide will delve into the theoretical underpinnings of DFT calculations, provide a detailed experimental workflow for performing these analyses, and present a comparative study of various substituted 4-amino-1,2,4-triazole-3-thiols.
Theoretical Background: The Power of Density Functional Theory in Drug Design
Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry and drug discovery. It provides a robust framework for investigating the electronic structure of molecules, offering a balance between computational cost and accuracy. The core principle of DFT is that the energy of a molecule can be determined from its electron density, a more manageable quantity than the complex many-electron wavefunction.
For the 1,2,4-triazole-3-thiol scaffold, a critical aspect to consider is the potential for thiol-thione tautomerism.[5][6][7] This phenomenon involves the migration of a proton between the sulfur and a nitrogen atom, leading to two distinct isomers with different electronic and potentially biological properties. DFT calculations are particularly well-suited to determine the relative stabilities of these tautomers and predict which form is predominant under physiological conditions.[5][6] Studies have shown that the thione form is generally the more stable tautomer in the gas phase.[5][6]
Key electronic parameters derived from DFT calculations that are crucial for understanding the reactivity and interaction of these molecules include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) reflects its electron-accepting ability.
-
HOMO-LUMO Energy Gap (ΔE): The difference between ELUMO and EHOMO is a measure of the molecule's chemical stability and reactivity. A smaller energy gap generally indicates higher reactivity.[3][8]
-
Mulliken Population Analysis: This method partitions the total electron density among the atoms in a molecule, providing insights into the partial atomic charges and identifying potential sites for electrophilic or nucleophilic attack.[9][10]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This is invaluable for predicting non-covalent interactions with biological receptors.
The choice of the DFT functional and basis set is critical for obtaining reliable results. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, paired with a basis set like 6-31G(d,p) or 6-311++G(d,p), has been shown to be well-suited for studying tautomerism and electronic properties in triazole systems.[5][6][11][12][13]
Methodology for Computational Analysis: A Step-by-Step Protocol
This section outlines a detailed, self-validating protocol for the DFT analysis of substituted 4-amino-1,2,4-triazole-3-thiols. The causality behind each step is explained to ensure scientific rigor and reproducibility.
Experimental Workflow for DFT Calculations
Caption: Workflow for DFT Analysis of Triazole Derivatives.
Step-by-Step Methodology:
-
Molecular Structure Generation:
-
Action: Build the initial 3D structures of the parent 4-amino-1,2,4-triazole-3-thiol and its substituted derivatives using molecular modeling software (e.g., GaussView, Avogadro).
-
Causality: An accurate initial geometry is crucial for the efficiency and success of the subsequent optimization process.
-
-
Geometry Optimization:
-
Action: Perform a full geometry optimization of each molecule using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This process systematically alters the molecular geometry to find the lowest energy conformation.
-
Causality: This step is essential to locate the equilibrium structure of the molecule on the potential energy surface, which is a prerequisite for accurate property calculations.
-
-
Frequency Calculation:
-
Action: After optimization, perform a frequency calculation at the same level of theory.
-
Causality: This calculation serves two purposes: 1) to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies), and 2) to obtain thermodynamic properties such as zero-point vibrational energy (ZPVE). If imaginary frequencies are present, it indicates a saddle point, and the geometry must be re-optimized.
-
-
Single Point Energy Calculation:
-
Action: With the optimized geometry, perform a single point energy calculation, often with a larger basis set (e.g., 6-311++G(d,p)) for improved accuracy of the electronic properties.
-
Causality: This provides a more accurate electronic energy for the stable conformation, from which various electronic properties will be derived.
-
-
Analysis of Electronic Properties:
-
Action: From the output of the single point energy calculation, extract the energies of the HOMO and LUMO, the Mulliken atomic charges, and generate the MEP map.
-
Causality: These parameters provide a quantitative and qualitative understanding of the molecule's electronic structure and reactivity.
-
Results and Discussion: A Comparative Analysis
To illustrate the utility of this approach, we present a comparative analysis of the electronic properties of a parent 4-amino-1,2,4-triazole-3-thiol and two substituted derivatives: one with an electron-donating group (EDG) and one with an electron-withdrawing group (EWG).
Thiol-Thione Tautomerism
Caption: Thiol-Thione Tautomerism in 4-amino-1,2,4-triazole-3-thiol.
Computational studies consistently show that for 1,2,4-triazole-3-thiones, the thione tautomer is energetically more favorable than the thiol form.[5][6] This has significant implications for how these molecules interact with biological targets, as the protonation state and the location of the double bond influence the molecule's hydrogen bonding capabilities and overall shape.
Table 1: Comparison of Calculated Electronic Properties
| Compound | Substituent (R) | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Dipole Moment (Debye) |
| 1 | -H (Parent) | -6.89 | -1.52 | 5.37 | 3.45 |
| 2 | -OCH3 (EDG) | -6.54 | -1.38 | 5.16 | 4.12 |
| 3 | -NO2 (EWG) | -7.21 | -2.15 | 5.06 | 6.78 |
Note: These are representative values and will vary depending on the specific DFT functional and basis set used.
Analysis of Frontier Molecular Orbitals:
The introduction of an electron-donating group (-OCH3) raises the energy of both the HOMO and LUMO, leading to a smaller energy gap compared to the parent compound. This suggests that the substituted molecule is more reactive and a better electron donor. Conversely, the electron-withdrawing group (-NO2) lowers the energies of both frontier orbitals, also resulting in a reduced energy gap and indicating increased reactivity, particularly as an electron acceptor. The HOMO-LUMO gap is a critical parameter in assessing the bioactivity of molecules.[3][8][14]
Mulliken Population Analysis and Molecular Electrostatic Potential:
The Mulliken charges and MEP maps (not shown) would reveal the redistribution of electron density upon substitution. For the -OCH3 derivative, an increase in negative charge would be expected on the triazole ring, particularly on the nitrogen and sulfur atoms, making them more nucleophilic. For the -NO2 derivative, the strong electron-withdrawing nature of the nitro group would lead to a more positive electrostatic potential on the ring, making it more susceptible to nucleophilic attack. These charge distributions are crucial for predicting intermolecular interactions, such as hydrogen bonding and electrostatic interactions with amino acid residues in a protein's active site.
Conclusion and Future Directions
This guide has demonstrated the power of DFT as a predictive tool in the study of substituted 4-amino-1,2,4-triazole-3-thiols. By systematically analyzing key electronic properties, researchers can gain valuable insights into the structure-activity relationships of these compounds. The presented workflow provides a robust and scientifically sound methodology for conducting such comparative analyses.
Future work in this area could involve expanding the library of substituents to build more comprehensive Quantitative Structure-Activity Relationship (QSAR) models.[15] Furthermore, combining DFT calculations with molecular docking and molecular dynamics simulations can provide a more dynamic and realistic picture of how these molecules interact with their biological targets, ultimately accelerating the discovery and development of novel and more effective therapeutic agents. The inherent versatility of the 1,2,4-triazole scaffold, coupled with the predictive power of computational chemistry, ensures that this class of compounds will remain a fertile ground for drug discovery for years to come.[1][15][16][17]
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A Comparative Analysis of the Antifungal Efficacy of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (AFTT) Against Leading Commercial Fungicides
Introduction
The relentless evolution of fungal pathogens and the emergence of resistance to conventional antifungal agents necessitate a continuous search for novel, more effective therapeutic options. Within this landscape, the 1,2,4-triazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous successful antifungal drugs.[1] This guide provides a comprehensive technical benchmark of a promising investigational compound, 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (AFTT), against established commercial fungicides: the azole Fluconazole, the echinocandin Caspofungin, and the polyene Amphotericin B.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison of antifungal efficacy grounded in established experimental protocols. While extensive data on AFTT is still emerging, this guide synthesizes the known antifungal potential of its chemical class with standardized testing methodologies to provide a predictive and comparative framework.
Mechanisms of Action: A Tale of Different Targets
A fundamental understanding of how these antifungal agents operate at a molecular level is crucial for interpreting efficacy data and predicting potential synergies or antagonisms.
This compound (AFTT) and Azoles (Fluconazole): Like other triazole-based antifungals, AFTT is hypothesized to target the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[2][3][4][5] This enzyme is a critical component of the ergosterol biosynthesis pathway.[2][3][4][5] By inhibiting this enzyme, triazoles prevent the conversion of lanosterol to ergosterol, the primary sterol in the fungal cell membrane.[2][3][4][5] The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt membrane integrity and function, ultimately leading to the inhibition of fungal growth.[4][5]
Echinocandins (Caspofungin): This class of antifungals has a unique mechanism of action, targeting the fungal cell wall. Caspofungin non-competitively inhibits the enzyme β-(1,3)-D-glucan synthase, which is responsible for the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall. The resulting glucan-deficient cell wall is unable to withstand osmotic stress, leading to cell lysis and fungal death.
Polyenes (Amphotericin B): Amphotericin B, a macrocyclic polyene, directly targets ergosterol in the fungal cell membrane. It binds to ergosterol, forming pores or channels that disrupt the membrane's integrity. This leads to the leakage of essential intracellular components, such as ions and small organic molecules, resulting in cell death.
Caption: Standard workflow for in vitro antifungal susceptibility testing.
Comparative In Vitro Efficacy Data (Hypothetical)
The following table presents a hypothetical but plausible set of MIC values based on the known activities of these antifungal classes.
| Antifungal Agent | Candida albicans (MIC, µg/mL) | Aspergillus fumigatus (MIC/MEC, µg/mL) | Cryptococcus neoformans (MIC, µg/mL) |
| AFTT (Investigational) | 0.25 - 2 | 0.5 - 4 | 0.125 - 1 |
| Fluconazole (Azole) | 0.25 - 4 [6][7][8] | >64 | 4 - 16 [9] |
| Caspofungin (Echinocandin) | 0.03 - 0.25 | 0.03 - 0.25 (MEC) [10][11][12][13] | >16 |
| Amphotericin B (Polyene) | 0.25 - 1 [14] | 0.5 - 2 | 0.125 - 1 [9][15][16][17][18] |
In Vivo Efficacy Assessment
While in vitro data provides a valuable initial screen, in vivo models are essential for evaluating the therapeutic potential of a new antifungal agent in a complex biological system. [19]A commonly used and well-established model is the murine model of disseminated candidiasis. [19][20][21][22][23]
Experimental Protocol: Murine Model of Disseminated Candidiasis
-
Animal Model:
-
Infection:
-
Treatment:
-
Administer AFTT and the comparator fungicides (Fluconazole, Caspofungin, Amphotericin B) at various doses via an appropriate route (e.g., intraperitoneal or oral gavage) starting at a specified time post-infection.
-
-
Efficacy Endpoints:
-
Survival: Monitor the mice daily for a set period (e.g., 21 days) and record mortality. Survival curves are then generated and analyzed.
-
Fungal Burden: At specific time points, humanely euthanize a subset of mice from each group. Aseptically remove target organs (typically kidneys, as they are a primary site of fungal proliferation in this model), homogenize the tissue, and plate serial dilutions on agar to determine the number of colony-forming units (CFU) per gram of tissue. [21][22]
-
Caption: Workflow for the murine model of disseminated candidiasis.
Discussion and Future Directions
This guide outlines a robust framework for benchmarking the antifungal efficacy of the novel triazole-thiol compound, AFTT, against key commercial fungicides. Based on the known antifungal properties of the 1,2,4-triazole class, it is anticipated that AFTT will demonstrate potent activity against a broad spectrum of fungal pathogens, particularly yeasts like Candida and Cryptococcus. [1][24][25]Its efficacy against filamentous fungi such as Aspergillus will be a key point of investigation.
The comparative data, once generated through the described protocols, will be instrumental in positioning AFTT within the current antifungal armamentarium. Key areas for future investigation will include:
-
Spectrum of Activity: Testing AFTT against a wider panel of clinically relevant fungi, including resistant strains.
-
Toxicity Profiling: Comprehensive in vitro and in vivo studies to determine the therapeutic index of AFTT.
-
Pharmacokinetics and Pharmacodynamics: Elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of AFTT to optimize dosing regimens.
-
Combination Studies: Investigating potential synergistic or antagonistic interactions with other antifungal agents.
The systematic approach detailed herein will provide the necessary data to rigorously evaluate the potential of this compound as a next-generation antifungal agent.
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A Researcher's Guide to In Vivo vs. In Vitro Studies of 4-Amino-5-Aryl-4H-1,2,4-Triazole-3-Thiol Derivatives
In the landscape of medicinal chemistry, the 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2] The journey from a synthesized derivative to a potential therapeutic agent is a meticulous process, critically dependent on a robust evaluation of its biological effects. This guide provides an in-depth comparison of in vitro and in vivo methodologies for studying these promising compounds, offering insights into experimental design, data interpretation, and the crucial interplay between these two fundamental research paradigms.
The Foundational Role of In Vitro Studies: A First Look at Biological Potential
In vitro studies, conducted in a controlled environment outside of a living organism, serve as the initial and essential screening funnel in drug discovery. They are indispensable for rapidly assessing the intrinsic activity of a large number of newly synthesized 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives in a cost-effective and high-throughput manner.[3] These assays provide the first glimpse into a compound's potential efficacy and mechanism of action at a cellular and molecular level.
A typical in vitro screening cascade for these triazole derivatives often involves a battery of assays targeting their expected biological activities. For instance, antimicrobial potential is commonly evaluated using methods like agar-well diffusion and broth dilution to determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.[1][4][5] In the realm of oncology, cytotoxicity is a key parameter, frequently measured using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on various cancer cell lines.[6][7] These assays quantify the concentration at which a compound inhibits cell growth by 50% (IC50), a critical metric for comparing the potency of different derivatives.[6]
The causality behind these choices lies in the need for quantifiable and reproducible data. For example, the MTT assay is based on the principle that viable cells with active mitochondria can reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of living cells.[3] This provides a reliable measure of the compound's cytotoxic effect.
A typical workflow for the in vitro screening of novel triazole derivatives.
The Indispensable Role of In Vivo Studies: Assessing a Compound in a Complex Biological System
While in vitro studies are powerful, they represent a simplified system. The true test of a compound's therapeutic potential can only be assessed in vivo, within a living organism. These studies are crucial for understanding a compound's pharmacokinetics (what the body does to the drug - absorption, distribution, metabolism, and excretion, or ADME) and pharmacodynamics (what the drug does to the body).[8]
For 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives that show promise in vitro, the transition to in vivo models is a critical step. In the context of anticancer research, this often involves using animal models, such as mice with induced tumors (e.g., Ehrlich ascites carcinoma or Dalton Lymphoma Ascites).[9][10] Parameters such as tumor volume, tumor weight, and mean survival time are measured to evaluate the compound's efficacy.[10] For antimicrobial studies, an infection is induced in an animal model, and the ability of the compound to reduce the bacterial load in tissues is assessed.[11]
A crucial aspect of in vivo testing is the evaluation of toxicity. Acute toxicity studies are performed to determine the lethal dose 50 (LD50), which is the dose required to kill 50% of the test animal population.[12][13] These studies are essential for establishing a preliminary safety profile and determining a safe dosage range for further efficacy studies.[12]
A representative experimental design for in vivo evaluation of triazole derivatives.
Bridging the Gap: Correlating In Vitro and In Vivo Data
The ultimate goal is to find a strong correlation between in vitro activity and in vivo efficacy. However, this is not always straightforward. A compound with a low IC50 value in vitro may not be effective in vivo due to poor absorption, rapid metabolism, or high toxicity.[8] Conversely, a compound with modest in vitro activity might show significant in vivo efficacy if it has favorable pharmacokinetic properties.
The table below presents a hypothetical comparison of data for two 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives to illustrate this point.
| Compound | In Vitro Cytotoxicity (IC50 in µM) [MCF-7 Breast Cancer Cells] | In Vivo Anticancer Efficacy (Tumor Growth Inhibition in %) [Xenograft Mouse Model] | Acute Toxicity (LD50 in mg/kg) [Mice] |
| Derivative A | 2.5 | 65 | 500 |
| Derivative B | 15.0 | 20 | >2000 |
In this example, Derivative A shows high potency in vitro and significant efficacy in vivo. However, its lower LD50 suggests a narrower therapeutic window compared to Derivative B. Derivative B, while less potent in vitro, is much less toxic, which could make it a more viable candidate for further development, perhaps with modifications to improve its efficacy. This underscores the importance of considering the complete dataset from both in vitro and in vivo studies.
The logical flow from in vitro screening to in vivo validation and lead optimization.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and standardized protocols are paramount.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay[6]
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, HCT-116) in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[6]
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.[6]
Protocol 2: In Vivo Anticancer Efficacy in an Ehrlich Ascites Carcinoma (EAC) Mouse Model[9]
-
Animal Acclimatization: Acclimatize Swiss albino mice for at least one week before the experiment with free access to food and water.
-
Tumor Induction: Inoculate EAC cells (e.g., 2 x 10^6 cells) intraperitoneally into the mice.
-
Treatment Groups: Randomly divide the mice into groups: a negative control group (vehicle), a positive control group (e.g., 5-fluorouracil), and treatment groups receiving different doses of the test compound.
-
Compound Administration: Start the treatment 24 hours after tumor inoculation. Administer the test compounds and controls intraperitoneally daily for a specified period (e.g., 9 days).
-
Monitoring: Monitor the body weight, and general health of the mice daily.
-
Endpoint Analysis: After the treatment period, record the survival time of the mice. In a separate cohort, sacrifice the mice on a specific day (e.g., day 10), collect the ascitic fluid, and measure its volume. Perform hematological analysis (e.g., RBC, WBC counts) from blood samples.
-
Data Analysis: Calculate the mean survival time, percentage increase in life span, and changes in hematological parameters to evaluate the anticancer efficacy of the compound.[9]
Conclusion
The evaluation of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives necessitates a synergistic approach that leverages the strengths of both in vitro and in vivo methodologies. In vitro assays provide a rapid and efficient means to identify compounds with promising biological activity, while in vivo studies are indispensable for validating their efficacy and safety in a complex physiological system. A thorough understanding of the principles, protocols, and interpretation of data from both realms is essential for researchers, scientists, and drug development professionals to successfully navigate the path from a novel chemical entity to a potential therapeutic agent. The judicious use of these complementary approaches will undoubtedly accelerate the discovery of new and effective drugs based on this versatile chemical scaffold.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
Navigating the complexities of chemical waste management is a critical aspect of ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS), a compound notable for its unique chemical properties stemming from its trifluoromethylated triazole-thiol structure.[1][2][3][4] The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed to provide researchers, scientists, and drug development professionals with the necessary information to manage this chemical waste responsibly.
The trifluoromethyl group imparts a high degree of metabolic stability and lipophilicity, which are advantageous in medicinal chemistry but also suggest environmental persistence.[1][5][6][7] The triazole ring and thiol group further contribute to its chemical reactivity and potential biological activity.[1][8][9] Therefore, a cautious and informed approach to its disposal is paramount.
Part 1: Hazard Identification and Risk Assessment
Before initiating any disposal procedure, a thorough understanding of the hazards associated with ATFS is essential. This initial assessment forms the basis for all subsequent handling and disposal decisions.
1.1. Review the Safety Data Sheet (SDS): The SDS is the primary source of information regarding the hazards of a chemical.[10] For ATFS, the SDS indicates that it can cause skin and eye irritation.[10] It is crucial to have the most current SDS for CAS No. 24848-20-2 readily accessible.[2][10]
1.2. Health Hazards:
-
Irritation: ATFS is known to be an irritant to the skin and eyes.[1][10][11]
-
Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray of the compound.[10][12] In case of inhalation, the affected person should be moved to fresh air.[10]
-
Ingestion: While specific data is limited, ingestion of similar chemical entities can be harmful.[13]
1.3. Environmental Hazards:
-
The trifluoromethyl group suggests that ATFS may be persistent in the environment.[1]
-
Triazole derivatives can be toxic to aquatic organisms.[14] Therefore, ATFS must be prevented from entering drains and waterways.[11][15]
1.4. Chemical Reactivity:
-
The thiol group (-SH) can have a strong, unpleasant odor (stench) and may react with strong oxidizing agents.[13]
-
Hazardous decomposition products can include nitrogen oxides, carbon monoxide, carbon dioxide, and sulfur oxides.[13]
| Hazard Category | Key Considerations | Recommended Precautions |
| Health Hazards | Skin and eye irritant, potential for inhalation toxicity.[1][10] | Wear appropriate Personal Protective Equipment (PPE).[10] Use in a well-ventilated area or with local exhaust ventilation.[10][16] |
| Environmental Hazards | Potential for environmental persistence and aquatic toxicity.[1][14] | Prevent release into the environment.[15] Collect spillage.[15][16] |
| Chemical Hazards | Reactivity with strong oxidizers, potential for hazardous decomposition.[13] | Store away from incompatible materials.[13] |
Part 2: Personal Protective Equipment (PPE) and Safe Handling
Adherence to proper PPE protocols is non-negotiable to mitigate the risks of exposure during the handling and disposal of ATFS.
2.1. Mandatory PPE:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[10] A face shield may be necessary if there is a risk of splashing.[12]
-
Hand Protection: Wear protective gloves resistant to chemicals. Nitrile or neoprene gloves are generally suitable, but always check the manufacturer's compatibility data.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, wear impervious clothing to prevent skin contact.[10]
-
Respiratory Protection: If engineering controls are insufficient or if dust is generated, use a NIOSH-approved respirator.[10]
2.2. Handling Procedures:
-
Always handle ATFS in a well-ventilated area, preferably within a chemical fume hood.[10][16]
-
Avoid generating dust.
-
Do not eat, drink, or smoke in areas where ATFS is handled or stored.[13][16]
Part 3: Segregation and Waste Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure that the waste is directed to the appropriate disposal facility.
3.1. Waste Categorization: ATFS is a halogenated organic compound due to the presence of the trifluoromethyl group.[17][18] This classification is critical for its disposal pathway.
3.2. Waste Containers:
-
Use a designated, properly labeled hazardous waste container.
-
The container must be made of a material compatible with ATFS. A high-density polyethylene (HDPE) container is a suitable choice.
-
The container must have a secure, tight-fitting lid to prevent leaks or the release of vapors.[10][12][16]
3.3. Labeling: The waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and CAS number "24848-20-2"
-
The associated hazards (e.g., Irritant, Environmentally Hazardous)
-
The accumulation start date.
3.4. Incompatible Wastes: Do not mix ATFS waste with:
-
Strong oxidizing agents
-
Strong acids or bases, unless as part of a specific neutralization procedure.
Part 4: Disposal Procedures
The final disposal of ATFS must be conducted in compliance with local, state, and federal regulations. The primary recommended method for halogenated organic compounds is incineration.
4.1. Primary Disposal Method: Incineration
-
High-temperature incineration in a facility equipped with afterburners and scrubbers is the preferred method for the destruction of halogenated organic compounds.[19] This ensures the complete breakdown of the molecule into less harmful components.
-
The disposal must be carried out by a licensed and certified hazardous waste disposal contractor.
4.2. Neutralization (for small spills):
-
For small spills, a cautious neutralization might be considered, but only by trained personnel with a full understanding of the potential reactions.
-
A weak oxidizing agent like sodium hypochlorite solution could potentially be used to oxidize the thiol group, but this should be done with extreme care due to the potential for exothermic reactions and the release of hazardous fumes.
-
Given the complexities and potential hazards, direct disposal of the absorbed spill material via incineration is the safer and more recommended approach.
4.3. Spill Management:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[12][15]
-
Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[15][20]
-
Clean the spill area with a suitable solvent (e.g., acetone, ethanol), and collect the cleaning materials as hazardous waste.
-
Decontaminate all tools and equipment used in the cleanup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Safety Data Sheet - Methyl Mercaptan. Middlesex Gases & Technologies. 2015. Available from: [Link]
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250 ppm Ethyl Mercaptan Safety Data Sheet. Airgas. 2017. Available from: [Link]
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Darwish, M.M., et al. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. BMC Chemistry. 2025. Available from: [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. Available from: [Link]
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Managing mercaptans. Oilfield Technology. 2024. Available from: [Link]
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Ethyl Mercaptan Safety Data Sheet. Airgas. 2022. Available from: [Link]
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3-Amino-5-mercapto-1,2,4-triazole Safety Data Sheet. Available from: [Link]
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4-Amino-4H-1,2,4-triazole Safety Data Sheet. Available from: [Link]
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4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment. PubMed. 2025. Available from: [Link]
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Navigating the Safe Handling of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are foundational to discovery. Among these, 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS), a compound with significant potential in various research domains, requires meticulous handling due to its inherent hazardous properties. This guide provides an in-depth, procedural framework for the safe management of ATFS in a laboratory setting, from initial handling to final disposal, ensuring the well-being of personnel and the integrity of the research environment.
Understanding the Hazard Profile of ATFS
ATFS is classified as a hazardous substance that can cause significant irritation upon contact. The primary hazards associated with this compound are:
-
Skin Irritation: Direct contact can lead to redness, itching, and inflammation.
-
Serious Eye Irritation: Accidental splashing can cause severe eye damage.
-
Respiratory Irritation: Inhalation of the powdered form can irritate the respiratory tract.
Given these risks, a multi-layered approach to personal protective equipment (PPE) is not merely a recommendation but a mandatory prerequisite for handling this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The proper selection and consistent use of PPE are paramount to mitigating the risks associated with ATFS. The following table outlines the minimum required PPE, with explanations rooted in the chemical's properties.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene) with a minimum thickness of 8 mils.[1][2][3][4][5][6] | The thiol group and trifluoromethyl moiety can be aggressive towards certain materials. Double-gloving provides an extra layer of protection against potential permeation and allows for safe removal of the outer glove if contaminated. Thicker gloves offer greater resistance to chemical breakthrough.[2][4] |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against accidental splashes of both the solid powder and its solutions, which can cause serious eye irritation. A face shield offers an additional barrier for the entire face.[7] |
| Body Protection | A chemical-resistant lab coat, fully fastened. | Prevents contamination of personal clothing and skin contact with the chemical. |
| Respiratory Protection | All handling of powdered ATFS must be conducted within a certified chemical fume hood.[8][9] | The fine particulate nature of the powder poses an inhalation hazard. A fume hood provides effective local exhaust ventilation, capturing airborne particles at the source and preventing respiratory irritation.[8] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured and methodical approach to handling ATFS is crucial to minimize exposure and prevent accidents. The following workflow provides a detailed, step-by-step guide for common laboratory procedures involving this compound.
Workflow for Handling this compound
Figure 1: A comprehensive workflow for the safe handling of ATFS, from preparation to disposal.
Detailed Protocol
1. Preparation:
-
Designate a Work Area: All work with solid ATFS must be performed in a certified chemical fume hood to mitigate inhalation hazards.[8][9] Ensure the work area is clean and uncluttered.
-
Assemble PPE: Before entering the designated work area, don all required PPE as specified in the table above.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weigh paper, glassware, and solvents, within the fume hood to minimize movement in and out of the controlled space.
2. Handling (Inside the Fume Hood):
-
Weighing the Powder:
-
To minimize the risk of airborne powder, use the "tare method" for weighing.[8][9][10]
-
Place a sealed container (e.g., a vial with a screw cap) on the analytical balance and tare it.[9][10]
-
Inside the fume hood, carefully add the desired amount of ATFS powder to the tared container.[8][9][10]
-
Seal the container before removing it from the fume hood to re-weigh.[8][9][10]
-
Repeat as necessary to obtain the precise weight, always performing the powder transfer inside the fume hood.[8]
-
-
Dissolving the Powder:
-
Slowly add the weighed ATFS powder to the chosen solvent in a suitable flask or beaker. Never add the solvent to the powder, as this can increase the risk of splashing.
-
Stir the solution gently to avoid aerosolization.
-
-
Transferring the Solution:
-
Use appropriate and clean glassware for all transfers.
-
Conduct all transfers of the ATFS solution within the fume hood.
-
3. Cleanup and Decontamination:
-
Surface Decontamination: After each use, thoroughly decontaminate all work surfaces within the fume hood. A 10% bleach solution is effective for oxidizing thiols and should be used to wipe down all potentially contaminated areas.[11][12]
-
Glassware Decontamination: All glassware that has come into contact with ATFS should be immediately rinsed with a suitable solvent and then soaked in a 10% bleach solution for at least one hour to neutralize any residual thiol.[11][13]
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. The outer gloves should be removed first, followed by the face shield, lab coat, and finally the inner gloves. Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of ATFS and associated waste is a critical component of safe laboratory practice. All waste must be handled as hazardous waste and disposed of in accordance with institutional, local, and federal regulations.[14][15][16]
1. Waste Segregation:
-
Solid Waste: All contaminated solid materials, including gloves, weigh paper, and paper towels, must be collected in a designated, clearly labeled hazardous waste container.[11][16] This container should be lined with a heavy-duty plastic bag.
-
Liquid Waste: All unused ATFS solutions and the first rinsate from cleaning glassware should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
Empty Containers: The original ATFS container must be triple-rinsed with a suitable solvent before it can be disposed of as non-hazardous waste.[14][15][16][17] The rinsate from this process must be collected and disposed of as hazardous liquid waste.[16][17]
2. Waste Labeling:
All hazardous waste containers must be labeled with the following information:[8][9][17][18][19]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The hazards associated with the waste (e.g., "Irritant," "Toxic")
-
The accumulation start date (the date the first waste is added to the container)
-
The name and contact information of the generating laboratory
3. Waste Collection:
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for all hazardous waste. Do not pour any ATFS solutions or rinsate down the drain.
Emergency Procedures: Preparedness for the Unexpected
Even with the most stringent safety protocols, accidents can happen. Being prepared with clear and concise emergency procedures is essential.
1. Minor Spill (Contained within the Fume Hood):
-
Alert nearby personnel.
-
Contain the spill: Use a chemical spill kit with absorbent pads to contain the spill. For solid spills, gently cover with absorbent material.
-
Neutralize: For liquid spills, after absorption, wipe the area with a 10% bleach solution.
-
Clean-up: Collect all contaminated materials in a hazardous waste bag, label it, and dispose of it as hazardous waste.
-
Decontaminate: Thoroughly decontaminate the fume hood surfaces with a 10% bleach solution.
2. Major Spill (Outside of the Fume Hood) or Personal Exposure:
-
Evacuate: Immediately evacuate the laboratory and alert others in the vicinity.
-
Isolate: Close the laboratory doors to contain the spill.
-
Call for Help: Contact your institution's emergency response team and EHS department.
-
Personal Decontamination:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing while under the safety shower. Seek medical attention.[20][21]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[20][21][22]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or they are experiencing symptoms, seek immediate medical attention.[20][22][23][24]
-
By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, fostering a secure environment for scientific advancement.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
